Sulfamoyl fluoride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
sulfamoyl fluoride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/FH2NO2S/c1-5(2,3)4/h(H2,2,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USPTVMVRNZEXCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
NS(=O)(=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
FH2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40593022 | |
| Record name | Sulfamyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40593022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14986-54-0 | |
| Record name | Sulfamyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40593022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Ascendance of the Sulfamoyl Fluoride Moiety in Medicinal Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The sulfamoyl fluoride functional group, once a niche entity in the vast landscape of medicinal chemistry, has emerged as a powerful and versatile tool in the design of targeted covalent inhibitors. Its unique combination of stability and tunable reactivity has propelled it to the forefront of drug discovery efforts, enabling the development of potent and selective agents against a range of challenging biological targets. This technical guide provides a comprehensive overview of the history, mechanism of action, and practical applications of sulfamoyl fluorides in medicinal chemistry, with a focus on quantitative data, experimental methodologies, and the visualization of key biological pathways.
A Historical Perspective: From Obscurity to a Privileged Warhead
The journey of the this compound moiety in drug discovery has been one of gradual recognition and burgeoning application. Early investigations into sulfonyl fluorides, a closely related class of compounds, laid the groundwork for understanding the potential of the S(VI)-F bond in biological systems. Phenylmethylsulfonyl fluoride (PMSF) and 4-(2-aminoethyl)benzenesulfonyl fluoride (AEBSF) were among the first sulfonyl fluorides to be widely adopted as irreversible inhibitors of serine proteases.[1][2] These early examples highlighted the ability of the sulfonyl fluoride group to act as an electrophilic "warhead," forming stable covalent bonds with nucleophilic amino acid residues in enzyme active sites.
The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, pioneered by Sharpless and coworkers, marked a paradigm shift in the accessibility and application of sulfonyl and sulfamoyl fluorides.[3] This robust and efficient ligation chemistry has not only facilitated the synthesis of a diverse array of this compound-containing molecules but has also expanded their utility beyond enzyme inhibition to areas such as chemical biology probes and bioconjugation.[3][4][5] The increased interest in targeted covalent inhibitors in recent years has further solidified the position of the this compound as a "privileged" warhead in medicinal chemistry.[6]
Mechanism of Action: Covalent Modification of Key Amino Acid Residues
The therapeutic efficacy of this compound-containing drugs stems from their ability to form a stable covalent bond with nucleophilic residues within the target protein. This irreversible or slowly reversible interaction can lead to prolonged target engagement, enhanced potency, and the ability to inhibit proteins that have proven challenging to target with traditional non-covalent inhibitors.
The primary mechanism of action involves the nucleophilic attack of an amino acid side chain on the electrophilic sulfur atom of the this compound. This results in the displacement of the fluoride ion and the formation of a stable sulfonamide linkage. While serine was the initial focus of sulfonyl fluoride targeting, it is now well-established that these electrophiles can react with a variety of nucleophilic amino acids, including lysine, tyrosine, and histidine, depending on the specific protein microenvironment and the design of the inhibitor.[3]
Quantitative Analysis of this compound Inhibitors
The potency of this compound inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of a specific enzyme or biological process by 50%. The following table summarizes the IC50 values for a selection of this compound and related sulfonyl fluoride inhibitors against their respective targets.
| Inhibitor | Target | IC50 Value | Reference |
| AEBSF | Trypsin | ~100 µM | [7] |
| AEBSF | Chymotrypsin | ~50 µM | [7] |
| UPR1444 | EGFR L858R/T790M/C797S | ~50 nM (Cell proliferation) | [8] |
| XO44 | EGFR L858R/T790M/C797S | ~200 nM (Cell proliferation) | [8] |
| AM3506 | Fatty Acid Amide Hydrolase (FAAH) | 5.1 nM (human) | [9] |
| Sulfamoylated Estrone Analog | Steroid Sulfatase | 0.1 nM | [10] |
| Peptido Sulfonyl Fluoride | Proteasome (β5 subunit) | 7 nM | [9] |
Key Signaling Pathways Targeted by this compound Inhibitors
The versatility of the this compound warhead has enabled the development of inhibitors for a diverse range of protein targets involved in critical cellular signaling pathways. Below are graphical representations of three such pathways, illustrating the points of intervention by this compound-based inhibitors.
Caption: Inhibition of FAAH by a this compound prevents the breakdown of anandamide, enhancing cannabinoid receptor signaling.
Caption: A this compound inhibitor covalently targets a key lysine residue in EGFR, blocking downstream pro-survival signaling.
Caption: this compound inhibitors can disrupt the interaction of BCL6 with co-repressors, leading to the de-repression of tumor suppressor genes.
Experimental Protocols: Synthesis of Key this compound Compounds
The ability to efficiently synthesize this compound-containing molecules is crucial for their exploration in medicinal chemistry. The following protocols provide detailed methodologies for the preparation of two important this compound-based structures.
Protocol 1: Synthesis of 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF)
Materials:
-
2-Phenylethylamine
-
Chlorosulfonic acid
-
Thionyl chloride
-
Potassium fluoride (spray-dried)
-
18-Crown-6
-
Dichloromethane (DCM)
-
Acetonitrile
-
Hydrochloric acid (HCl) in diethyl ether or dioxane
Procedure:
-
Sulfonylation: To a stirred solution of 2-phenylethylamine in dichloromethane at 0 °C, add chlorosulfonic acid dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours. Quench the reaction by carefully pouring it onto ice. Extract the aqueous layer with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude sulfonyl chloride.
-
Fluorination: Dissolve the crude sulfonyl chloride in acetonitrile. Add spray-dried potassium fluoride and a catalytic amount of 18-crown-6. Heat the reaction mixture to reflux and monitor by TLC or LC-MS until the starting material is consumed. Cool the reaction to room temperature, filter off the salts, and concentrate the filtrate under reduced pressure.
-
Purification and Salt Formation: Purify the crude 4-(2-aminoethyl)benzenesulfonyl fluoride by column chromatography on silica gel. Dissolve the purified product in a minimal amount of diethyl ether or dichloromethane and add a solution of HCl in diethyl ether or dioxane dropwise with stirring. The resulting precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford AEBSF as a white solid.
Protocol 2: General Procedure for the Synthesis of N-Aryl/Alkyl Sulfamoyl Fluorides
Materials:
-
Sulfuryl fluoride (SO2F2) or a solid surrogate (e.g., [Ph3P+SO2F][F]-)
-
Primary or secondary amine
-
Triethylamine (TEA) or other suitable base
-
Dichloromethane (DCM) or other suitable aprotic solvent
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, dissolve the desired primary or secondary amine and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Addition of Fluorosulfonylating Agent:
-
Using Sulfuryl Fluoride Gas: Bubble sulfuryl fluoride gas through the stirred solution at 0 °C for a specified period, monitoring the reaction progress by TLC or LC-MS.
-
Using a Solid Surrogate: Add the solid fluorosulfonylating agent portion-wise to the stirred solution at room temperature.
-
-
Work-up: Once the reaction is complete, quench with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude this compound by column chromatography on silica gel or by recrystallization to obtain the desired product.
Conclusion and Future Directions
The this compound moiety has firmly established itself as a valuable component of the medicinal chemist's toolbox. Its unique reactivity profile, coupled with advances in synthetic methodology, has enabled the development of a new generation of targeted covalent inhibitors with significant therapeutic potential. As our understanding of the proteome and the nuances of covalent inhibition deepens, we can anticipate that this compound-based drugs will continue to play a crucial role in addressing unmet medical needs and pushing the boundaries of drug discovery. Future research will likely focus on further refining the selectivity of these warheads, exploring novel protein targets, and developing innovative strategies for their targeted delivery.
References
- 1. researchgate.net [researchgate.net]
- 2. AEBSF - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mpbio.com [mpbio.com]
Synthesis of Sulfamoyl Fluorides from Secondary Amines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the primary synthetic routes for obtaining sulfamoyl fluorides from secondary amines. This class of compounds has garnered significant attention in drug discovery and chemical biology, largely due to the unique reactivity and stability of the sulfamoyl fluoride moiety, a key component in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. This document details the most prevalent and effective experimental protocols, presents quantitative data for comparative analysis, and illustrates the underlying reaction mechanisms and workflows.
Core Synthetic Methodologies
The synthesis of N,N-disubstituted sulfamoyl fluorides from secondary amines predominantly relies on two key strategies: the direct reaction with sulfuryl fluoride (SO₂F₂) gas and the use of solid, shelf-stable fluorosulfonylating reagents. A third, less common method involves halide exchange from a pre-formed sulfamoyl chloride.
Reaction with Sulfuryl Fluoride (SO₂F₂)
The reaction of a secondary amine with sulfuryl fluoride gas is a direct and widely used method for the synthesis of sulfamoyl fluorides. The reaction is typically carried out in the presence of a base to neutralize the in situ generated hydrofluoric acid.
Reaction Scheme:
Commonly employed bases include triethylamine (Et₃N) and 4-dimethylaminopyridine (DMAP). The choice of solvent is typically an aprotic solvent such as dichloromethane (DCM) or acetonitrile (MeCN). While effective, this method requires the handling of toxic and gaseous SO₂F₂, which may necessitate specialized laboratory equipment.[1][2] An alternative approach involves the ex situ generation of SO₂F₂ from stable solid precursors, offering a safer way to handle this reagent.[1][2]
Use of Solid Fluorosulfonylating Reagents
To circumvent the challenges associated with handling sulfuryl fluoride gas, several solid, shelf-stable reagents have been developed. Among the most prominent are fluorosulfonyl imidazolium salts, such as 1-(fluorosulfuryl)-2,3-dimethyl-1H-imidazol-3-ium trifluoromethanesulfonate.[3] These reagents offer a more convenient and safer alternative for the synthesis of sulfamoyl fluorides from secondary amines.
Reaction Scheme:
This method generally proceeds under mild conditions at room temperature and demonstrates broad substrate scope.[3]
Halide Exchange from Sulfamoyl Chlorides
A traditional, though less direct, method involves the synthesis of a sulfamoyl chloride from a secondary amine and sulfuryl chloride, followed by a halide exchange reaction with a fluoride source. This two-step process can be effective but may be less atom-economical than the direct fluorosulfonylation methods.
Reaction Scheme:
Quantitative Data Summary
The following tables summarize representative yields for the synthesis of various N,N-disubstituted sulfamoyl fluorides using the primary methods described.
Table 1: Synthesis of Sulfamoyl Fluorides using Sulfuryl Fluoride (SO₂F₂) with Triethylamine
| Secondary Amine | Product | Yield (%) | Reference |
| Diethylamine | N,N-Diethylthis compound | >95 | [1] |
| Dibenzylamine | N,N-Dibenzylthis compound | 92 | [4] |
| Morpholine | 4-Morpholinesulfonyl fluoride | 98 | [4] |
| Piperidine | 1-Piperidinesulfonyl fluoride | 96 | [4] |
Table 2: Synthesis of Sulfamoyl Fluorides using 1-(Fluorosulfuryl)-2,3-dimethyl-1H-imidazol-3-ium trifluoromethanesulfonate
| Secondary Amine | Product | Yield (%) | Reference |
| Pyrrolidine | 1-Pyrrolidinesulfonyl fluoride | 95 | [3] |
| N-Methylaniline | N-Methyl-N-phenylthis compound | 92 | [3] |
| Indoline | 1-Indolinesulfonyl fluoride | 88 | [3] |
| 1,2,3,4-Tetrahydroisoquinoline | 2-(Fluorosulfonyl)-1,2,3,4-tetrahydroisoquinoline | 90 | [3] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N,N-Disubstituted Sulfamoyl Fluorides using Sulfuryl Fluoride (SO₂F₂)
-
To a stirred solution of the secondary amine (1.0 equiv) and triethylamine (1.5 equiv) in anhydrous dichloromethane (0.5 M), sulfuryl fluoride gas is bubbled through the solution at 0 °C for 30 minutes.
-
The reaction mixture is then allowed to warm to room temperature and stirred for an additional 2-4 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is quenched with water and extracted with dichloromethane (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford the desired N,N-disubstituted this compound.
Protocol 2: General Procedure for the Synthesis of N,N-Disubstituted Sulfamoyl Fluorides using 1-(Fluorosulfuryl)-2,3-dimethyl-1H-imidazol-3-ium trifluoromethanesulfonate
-
To a stirred solution of the secondary amine (1.0 equiv) in acetonitrile (0.2 M) is added 1-(fluorosulfuryl)-2,3-dimethyl-1H-imidazol-3-ium trifluoromethanesulfonate (1.1 equiv) in one portion at room temperature.[5]
-
The reaction mixture is stirred at room temperature for 30-90 minutes.[5]
-
The reaction progress is monitored by TLC or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water. The aqueous layer is extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.
-
The crude product is purified by silica gel column chromatography to yield the pure N,N-disubstituted this compound.[5]
Signaling Pathways and Experimental Workflows
The synthesis of sulfamoyl fluorides from secondary amines is a key step in the broader context of SuFEx click chemistry, which enables the modular assembly of complex molecules.
Caption: Workflow for the synthesis and application of sulfamoyl fluorides.
The reaction mechanism for the formation of sulfamoyl fluorides from secondary amines and sulfuryl fluoride proceeds through a nucleophilic attack of the amine on the sulfur center of SO₂F₂, followed by elimination of a fluoride ion. The base present in the reaction mixture then deprotonates the resulting ammonium species.
Caption: Proposed mechanism for this compound synthesis.
For reactions involving solid fluorosulfonylating agents like imidazolium salts, the mechanism is analogous, with the imidazolium group acting as a leaving group instead of a fluoride ion.
In some SuFEx reactions of the resulting sulfamoyl fluorides with other nucleophiles, a Lewis acid catalyst such as Ca(NTf₂)₂ can be employed to activate the S-F bond, enhancing the electrophilicity of the sulfur center and facilitating the exchange reaction.[2][6]
Caption: Lewis acid activation of sulfamoyl fluorides in SuFEx reactions.
References
- 1. Sulfur( vi ) fluorides as tools in biomolecular and medicinal chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01891H [pubs.rsc.org]
- 2. Introducing SuFNucs: Sulfamoyl-Fluoride-Functionalized Nucleosides That Undergo Sulfur Fluoride Exchange Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
The Mechanism of Sulfur(VI) Fluoride Exchange (SuFEx) Reaction: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfur(VI) Fluoride Exchange (SuFEx) has rapidly emerged as a powerhouse in the field of click chemistry, providing a robust and reliable method for forging exceptionally stable covalent linkages.[1] This technical guide provides an in-depth exploration of the core mechanisms underpinning the SuFEx reaction. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed insights into the catalytic systems, reaction kinetics, and practical experimental protocols that define this versatile ligation chemistry. The unique reactivity of the sulfur(VI)-fluoride bond, characterized by its high kinetic stability and yet accessible reactivity under specific catalytic conditions, has positioned SuFEx as a critical tool in medicinal chemistry, chemical biology, and materials science.[1][2]
Core Principles of SuFEx Reactivity
The remarkable utility of SuFEx chemistry stems from the distinct properties of the S(VI)-F bond. This bond is exceptionally stable under a wide range of conditions, including exposure to strong acids, bases, oxidants, and reductants.[1] However, the highly electrophilic nature of the sulfur(VI) center can be "unleashed" in the presence of appropriate catalysts or activating agents, allowing for rapid and highly selective exchange reactions with a variety of nucleophiles.[1]
The general transformation involves the reaction of a sulfonyl fluoride (R-SO₂F) or a related S(VI)-F containing hub with a nucleophile, typically an alcohol (as a silyl ether) or an amine, to form a stable sulfonate or sulfonamide linkage, respectively. A key thermodynamic driving force for many SuFEx reactions is the formation of a strong silicon-fluoride (Si-F) bond when using silylated nucleophiles.[3]
Mechanistic Pathways and Catalytic Systems
The SuFEx reaction can be facilitated through several distinct catalytic pathways, primarily categorized as base-catalyzed, Lewis acid-catalyzed, and the more recently developed "Accelerated SuFEx Click Chemistry" (ASCC).
Base-Catalyzed SuFEx
Nitrogenous Lewis bases are the most common catalysts for SuFEx reactions.[1] The reactivity of these catalysts generally correlates with their pKaH values.[1] The proposed mechanism involves the activation of either the S(VI)-F electrophile or the silylated nucleophile.
-
Activation of the Sulfonyl Fluoride: One plausible mechanism involves the nucleophilic attack of the base catalyst on the electrophilic sulfur center of the sulfonyl fluoride. This forms a highly reactive intermediate, which is more susceptible to attack by the nucleophile.
-
Activation of the Silyl Ether: Alternatively, the base can activate the silyl ether nucleophile, increasing its nucleophilicity and facilitating the subsequent attack on the sulfonyl fluoride.
Key catalysts in this class include 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP), and 2-tert-Butyl-1,1,3,3-tetramethylguanidine (BTMG).[1][3]
Catalyst Efficiency in Base-Catalyzed SuFEx
| Catalyst | pKaH (in MeCN) | Typical Loading (mol%) | Reaction Time | Yield (%) | Notes |
| DBU | 24.3 | 10 - 30 | Hours | Good to Excellent | Widely used, but higher loadings can complicate purification.[3] |
| BEMP | 27.6 | 1 - 10 | Minutes to Hours | Excellent | Highly active, but can be sensitive to air and more expensive.[1] |
| BTMG | ~26 | 1 - 20 | Minutes | Excellent | Key component of the ASCC system, offering a balance of reactivity and selectivity.[3] |
Accelerated SuFEx Click Chemistry (ASCC)
A significant advancement in base-catalyzed SuFEx is the development of the Accelerated SuFEx Click Chemistry (ASCC) protocol. This system utilizes a synergistic combination of the hindered guanidine base BTMG and a silicon additive, typically hexamethyldisilazane (HMDS).[3] The ASCC approach circumvents the need for pre-silylated nucleophiles by generating the reactive silyl ether in situ. This dramatically increases the reaction rate and simplifies the experimental procedure.[3]
The proposed catalytic cycle for ASCC involves the deprotonation of the alcohol nucleophile by BTMG to form a guanidinium-phenoxide ion pair. This is followed by the reaction with the sulfonyl fluoride, with HMDS acting as a fluoride scavenger to drive the reaction forward.[3]
References
A Technical Guide to Substituted Sulfamoyl Fluorides: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physical and chemical properties of substituted sulfamoyl fluorides. It details experimental protocols for their synthesis and characterization and explores their burgeoning role in drug development, particularly as covalent inhibitors of key signaling pathways.
Core Physicochemical Properties of Substituted Sulfamoyl Fluorides
Substituted sulfamoyl fluorides (R¹R²NSO₂F) are a class of organosulfur compounds characterized by a sulfuryl fluoride group attached to a nitrogen atom. Their unique combination of stability and tunable reactivity has made them valuable tools in medicinal chemistry and chemical biology.
General Properties:
N-disubstituted sulfamoyl fluorides are notably stable compounds. They exhibit remarkable resistance to hydrolysis under basic conditions and are inert towards a wide range of nucleophiles. This stability is attributed to the strong sulfur-fluorine bond and the electronic effects of the substituents on the nitrogen atom. In contrast, monosubstituted sulfamoyl fluorides are more prone to decomposition in aqueous solutions.
Their reactivity can be harnessed through the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a click chemistry approach that allows for the efficient and specific formation of covalent bonds with nucleophiles. This reactivity is central to their application as covalent modifiers of proteins.
Quantitative Physicochemical Data:
The following tables summarize key physical and spectroscopic data for a selection of substituted sulfamoyl fluorides.
Table 1: Physical Properties of Selected Substituted Sulfamoyl Fluorides
| Compound Name | R¹ | R² | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) |
| N,N-Dimethylsulfamoyl fluoride | CH₃ | CH₃ | C₂H₆FNO₂S | 127.14 | Liquid | - | - |
| N-Octylthis compound | C₈H₁₇ | H | C₈H₁₈FNO₂S | 209.30 | - | - | - |
| N-Phenylthis compound | C₆H₅ | H | C₆H₅FNO₂S | 175.18 | - | - | - |
| N,N-Diethylthis compound | C₂H₅ | C₂H₅ | C₄H₁₀FNO₂S | 155.19 | - | - | - |
Table 2: Spectroscopic Data for Selected Substituted Sulfamoyl Fluorides
| Compound Name | ¹⁹F NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹H NMR (δ, ppm) | IR (ν SO₂, cm⁻¹) |
| N,N-Dimethylthis compound | - | - | - | - |
| N-(p-tolyl)this compound | 56.8 | 169.1, 142.9, 130.3, 126.1, 120.3, 24.1 | 10.37 (s, 1H), 7.90–7.63 (m, 4H), 2.09 (s, 3H) | - |
| N-Benzyl-N-methylthis compound | - | 139.2, 138.1, 129.6, 129.5, 129.2, 128.9, 128.6, 128.5, 54.9, 47.8, 35.1 | 7.42–7.29 (m, 5 H), 4.20 (d, 2 H), 2.61 (s, 3 H) | - |
| N-Phenylthis compound | - | 136.5, 129.6, 125.6, 121.4 | 7.26 (t, 4 H), 7.13 (t, 2 H), 7.07 (d, 4 H), 6.83 (br, 1 H) | 1419, 1337, 1147 |
| Bis(this compound) from p-xylylenediamine | 49.5 | 134.3, 125.1 | 8.88 (br, 2 H), 7.37 (s, 4 H) | - |
Note: Spectroscopic data can vary depending on the solvent and instrument used. The S=O stretching frequencies in sulfones typically appear in the range of 1390-1300 cm⁻¹ (asymmetric) and 1182-1140 cm⁻¹ (symmetric)[1].
Experimental Protocols
This section provides detailed methodologies for the synthesis of substituted sulfamoyl fluorides and their application in protein labeling.
Synthesis of N,N-Disubstituted Sulfamoyl Fluorides via Sulfuryl Fluoride Gas[2]
This protocol describes the synthesis of N,N-disubstituted sulfamoyl fluorides from secondary amines using sulfuryl fluoride (SO₂F₂) gas.
Materials:
-
Secondary amine (e.g., piperidine)
-
Sulfuryl fluoride (SO₂F₂) gas
-
4-(Dimethylamino)pyridine (DMAP) (30 mol%)
-
Magnesium oxide (MgO) (5 equivalents)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
Procedure:
-
In a well-ventilated fume hood, dissolve the secondary amine in a 4:1 mixture of CH₂Cl₂/H₂O.
-
Add DMAP (30 mol%) and MgO (5 equivalents) to the solution.
-
Bubble SO₂F₂ gas through the stirred reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by ceasing the flow of SO₂F₂.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure N,N-disubstituted this compound.
Synthesis of Monosubstituted Sulfamoyl Fluorides using a Solid SO₂F₂ Surrogate[3]
This method utilizes a stable solid reagent as a source of sulfuryl fluoride for the synthesis of monosubstituted sulfamoyl fluorides from primary amines.
Materials:
-
Primary amine
-
Imidazolium derivative 8 (a shelf-stable crystalline analog of SO₂F₂)
-
Acetonitrile (MeCN) or Dichloromethane (DCM)
-
Hydrochloric acid (0.1 M)
-
Brine
Procedure:
-
Dissolve the primary amine in MeCN or DCM at 0 °C.
-
Add the imidazolium derivative 8 (2.0 equivalents) to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with 0.1 M HCl and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting monosubstituted this compound is often obtained in high yield and purity without the need for column chromatography.
Covalent Labeling of Kinase Proteins with this compound Probes
This protocol outlines a general procedure for the covalent modification of kinase proteins with this compound-based probes.
Materials:
-
Purified kinase protein in a suitable buffer (e.g., PBS or HEPES)
-
This compound probe (e.g., XO44) dissolved in DMSO
-
SDS-PAGE materials and equipment
-
Mass spectrometer for protein analysis
Procedure:
-
Prepare a solution of the purified kinase protein at a suitable concentration (e.g., 1-10 µM).
-
Add the this compound probe from a concentrated stock solution in DMSO to the protein solution. The final concentration of the probe will depend on the specific experiment and the reactivity of the probe.
-
Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37 °C) for a specific duration.
-
Monitor the covalent modification over time by taking aliquots from the reaction mixture and quenching the reaction (e.g., by adding SDS-PAGE loading buffer).
-
Analyze the reaction products by SDS-PAGE to observe the formation of a covalent adduct, which will result in a shift in the molecular weight of the protein.
-
For identification of the specific amino acid residue modified, the protein can be subjected to proteolytic digestion followed by liquid chromatography-mass spectrometry (LC-MS/MS) analysis.
Applications in Drug Development: Covalent Inhibition of Signaling Pathways
Substituted sulfamoyl fluorides have emerged as powerful tools in drug discovery, particularly for the development of covalent inhibitors targeting kinases in signaling pathways implicated in diseases such as cancer. Their ability to form stable covalent bonds with nucleophilic amino acid residues like lysine, tyrosine, and histidine within the active site of these enzymes offers a strategy to achieve potent and durable inhibition.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
The EGFR signaling pathway plays a critical role in cell proliferation, survival, and differentiation.[2] Dysregulation of this pathway is a hallmark of many cancers. This compound-based inhibitors have been developed to covalently target key residues in the EGFR kinase domain, thereby blocking its activity.
Caption: EGFR Signaling Pathway and Covalent Inhibition.
Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) Signaling Pathway
The JAK-STAT signaling pathway is crucial for immunity, cell growth, and differentiation.[3][4][5] Its aberrant activation is linked to various cancers and autoimmune diseases. Selective covalent inhibitors based on the this compound scaffold have been designed to target specific JAK isoforms.
Caption: JAK-STAT Signaling Pathway and Covalent Inhibition.
Experimental and Logical Workflows
The following diagrams illustrate the typical workflows for the synthesis of substituted sulfamoyl fluorides and their use in covalent labeling experiments.
References
key features of the S-F bond in sulfamoyl fluorides
An In-depth Technical Guide to the Key Features of the S-F Bond in Sulfamoyl Fluorides
Introduction
Sulfamoyl fluorides (R₂NSO₂F) are a class of sulfur(VI) fluorides that have garnered significant interest in drug discovery, chemical biology, and materials science.[1][2] The cornerstone of their utility is the unique nature of the sulfur-fluorine (S-F) bond. While exceptionally stable under physiological conditions, its reactivity can be controllably "unleashed" for specific chemical transformations.[3][4] This duality makes the sulfamoyl fluoride moiety a privileged electrophile for covalent inhibitors and a key component in the Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry toolbox.[1][5] This guide provides a detailed examination of the physicochemical properties, reactivity, and experimental handling of the S-F bond in sulfamoyl fluorides for researchers, scientists, and drug development professionals.
Physicochemical Properties of the S-F Bond
The S-F bond in sulfamoyl fluorides is characterized by the high oxidation state of the sulfur atom (+6) and the extreme electronegativity of the fluorine atom. This results in a highly polarized, strong, and relatively short covalent bond.
1.1. Electronic Nature and Stability
The S(VI)-F bond is remarkably resilient to a wide range of chemical conditions, including oxidation, reduction, strong acids, and heat.[3][4] This stability is attributed to the high bond dissociation energy and the compact nature of the fluorine atom, which provides an effective steric shield for the electrophilic sulfur center. Unlike sulfonyl chlorides, which are more reactive, sulfonyl fluorides are generally resistant to hydrolysis.[6] N-disubstituted sulfamoyl fluorides, in particular, represent the lower limit of reactivity among sulfur(VI) fluorides due to the electron-donating nature of the nitrogen atom, which slightly reduces the electrophilicity of the sulfur center.[1][3]
1.2. Quantitative Bond Characteristics
Precise experimental data for a wide range of substituted sulfamoyl fluorides is sparse, but values can be benchmarked against related sulfur(VI) fluoride compounds like sulfuryl fluoride (SO₂F₂). Theoretical calculations and spectroscopic studies provide valuable insights into these parameters.
| Parameter | Molecule | Value | Method | Reference |
| S-F Bond Length | SO₂F₂ | 1.53 Å | Gas Electron Diffraction | [7][8] |
| FSO₂NH₂ | ~1.57 Å (Predicted) | DFT Calculations | ||
| S-F Bond Dissociation Energy (BDE) | General R-SO₂F | ~343 kJ/mol (82 kcal/mol) | General Value | [8] |
| F₅S-F | 91.1 ± 3.2 kcal/mol | Chemiluminescence | ||
| SO₂F₂ (F-SO₂F) | ~40 kcal/mol stronger than S-Cl in SO₂Cl₂ | Comparison | [7] | |
| S-F Vibrational Frequency (Stretching) | FSO₂NH₂ | 821 cm⁻¹ (IR), 819 cm⁻¹ (Raman) | FT-IR, Raman Spectroscopy | [9] |
| ¹⁹F NMR Chemical Shift | SuFNucs (Nucleoside derivatives) | +50 to +54 ppm | NMR Spectroscopy | [10] |
Note: Bond lengths and energies can vary based on the electronic properties of the substituents on the nitrogen atom.
The Sulfur(VI) Fluoride Exchange (SuFEx) Reaction
SuFEx is a click chemistry reaction centered on the exchange of the fluoride on a sulfur(VI) hub with a nucleophile.[5] The latent reactivity of the S-F bond is key to this transformation, allowing for highly selective and efficient bond formation under specific catalytic conditions.[3]
2.1. Reaction Mechanism and Activation
The fundamental principle of SuFEx is a nucleophilic substitution at the electrophilic sulfur(VI) center.[11] While the S-F bond is stable by default, its reactivity can be triggered, transforming the fluoride into an excellent leaving group.[12] This activation is typically achieved through catalysis that either enhances the electrophilicity of the sulfur atom or increases the nucleophilicity of the attacking species.
Common activation strategies include:
-
Base Catalysis: Strong, non-nucleophilic bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) or tetramethylguanidine can deprotonate the incoming nucleophile (e.g., an amine or phenol), increasing its reactivity.[3]
-
Lewis Acid Catalysis: Lewis acids such as calcium bistriflimide (Ca(NTf₂)₂) can coordinate to the fluoride or sulfonyl oxygens, activating the S(VI) center and facilitating fluoride displacement.[3][13] This is particularly effective for less reactive sulfamoyl fluorides.
-
Organocatalysis: N-Heterocyclic carbenes (NHCs) have been shown to catalyze SuFEx reactions, likely by acting as Brønsted bases that activate the nucleophile through hydrogen bonding.[14]
Application as Covalent Probes in Chemical Biology
The unique stability-reactivity profile of sulfamoyl fluorides makes them ideal "warheads" for covalent probes designed to target specific amino acid residues in proteins.[2][15] They exhibit sufficient stability in aqueous environments but can react with proximal nucleophilic residues within a protein's binding pocket, forming a stable covalent bond.[4][15]
3.1. Reactivity with Amino Acid Residues
Sulfamoyl fluorides and other S(VI)-F electrophiles have been shown to react with several nucleophilic amino acid side chains, expanding the scope of covalent drug design beyond the commonly targeted cysteine.[4][15]
-
Lysine (Lys): The primary amine of the lysine side chain attacks the electrophilic sulfur, forming a stable sulfamide linkage.[4][16]
-
Tyrosine (Tyr): The phenolate anion of deprotonated tyrosine is a potent nucleophile that reacts to form a stable sulfate ester bond.[4]
-
Histidine (His) & Serine (Ser): These residues can also be targeted, though reactivity is highly dependent on the local protein environment which activates the residue and/or the warhead.[4][15]
The selectivity for a particular residue can be tuned by the electronic properties of the this compound and is often dictated by the specific microenvironment of the protein binding site.[4][15]
Experimental Protocols
4.1. Protocol for Synthesis of a Generic N,N-Dialkylthis compound
This protocol is based on the reaction of a secondary amine with sulfuryl fluoride (SO₂F₂) gas, a common method for preparing sulfamoyl fluorides.[17] Caution: SO₂F₂ is a toxic gas and all manipulations must be performed in a well-ventilated fume hood.
-
Materials:
-
Secondary amine (e.g., morpholine, 1.0 eq)
-
Triethylamine (Et₃N, 1.5 eq)
-
4-Dimethylaminopyridine (DMAP, 0.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Sulfuryl fluoride (SO₂F₂) gas
-
Reaction vessel (e.g., Schlenk flask or sealed tube) equipped with a gas inlet and magnetic stirrer.
-
-
Procedure:
-
Dissolve the secondary amine, Et₃N, and DMAP in anhydrous DCM in the reaction vessel.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly bubble SO₂F₂ gas through the stirred solution for 1-2 hours. Alternatively, introduce a controlled amount of SO₂F₂ into the sealed reaction headspace.
-
Monitor the reaction by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, carefully vent any excess SO₂F₂ into a basic scrubber.
-
Quench the reaction mixture with saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired this compound.
-
4.2. Key Characterization Techniques
-
Nuclear Magnetic Resonance (NMR): ¹⁹F NMR is definitive for confirming the presence of the S-F bond. Sulfamoyl fluorides typically exhibit a singlet in the range of +40 to +60 ppm.[10] ¹H and ¹³C NMR are used to confirm the overall structure.
-
Vibrational Spectroscopy (IR/Raman): The S-F stretching vibration provides a characteristic band in the infrared or Raman spectrum, typically appearing in the 800-850 cm⁻¹ region.[9]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and exact mass of the synthesized compound.
-
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of structure and allows for precise measurement of S-F bond lengths and angles.[6][18]
4.3. Protocol for Assessing Protein Reactivity
This protocol outlines a general method for evaluating the covalent modification of a target protein using intact-protein liquid chromatography-mass spectrometry (LC-MS).[15]
-
Materials:
-
This compound probe compound (stock solution in DMSO)
-
Recombinant target protein (1 µM in a suitable buffer, e.g., 25 mM HEPES, 150 mM NaCl, pH 7.5)
-
DMSO (for control)
-
-
Procedure:
-
Incubate the target protein (1 µM) with the this compound probe (e.g., 10 µM) or DMSO as a negative control.
-
Collect aliquots from the reaction mixture at various time points (e.g., 0, 1, 4, 24 hours).
-
Immediately quench the reaction in the aliquots (e.g., by adding formic acid).
-
Analyze the samples using intact-protein LC-MS. The mass spectrometer is set to detect the expected mass of the unmodified protein and the protein-probe adduct.
-
Deconvolute the resulting mass spectra to determine the relative abundance of the unmodified protein and the covalent adduct at each time point.
-
Plot the percentage of protein modification over time to determine the reaction rate.
-
References
- 1. "Exploring the Potential of Sulfamoyl Fluorides as Probes in Chemical B" by Pedro Martinez Velez and Nicholas Ball [scholarship.claremont.edu]
- 2. researchgate.net [researchgate.net]
- 3. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulfur - fluorine bond in PET radiochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. This compound | 14986-54-0 | Benchchem [benchchem.com]
- 12. Introducing SuFNucs: Sulfamoyl-Fluoride-Functionalized Nucleosides That Undergo Sulfur Fluoride Exchange Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. sulfonyl-fluorides-as-privileged-warheads-in-chemical-biology - Ask this paper | Bohrium [bohrium.com]
- 17. Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Unlocking Proteome-Wide Secrets: A Technical Guide to Sulfamoyl Fluorides as Chemical Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of chemical biology and drug discovery, the ability to selectively and covalently modify proteins within their native environment is paramount. This pursuit has led to the development of a diverse arsenal of chemical probes, among which sulfamoyl fluorides have emerged as a particularly promising class. Their unique reactivity profile, coupled with their stability, makes them powerful tools for identifying and validating new drug targets, mapping protein-protein interactions, and elucidating complex signaling pathways. This in-depth technical guide provides a comprehensive overview of sulfamoyl fluorides as chemical probes, detailing their reactivity, synthesis, and application in cutting-edge chemoproteomic workflows.
Sulfamoyl fluorides belong to the broader class of sulfur(VI) fluorides, which also includes sulfonyl fluorides and fluorosulfates. A key technology underpinning their application is Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a set of near-perfect click reactions that facilitate the formation of robust covalent bonds with nucleophilic amino acid residues on proteins.[1] Unlike traditional cysteine-focused covalent modifiers, sulfamoyl fluorides and their counterparts can react with a wider range of residues, including tyrosine, lysine, histidine, and serine, significantly expanding the scope of the "ligandable" proteome.[2][3] This guide will delve into the quantitative aspects of their reactivity, provide detailed experimental protocols for their synthesis and use, and visualize the complex biological systems in which they are employed.
Data Presentation: Quantitative Insights into Sulfamoyl Fluoride Probe Reactivity
The efficacy of a chemical probe is intrinsically linked to its reactivity and selectivity. The following tables summarize key quantitative data for a selection of this compound and related sulfur(VI) fluoride probes, providing a basis for comparison and selection for specific research applications.
| Probe/Inhibitor | Target | IC50 (µM) | Notes |
| 11a (4-Phenylbutane-1-sulfonyl fluoride) | Fatty Acid Amide Hydrolase (FAAH) | 1.1 ± 0.1 | Optimal linker length of 5-7 carbons for FAAH inhibition.[4] |
| 11b (5-Phenylpentane-1-sulfonyl fluoride) | Fatty Acid Amide Hydrolase (FAAH) | 0.4 ± 0.05 | |
| 11c (6-Phenylhexane-1-sulfonyl fluoride) | Fatty Acid Amide Hydrolase (FAAH) | 0.3 ± 0.04 | |
| 21d (5-(4-hydroxyphenyl)pentane sulfonyl fluoride) | Fatty Acid Amide Hydrolase (FAAH) | 0.12 ± 0.01 | A successful analog used in pharmacological studies.[4] |
| Palmitylsulfonyl fluoride (AM374) | Anandamide Amidase | ~0.5 | Also displaces cannabinoid receptor binding with an IC50 of 520 nM.[5] |
| Arachidonyl trifluoromethyl ketone | Anandamide Amidase | ~0.3 | A known inhibitor for comparison.[5] |
Table 1: Inhibitory Potency of Selected Sulfonyl Fluoride Probes. This table presents the half-maximal inhibitory concentration (IC50) values for several sulfonyl fluoride compounds against their respective protein targets. IC50 is a measure of the concentration of a substance needed to inhibit a specific biological or biochemical function by 50%.[6]
| S(VI)-F Fragment | Half-life (pH 7.4) | Reaction with N-Ac-Tyr (k, M⁻¹s⁻¹) | Reaction with N-Ac-Lys (k, M⁻¹s⁻¹) | Reaction with N-Ac-His (k, M⁻¹s⁻¹) |
| 4-Methylbenzenesulfonyl fluoride | > 200 h | 0.002 | 0.0003 | 0.0001 |
| 4-Fluorobenzenesulfonyl fluoride | 90 h | 0.004 | 0.0006 | 0.0002 |
| 4-(Trifluoromethyl)benzenesulfonyl fluoride | 10 h | 0.02 | 0.003 | 0.001 |
| N,N-Dimethylthis compound | Very Stable | Low | Very Low | Very Low |
Table 2: Reactivity of Sulfur(VI) Fluoride Fragments with Nucleophilic Amino Acids. This table provides a comparative overview of the hydrolytic stability and reaction rates of different S(VI)-F fragments with N-acetylated amino acids, which mimic the side chains of residues in proteins.[1] The data highlights how electronic modifications to the aryl ring can tune the reactivity of the sulfonyl fluoride warhead.
Experimental Protocols
Synthesis of a Representative N,N-Disubstituted this compound Probe
This protocol details the synthesis of N,N-dimethylthis compound, a foundational building block for more complex probes. The procedure involves the fluorination of a sulfamoyl chloride precursor.
Materials:
-
N,N-Dimethylsulfamoyl chloride
-
Anhydrous Hydrogen Fluoride (HF) or Bismuth Trifluoride (BiF3)
-
Dry, inert solvent (e.g., acetonitrile)
-
Reaction vessel resistant to HF (e.g., a stainless-steel autoclave if using HF)
-
Stirring apparatus
-
Standard laboratory glassware for workup and purification
-
Appropriate personal protective equipment (PPE) for handling corrosive and toxic reagents.
Procedure:
-
Reaction Setup: In a fume hood, charge a dry reaction vessel with N,N-dimethylsulfamoyl chloride and the chosen inert solvent. If using a solid fluorinating agent like BiF3, add it to the mixture.[4]
-
Fluorination:
-
Method A (Using Anhydrous HF): Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Carefully condense anhydrous HF into the vessel. Seal the vessel and allow it to warm to room temperature, then heat to the desired reaction temperature (e.g., 90 °C) for several hours.[7]
-
Method B (Using Bismuth Trifluoride): Stir the mixture of N,N-dimethylsulfamoyl chloride and BiF3 in the solvent at a suitable temperature (e.g., room temperature to 70 °C) until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.[4]
-
-
Workup: After the reaction is complete, cool the vessel to room temperature. If HF was used, carefully vent any excess pressure through a scrubbing solution. Quench the reaction mixture by pouring it over ice water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., MgSO4), and filter. Remove the solvent under reduced pressure. The crude product can be further purified by distillation or column chromatography to yield pure N,N-dimethylthis compound.[7]
Characterization: The final product should be characterized by NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry to confirm its identity and purity.
Chemoproteomic Profiling Using an Alkyne-Functionalized this compound Probe
This protocol outlines a typical workflow for identifying the protein targets of a this compound probe in a cellular context using a "click chemistry" handle for enrichment and identification.
Materials:
-
Alkyne-functionalized this compound probe
-
Cultured cells (e.g., Jurkat T cells)
-
Cell culture medium and reagents
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Click chemistry reagents: Azide-biotin tag, copper(II) sulfate (CuSO4), tris(2-carboxyethyl)phosphine (TCEP) or sodium ascorbate, and a copper ligand (e.g., TBTA).
-
Streptavidin-coated beads for enrichment
-
Wash buffers (e.g., PBS with varying concentrations of SDS)
-
Reagents for on-bead digestion: Dithiothreitol (DTT), iodoacetamide (IAA), and trypsin.
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system for protein identification.
Procedure:
-
Cell Treatment: Treat cultured cells with the alkyne-functionalized this compound probe at a predetermined concentration for a specific duration (e.g., 1 hour). Include a vehicle-treated control (e.g., DMSO).[7]
-
Cell Lysis: Harvest the cells, wash with cold PBS, and lyse them in a suitable lysis buffer to release the cellular proteins.
-
Click Chemistry: To the cell lysate, add the azide-biotin tag, CuSO4, TCEP or sodium ascorbate, and the copper ligand. Incubate to allow the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to proceed, which attaches a biotin tag to the probe-modified proteins.[8]
-
Protein Enrichment: Add streptavidin-coated beads to the lysate and incubate to capture the biotin-tagged proteins.
-
Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.
-
On-Bead Digestion: Resuspend the beads in a digestion buffer. Reduce the disulfide bonds in the captured proteins with DTT, alkylate the resulting free thiols with IAA, and then digest the proteins into peptides using trypsin.
-
Sample Preparation for LC-MS/MS: Collect the supernatant containing the digested peptides. Desalt the peptides using a C18 StageTip.
-
LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS to identify the proteins that were covalently modified by the this compound probe.
-
Data Analysis: Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant) to identify the proteins and map the specific sites of modification. Compare the results from the probe-treated sample to the vehicle-treated control to identify specific targets.[7]
Mandatory Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate a key signaling pathway often investigated with chemical probes and a typical experimental workflow.
References
- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 2. KR20240027683A - Synthesis of N,N-dialkyl, N,N-dialkenyl, N,N-dialkynyl, and related cyclic, this compound compounds using hydrogen fluoride - Google Patents [patents.google.com]
- 3. Dimethylthis compound | 354-44-9 [chemicalbook.com]
- 4. KR20230054416A - Synthesis of N,N-branched this compound compounds using bismuth trifluoride - Google Patents [patents.google.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Theoretical and Computational Guide to Sulfamoyl Fluoride Reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the theoretical calculations governing the reactivity of sulfamoyl fluorides (R₂NSO₂F). It explores the computational methodologies used to predict and understand their behavior, particularly within the context of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. By integrating quantitative data, experimental context, and visual models, this document serves as a comprehensive resource for professionals in chemical research and drug discovery.
Introduction: The Unique Chemistry of Sulfamoyl Fluorides
Sulfamoyl fluorides have emerged as a cornerstone functional group in modern chemistry, lauded for their unique balance of stability and latent reactivity.[1][2] This duality makes them exceptionally valuable as electrophilic warheads in covalent inhibitors and as versatile connectors in chemical biology and materials science.[1][2] Their behavior is central to the principles of SuFEx, a "click chemistry" paradigm introduced by Sharpless and co-workers, which describes the highly efficient and selective formation of covalent bonds from stable sulfur(VI) fluoride compounds.[1][2][3]
Under physiological conditions, the S-F bond is remarkably stable, resisting hydrolysis.[1][4] However, its inherent electrophilicity can be unleashed under specific conditions, allowing for rapid and chemoselective reactions with nucleophiles.[3][5] This controlled reactivity is critical for applications such as targeted covalent modification of proteins, where sulfamoyl fluorides can react with specific nucleophilic residues like lysine.[2] Theoretical and computational chemistry provides an indispensable toolkit for dissecting the nuanced factors that govern this reactivity, enabling the prediction of reaction outcomes and the rational design of novel chemical probes and therapeutics.[6]
Theoretical Framework: Density Functional Theory (DFT)
The primary computational method for investigating the reactivity of sulfamoyl fluorides is Density Functional Theory (DFT).[7][8] DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[8][9] It is particularly well-suited for studying reaction mechanisms because it can accurately calculate the electron density distribution of a molecule and, from that, derive essential properties like ground-state energy, activation barriers, and reaction pathways.[8][10]
Key aspects of DFT calculations in this context include:
-
Solving the Kohn-Sham Equations: This iterative process, often referred to as a self-consistent field (SCF) calculation, optimizes the electronic orbitals to determine the ground-state electronic structure and energy of the molecule.[9][10]
-
Predicting Reactive Sites: Analysis of the molecular electrostatic potential (MEP) map can identify regions of a molecule that are electron-rich or electron-poor, thereby predicting sites susceptible to nucleophilic or electrophilic attack.[7]
-
Calculating LUMO Energies: The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is a critical theoretical parameter. For electrophiles like sulfamoyl fluorides, a lower LUMO energy generally correlates with higher intrinsic reactivity towards nucleophiles.[4]
-
Modeling Reaction Pathways: DFT is used to map the potential energy surface of a reaction, identifying the structures of transition states and calculating the activation energy (energy barrier) that must be overcome for the reaction to proceed.[11]
The workflow for a typical computational study on sulfamoyl fluoride reactivity involves defining the molecular structures, performing geometry optimization, calculating electronic properties, and mapping the reaction energy profile.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction [sigmaaldrich.com]
- 6. This compound | 14986-54-0 | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. journals.aps.org [journals.aps.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Emerging Role of Sulfamoyl Fluorides in Covalent Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Covalent drug discovery is experiencing a renaissance, driven by the pursuit of therapies with enhanced potency, prolonged duration of action, and the ability to target challenging proteins. While traditional covalent inhibitors have primarily targeted cysteine residues, the exploration of alternative electrophilic warheads that can react with other nucleophilic amino acids is expanding the druggable proteome. Among these emerging warheads, sulfamoyl fluorides have garnered significant attention due to their unique reactivity profile, offering a balance of stability and target-specific reactivity. This technical guide provides an in-depth exploration of the role of sulfamoyl fluorides in covalent drug discovery, covering their mechanism of action, synthesis, and application in identifying and validating novel therapeutic targets.
The Sulfur(VI) Fluoride Exchange (SuFEx) Reaction: A New Paradigm in Covalent Drug Design
At the heart of the utility of sulfamoyl fluorides is the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a click chemistry transformation characterized by the exchange of a fluorine atom at a hexavalent sulfur center with a nucleophile.[1] Unlike more reactive electrophiles, the S-F bond in sulfamoyl fluorides is remarkably stable to hydrolysis and general nucleophilic attack, rendering them biocompatible and reducing the potential for off-target effects.[2] Covalent bond formation is typically context-dependent, requiring the precise positioning of the sulfamoyl fluoride moiety within a protein's binding pocket to facilitate reaction with a proximal nucleophilic amino acid residue, such as lysine, tyrosine, serine, or histidine.[3][4] This "proximity-driven" reactivity is a key advantage, as it imparts a layer of selectivity beyond the intrinsic reactivity of the warhead itself.
Advantages of Sulfamoyl Fluorides as Covalent Warheads
The unique chemical properties of sulfamoyl fluorides offer several advantages in the design of covalent inhibitors:
-
Tunable Reactivity: The reactivity of the this compound warhead can be modulated by the electronic properties of the substituents on the nitrogen atom, allowing for the fine-tuning of covalent bond formation rates.[4] N-disubstituted sulfamoyl fluorides generally exhibit lower reactivity, making them highly selective probes for covalent modification.[5]
-
Broad Amino Acid Targeting: Unlike traditional cysteine-directed warheads, sulfamoyl fluorides can react with a wider range of nucleophilic amino acid residues, including lysine, tyrosine, serine, and histidine.[4][6] This expands the scope of proteins that can be targeted covalently.
-
Metabolic Stability: The S-F bond is generally stable to metabolic degradation, contributing to favorable pharmacokinetic properties of drug candidates.[3]
-
Synthetic Tractability: The synthesis of sulfamoyl fluorides is often straightforward, primarily relying on the SuFEx reaction with primary or secondary amines and a suitable sulfuryl fluoride source.[7]
Quantitative Analysis of this compound Inhibitors
The characterization of covalent inhibitors requires a thorough kinetic analysis to determine both the initial binding affinity (K_I) and the rate of covalent inactivation (k_inact). The ratio of these two parameters, k_inact/K_I, represents the covalent efficiency of the inhibitor and is a critical metric for structure-activity relationship (SAR) studies. While extensive quantitative data for large series of this compound inhibitors is still emerging in the literature, Table 1 summarizes representative kinetic data for sulfonyl fluoride-based inhibitors, a closely related class of SuFEx-enabled warheads, to illustrate the typical range of values observed.
| Target | Inhibitor Scaffold | Warhead | K_I (μM) | k_inact (s⁻¹) | k_inact/K_I (M⁻¹s⁻¹) | Reference |
| Human Neutrophil Elastase | Benzene-1,2-disulfonyl fluoride | Aryl Sulfonyl Fluoride | 3.3 (IC50) | - | - | |
| BCL6 | Phenyl Sulfonamide | Aryl Sulfonyl Fluoride | - | - | - | |
| Carbonic Anhydrase II | Phenyl Sulfonamide | Aryl Sulfonyl Fluoride | 10.7 ± 1.1 | 0.00015 ± 0.00001 | 14.0 ± 1.4 | |
| Carbonic Anhydrase II | Phenyl Sulfonamide | Aryl Sulfonyl Fluoride | 13.0 ± 1.5 | 0.00022 ± 0.00001 | 16.9 ± 2.1 |
Table 1: Representative Kinetic Data for Sulfonyl Fluoride-Based Covalent Inhibitors. Note: Specific kinetic data for a broad series of this compound inhibitors is still maturing in the scientific literature. The data presented here for the closely related sulfonyl fluorides provides an illustrative example of the kinetic parameters determined for SuFEx-based covalent inhibitors.
Experimental Protocols
General Synthesis of N-Aryl Sulfamoyl Fluorides
This protocol describes a general method for the synthesis of N-aryl sulfamoyl fluorides from anilines using sulfuryl fluoride (SO₂F₂).
Materials:
-
Substituted aniline
-
Sulfuryl fluoride (SO₂F₂)
-
Triethylamine (Et₃N)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the substituted aniline (1.0 eq) in DCM in a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet, and a gas outlet connected to a bubbler.
-
Add Et₃N (2.0 eq) and a catalytic amount of DMAP to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly bubble SO₂F₂ gas through the solution for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by slowly adding saturated aqueous NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired N-aryl this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).
Competitive Chemical Proteomics for Target Identification of this compound Probes
This protocol outlines a workflow for identifying the protein targets of a this compound probe in a cellular lysate using a competitive chemical proteomics approach. This method relies on the competition between the this compound probe and a known reversible ligand for binding to the target protein.
Materials:
-
Clickable this compound probe (containing an alkyne or azide handle)
-
Parent non-covalent inhibitor (competitor)
-
Cell lysate (e.g., from HEK293T cells)
-
Phosphate-buffered saline (PBS)
-
Protease inhibitor cocktail
-
Biotin-azide or biotin-alkyne (for click chemistry)
-
Copper(II) sulfate (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Streptavidin agarose resin
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin
-
LC-MS/MS grade water, acetonitrile, and formic acid
Procedure:
-
Cell Lysis: Harvest cells and lyse them in PBS containing a protease inhibitor cocktail using sonication or other appropriate methods. Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Competitive Labeling:
-
Pre-incubate aliquots of the cell lysate with either the parent non-covalent inhibitor (competitor) or vehicle (e.g., DMSO) for 1 hour at 37 °C.
-
Add the clickable this compound probe to all samples and incubate for an additional 1-2 hours at 37 °C.
-
-
Click Chemistry:
-
To each sample, add CuSO₄, TCEP, TBTA, and the corresponding biotin-azide or biotin-alkyne.
-
Incubate the reaction for 1 hour at room temperature to conjugate biotin to the probe-labeled proteins.
-
-
Protein Enrichment:
-
Add streptavidin agarose resin to each sample and incubate for 2-4 hours at 4 °C with gentle rotation to capture the biotinylated proteins.
-
Wash the resin extensively with PBS to remove non-specifically bound proteins.
-
-
On-Bead Digestion:
-
Resuspend the resin in a solution of urea.
-
Reduce the proteins with DTT and then alkylate with IAA.
-
Dilute the urea concentration and add trypsin to digest the proteins overnight at 37 °C.
-
-
LC-MS/MS Analysis:
-
Collect the supernatant containing the tryptic peptides.
-
Analyze the peptides by LC-MS/MS to identify and quantify the proteins that were labeled by the this compound probe.
-
-
Data Analysis:
-
Identify proteins that are significantly less abundant in the samples pre-incubated with the competitor compound. These proteins are the potential targets of the this compound probe.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological systems in which this compound inhibitors act is crucial for understanding their therapeutic potential. The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to this field.
References
- 1. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Direct target site identification of a sulfonyl-triazole covalent kinase probe by LC-MS chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. A Rapid, Mild and Direct Route to Sulfonimidoyl Fluoride from Sulfenamide (2024) | Padma Priya V. R [scispace.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Fundamental Principles of SuFEx for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has rapidly emerged as a powerful tool in the field of bioconjugation, offering a robust and versatile method for covalently linking molecules to biomacromolecules such as proteins and nucleic acids.[1][2][3] Developed as a next-generation click chemistry, SuFEx reactions are prized for their high efficiency, selectivity, and stability of the resulting linkages.[1][3] A key feature of SuFEx is the remarkable balance of stability and reactivity of the sulfur-fluoride (S-F) bond. This bond is exceptionally stable under many physiological conditions but can be selectively activated to react with specific nucleophilic amino acid residues, making it an ideal reaction for biological applications.[2][4] This technical guide delves into the core principles of SuFEx chemistry for bioconjugation, providing an overview of its mechanism, key reactive hubs, quantitative data, experimental protocols, and its applications in drug discovery and development.
Core Principles of SuFEx Chemistry
The foundation of SuFEx chemistry lies in the exchange reaction between a sulfur(VI) fluoride-containing compound and a nucleophile.[4] The most common electrophilic partners, often referred to as "SuFExable hubs," include sulfonyl fluorides (R-SO₂F), aryl fluorosulfates (Ar-OSO₂F), and iminosulfur oxydifluorides (RN=SOF₂).[2][4] These hubs can react with a variety of nucleophiles present on biomolecules, primarily the side chains of amino acids such as tyrosine, lysine, serine, threonine, and histidine.[2]
The S-F bond's unique properties are central to SuFEx's utility in bioconjugation. It is resistant to oxidation, reduction, and hydrolysis under typical physiological conditions, ensuring that SuFEx probes remain inert until they reach their intended target.[5] The reaction is often catalyzed by mild bases or can be proximity-induced, where the binding of a SuFEx-containing molecule to its target protein brings the reactive S-F bond into close proximity with a nucleophilic residue, facilitating the exchange reaction.[1] This context-dependent reactivity minimizes off-target reactions and enhances the specificity of the conjugation.[6]
Data Presentation: Reaction Yields and Conditions
The efficiency of SuFEx bioconjugation is demonstrated by the high yields achieved under various conditions. The following tables summarize quantitative data from key publications.
| SuFEx Hub | Nucleophile | Biomolecule | Reaction Conditions | Yield (%) | Reference |
| Iminosulfur oxydifluoride | Primary Amine | Single-Stranded DNA | Room temperature, 6 h | 70 | [7] |
| Iminosulfur oxydifluoride | Lysine residues | Bovine Serum Albumin (BSA) | 25 °C, 1 h, pH 7.3 PBS | Single modification with 1 molar equivalent | [7] |
| Aryl Fluorosulfate | Phenol | Small Molecule Synthesis | 61-97 | [8] | |
| Sulfonyl Fluoride | Amine | Small Molecule Synthesis | 40-95 | [9] | |
| Iminosulfur oxydifluoride | Primary Amines | Small Molecule Synthesis | up to 98 | [10] | |
| Iminosulfur oxydifluoride | Secondary Amines | Small Molecule Synthesis | up to 97 | [10] | |
| Iminosulfur oxydifluoride | Phenols | Small Molecule Synthesis | up to 99 | [10] |
Table 1: Representative Yields for SuFEx Bioconjugation and Related Reactions
| Parameter | Value | Conditions | Reference |
| Second-order rate constant (k) | 0.43 L mol⁻¹ s⁻¹ | Phenyl fluorosulfate and tetrabutylammonium bifluoride in MeCN-d3 at 298 K | [11] |
| IC₅₀ of AChE inhibitor | 94 nM | In situ synthesis and screening of sulfonamides | [12] |
| FAPI Inhibition (IC₅₀) | 4.17 nM and 9.63 nM | Aryl-fluorosulfate-based FAPIs | [7] |
Table 2: Kinetic and Activity Data for SuFEx Reactions and Products
Experimental Protocols
Detailed methodologies are crucial for the successful application of SuFEx chemistry. Below are generalized protocols for key experiments based on published literature.
Protocol 1: General Procedure for SuFEx Conjugation to a Protein (e.g., BSA)
-
Protein Preparation: Dissolve the protein (e.g., Bovine Serum Albumin) in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.3, to a final concentration of 15 µM.[7]
-
SuFEx Reagent Preparation: Prepare a stock solution of the SuFExable compound (e.g., an alkyne-bearing iminosulfur oxydifluoride) in an organic solvent such as dimethyl sulfoxide (DMSO).
-
Reaction Incubation: Add the SuFEx reagent to the protein solution. The molar equivalence of the reagent to the protein can be varied to control the degree of labeling. For a single modification, a 1:1 molar ratio is a good starting point.[7] Incubate the reaction mixture at 25°C for 1 hour.[7]
-
Purification: Purify the resulting bioconjugate to remove unreacted SuFEx reagent and byproducts. This can be achieved using size-exclusion chromatography (e.g., a PD-10 desalting column) or dialysis.
-
Analysis: Characterize the conjugate to determine the degree of labeling. This is typically done using liquid chromatography-mass spectrometry (LC-MS).[9]
Protocol 2: High-Throughput In Situ Synthesis and Screening of SuFEx-Derived Inhibitors
This protocol is adapted for the rapid generation and screening of a library of compounds, for instance, enzyme inhibitors.[6][12]
-
Library Design: Select a core fragment containing a SuFExable handle (e.g., a sulfonyl fluoride) and a diverse set of amine or phenol building blocks.
-
Reaction Setup: In a 96-well or 1536-well microplate, dispense the SuFExable core fragment solution.
-
Addition of Building Blocks: Add the library of amine or phenol building blocks to the individual wells.
-
Reaction: Allow the SuFEx reaction to proceed under appropriate conditions (e.g., overnight at room temperature).[6]
-
Direct Screening: The crude reaction mixtures can often be directly used for biological screening without purification.[6][12] For an enzyme inhibition assay, add the enzyme and a fluorogenic substrate to each well and measure the activity using a plate reader.[6]
-
Data Analysis: Identify hits from the screen and confirm their activity with resynthesized and purified compounds.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: General mechanism of the SuFEx reaction for bioconjugation.
Caption: SuFEx-enabled high-throughput drug discovery workflow.
Caption: Experimental workflow for SuFEx-based bioconjugation.
Conclusion
SuFEx click chemistry provides a powerful and reliable platform for bioconjugation, with significant implications for drug discovery, chemical biology, and materials science. Its unique combination of stability, reactivity, and biocompatibility allows for the precise modification of complex biomolecules under mild conditions. The ability to perform SuFEx reactions in a high-throughput manner further accelerates the discovery of novel therapeutics and biological probes. As research in this area continues to expand, the applications of SuFEx in creating sophisticated bioconjugates for a wide range of scientific and therapeutic purposes are poised to grow significantly.
References
- 1. The proximity-enabled sulfur fluoride exchange reaction in the protein context - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Activation-Free Sulfonyl Fluoride Probes for Fragment Screening [mdpi.com]
- 6. Structure-based design and analysis of SuFEx chemical probes - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Preparation of 18F-Labeled Tracers Targeting Fibroblast Activation Protein via Sulfur [18F]Fluoride Exchange Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organocatalytic SuFEx click reactions of SO2F2 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF<sub>4</sub>)‐Derived Connective Hubs for Bioconjugation… [ouci.dntb.gov.ua]
- 11. Sulfur [18F]Fluoride Exchange Click Chemistry Enabled Ultrafast Late-stage Radiosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sulfur-fluoride exchange (SuFEx)-enabled lead discovery of AChE inhibitors by fragment linking strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Covalent Protein Modification Using Sulfamoyl Fluorides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and practical protocols for the use of sulfamoyl fluorides as covalent modifiers of proteins. This technology, leveraging the principles of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, offers a powerful tool for forging stable, covalent bonds with specific amino acid residues, enabling a wide range of applications in chemical biology and drug discovery.[1]
Introduction to Sulfamoyl Fluoride-Mediated Covalent Protein Modification
Sulfamoyl fluorides (R₂N-SO₂F) are a class of electrophilic probes that can covalently modify nucleophilic residues on proteins.[2] This reaction, a type of SuFEx chemistry, is prized for its biocompatibility and the stability of the resulting sulfonamide bond.[1][3] The unique reactivity profile of sulfamoyl fluorides allows for the targeting of several key amino acid residues beyond the commonly targeted cysteine, most notably lysine, but also tyrosine, histidine, and serine in a context-dependent manner.[1][2] This expanded targeting scope opens up new avenues for probing protein function, developing novel therapeutics, and creating advanced bioconjugates.
The formation of a covalent bond with a target protein can offer significant advantages, including prolonged duration of action, increased potency, and the ability to target shallow binding pockets that are often intractable to non-covalent inhibitors.
Mechanism of Action
The covalent modification of proteins by sulfamoyl fluorides proceeds through a nucleophilic attack on the electrophilic sulfur atom of the this compound by a nucleophilic amino acid side chain. The fluoride ion then serves as a good leaving group, resulting in the formation of a stable sulfonamide linkage. The reactivity of the this compound can be tuned by modifying its electronic and steric properties, allowing for the development of probes with varying degrees of selectivity and reactivity.
Figure 1: Mechanism of covalent protein modification by a this compound probe.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound-based covalent inhibitors and probes, providing insights into their reactivity, potency, and efficiency.
Table 1: Kinetic Parameters of this compound-Based Inhibitors
| Inhibitor/Probe | Target Protein | k_inact (s⁻¹) | K_I (μM) | k_inact/K_I (M⁻¹s⁻¹) | Reference |
| SF 2b | Carbonic Anhydrase II | 1.1 x 10⁻⁴ | <5 | >22 | [4] |
| SF 2c | Carbonic Anhydrase II | 1.9 x 10⁻⁴ | <5 | >38 | [4] |
| SF 2d | Carbonic Anhydrase II | 2.1 x 10⁻⁴ | <5 | >42 | [4] |
| SF 2e | Carbonic Anhydrase II | 2.4 x 10⁻⁴ | <5 | >48 | [4] |
Table 2: IC₅₀ Values of this compound-Based Inhibitors
| Inhibitor | Target Protein | Incubation Time | IC₅₀ (μM) | Reference |
| Benzene-1,2-disulfonyl fluoride | Human Neutrophil Elastase | 10 min | 1.1 ± 0.1 | [5] |
| 2-(Fluorosulfonyl)phenyl fluorosulfate | Human Neutrophil Elastase | 10 min | 0.24 ± 0.02 | [5] |
| Monovinylogous derivative 19 | Human Neutrophil Elastase | 10 min | 2.2 ± 0.7 | [5] |
Experimental Protocols
The following protocols provide detailed methodologies for key experiments involving the use of sulfamoyl fluorides for covalent protein modification.
General Protocol for Covalent Labeling of Proteins
This protocol describes a general procedure for labeling a target protein with a this compound probe. Optimal conditions may vary depending on the specific protein and probe used.
Materials:
-
Purified target protein in a suitable buffer (e.g., PBS, HEPES)
-
This compound probe stock solution (e.g., 10 mM in DMSO)
-
Reaction buffer (e.g., PBS pH 7.4-8.0)
-
Quenching solution (e.g., 1 M Tris-HCl pH 8.0)
-
Apparatus for protein analysis (e.g., SDS-PAGE, mass spectrometer)
Procedure:
-
Protein Preparation: Prepare a solution of the target protein at a final concentration of 1-10 µM in the reaction buffer.
-
Probe Addition: Add the this compound probe from the stock solution to the protein solution to achieve the desired final concentration (e.g., 10-100 µM). The final concentration of DMSO should typically be kept below 5% (v/v) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) for a specified duration (e.g., 1-24 hours). The optimal incubation time should be determined empirically.
-
Quenching (Optional): To stop the labeling reaction, a quenching reagent with a high concentration of a primary amine, such as Tris-HCl, can be added.
-
Analysis: Analyze the reaction mixture to confirm covalent labeling. This can be done by methods such as:
-
SDS-PAGE: If the probe contains a reporter tag (e.g., a fluorophore or biotin), labeling can be visualized by in-gel fluorescence scanning or western blotting.
-
Mass Spectrometry: Intact protein mass spectrometry can be used to detect the mass shift corresponding to the covalent adduction of the probe.
-
Figure 2: General workflow for covalent protein labeling with a this compound probe.
Protocol for Determining the Degree of Labeling (DOL)
The Degree of Labeling (DOL) represents the average number of probe molecules covalently attached to a single protein molecule. Spectrophotometric analysis is a common method for determining the DOL if the probe contains a chromophore.
Materials:
-
Labeled and purified protein solution
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Purification: It is crucial to remove any unreacted probe from the labeled protein solution. This can be achieved by dialysis, gel filtration, or spin filtration.
-
Absorbance Measurement:
-
Measure the absorbance of the labeled protein solution at 280 nm (A₂₈₀), which corresponds to the protein absorbance.
-
Measure the absorbance at the maximum absorbance wavelength of the probe's chromophore (A_max_probe).
-
-
Calculation:
-
Calculate the concentration of the protein using the Beer-Lambert law: Protein Concentration (M) = (A₂₈₀ - (A_max_probe * CF)) / ε_protein where:
-
CF is the correction factor to account for the probe's absorbance at 280 nm (CF = A₂₈₀_probe / A_max_probe).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the concentration of the probe: Probe Concentration (M) = A_max_probe / ε_probe where ε_probe is the molar extinction coefficient of the probe at its λ_max.
-
Calculate the DOL: DOL = Probe Concentration / Protein Concentration
-
Protocol for Identification of Modification Sites by Mass Spectrometry
This protocol outlines a general workflow for identifying the specific amino acid residue(s) modified by a this compound probe using mass spectrometry.
Materials:
-
Labeled and purified protein
-
Denaturing buffer (e.g., 8 M urea)
-
Reducing agent (e.g., DTT)
-
Alkylating agent (e.g., iodoacetamide)
-
Protease (e.g., trypsin)
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Denature the labeled protein in a denaturing buffer.
-
Reduce the disulfide bonds with a reducing agent.
-
Alkylate the cysteine residues with an alkylating agent to prevent disulfide bond reformation.
-
Dilute the sample to reduce the denaturant concentration to a level compatible with the chosen protease.
-
-
Proteolytic Digestion: Digest the protein into smaller peptides using a protease such as trypsin.
-
LC-MS/MS Analysis:
-
Separate the resulting peptides by liquid chromatography (LC).
-
Analyze the peptides by tandem mass spectrometry (MS/MS).
-
-
Data Analysis:
-
Use database search software (e.g., Mascot, Sequest) to identify the peptides from the MS/MS spectra.
-
Search for the expected mass shift on specific amino acid residues (e.g., lysine) corresponding to the mass of the this compound probe.
-
The MS/MS fragmentation pattern of the modified peptide will confirm the exact site of modification.
-
Figure 3: Workflow for identifying covalent modification sites by mass spectrometry.
Applications and Future Perspectives
The use of sulfamoyl fluorides for covalent protein modification has numerous applications in biomedical research and drug development:
-
Target Identification and Validation: Biotin or fluorophore-tagged this compound probes can be used in chemical proteomics workflows to identify the protein targets of small molecules.
-
Covalent Inhibitor Development: The this compound warhead can be incorporated into small molecule scaffolds to develop potent and selective covalent inhibitors for therapeutic targets.
-
Bioconjugation: The stability and biocompatibility of the SuFEx reaction make it an attractive method for creating antibody-drug conjugates (ADCs) and other protein bioconjugates.
-
Probing Protein-Protein Interactions: Covalent cross-linkers based on this compound chemistry can be used to trap and identify transient protein-protein interactions.
The continued development of new this compound probes with tailored reactivity and selectivity, coupled with advancements in proteomic technologies, will undoubtedly expand the utility of this powerful chemical tool in both basic and applied research.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Protein Glycosylation through Sulfur Fluoride Exchange (SuFEx) Chemistry: The Key Role of a Fluorosulfate Thiolactoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Labeling Proteins with Sulfamoyl Fluoride Probes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sulfamoyl fluoride-based chemical probes are powerful tools for covalently modifying proteins, enabling a deeper understanding of protein function and facilitating drug discovery. These probes exhibit a unique reactivity profile, primarily targeting nucleophilic amino acid residues such as lysine, tyrosine, and histidine within protein binding sites. This reactivity, often triggered by the specific microenvironment of the protein, allows for the selective labeling and identification of protein targets. The formation of a stable covalent bond makes these probes particularly valuable for a range of applications, including target identification and validation, enzyme inhibition studies, and mapping of protein-protein interactions.
The underlying chemistry of this labeling is the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a click chemistry reaction where a nucleophilic residue on the protein attacks the sulfur center of the this compound, displacing the fluoride ion.[1] This application note provides detailed protocols for utilizing this compound probes for in-vitro and in-cellulo protein labeling, target identification using chemoproteomics, and probe synthesis.
Data Presentation
Table 1: Reactivity of this compound Probes with Recombinant Kinases.
This table summarizes the observed rate constants (k_obs) for the modification of recombinant CDK2 by a panel of this compound-based kinase probes. The data highlights how substitutions on the probe structure can influence reactivity.
| Probe | k_obs (x 10⁻³ s⁻¹) |
| 5c | Rapid, quantitative modification |
| XO44 | Rapid, quantitative modification |
| Other Probes (average) | 0.3 - 0.8 |
Data adapted from profiling studies of SVI-F kinase probes.[2]
Table 2: Kinase Enrichment Profile of this compound Probes in Live Cells.
This table illustrates the number of kinases identified as being enriched by different this compound probes in live cell chemoproteomic experiments. This demonstrates the utility of these probes for broad-spectrum kinase profiling.
| Probe | Number of Kinases Enriched |
| XO44 | 133 |
| 5i | Enriched 3 PIKK family kinases |
| All nine probes | Enriched STK11 |
Data from live cell proteomic profiling of a panel of SVI-F probes linked to a pan-kinase inhibitor.[2]
Experimental Protocols
Protocol 1: In-vitro Labeling of a Purified Protein
This protocol describes a general procedure for labeling a purified protein with a this compound probe to confirm reactivity.
Materials:
-
Purified protein of interest (e.g., 1 µM solution)
-
This compound probe (e.g., 20 µM stock solution in DMSO)
-
Reaction buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
4°C incubator or cold room
-
LC-MS system for intact protein analysis
Procedure:
-
Prepare a 1 µM solution of the purified protein in the reaction buffer.
-
Add the this compound probe to the protein solution to a final concentration of 20 µM. The final DMSO concentration should be kept low (e.g., <1%) to avoid protein denaturation.
-
Incubate the reaction mixture for 24 hours at 4°C.[3]
-
Analyze the reaction mixture by intact protein LC-MS to determine the extent of labeling. Look for a mass shift corresponding to the addition of the probe to the protein.
Protocol 2: Chemoproteomic Profiling of this compound Probe Targets in Cell Lysate
This protocol outlines a workflow for identifying the protein targets of a this compound probe from a complex cell lysate using mass spectrometry-based proteomics. This often involves using a probe functionalized with a "click chemistry" handle, such as an alkyne, for subsequent enrichment.
Materials:
-
HEK293T cells
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
Alkyne-functionalized this compound probe (50 µM stock in DMSO)
-
Biotin-azide for click chemistry
-
Copper(I) catalyst (e.g., CuSO₄ and a reducing agent like sodium ascorbate)
-
Streptavidin affinity resin
-
Digestion buffer (e.g., containing trypsin)
-
Tandem mass spectrometer (LC-MS/MS)
Procedure:
-
Cell Lysis: Harvest HEK293T cells and prepare a cell lysate using a suitable lysis buffer.
-
Probe Labeling: Treat the cell lysate with the alkyne-functionalized this compound probe at a final concentration of 50 µM. Incubate for 18 hours at room temperature.[4]
-
Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin-azide tag to the probe-labeled proteins.
-
Enrichment: Use streptavidin affinity resin to enrich the biotinylated proteins.
-
On-bead Digestion: Wash the resin to remove non-specifically bound proteins and perform on-bead digestion of the enriched proteins using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS to identify the proteins that were labeled by the this compound probe.
Protocol 3: In-gel Fluorescence Visualization of Labeled Proteins
This protocol provides a method for visualizing proteins labeled with a fluorescently tagged this compound probe using SDS-PAGE and in-gel fluorescence scanning.
Materials:
-
Cell lysate or purified protein
-
Fluorescent this compound probe (e.g., rhodamine-tagged)
-
SDS-PAGE gels
-
Fluorescence gel scanner
Procedure:
-
Labeling Reaction: Incubate the protein sample (cell lysate or purified protein) with the fluorescent this compound probe. Optimal concentration and incubation time should be determined empirically. For example, treat Jurkat cells with 10 µM of the probe for 1 hour at 37°C.[5]
-
SDS-PAGE: Separate the labeled proteins by SDS-PAGE.
-
In-gel Fluorescence Scanning: Visualize the labeled proteins directly in the gel using a fluorescence scanner with excitation and emission wavelengths appropriate for the fluorophore.
Mandatory Visualization
References
- 1. "Exploring the Potential of Sulfamoyl Fluorides as Probes in Chemical B" by Pedro Martinez Velez and Nicholas Ball [scholarship.claremont.edu]
- 2. Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application of SuFEx Click Chemistry in Polymer Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to SuFEx Click Chemistry in Polymer Science
Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a cornerstone of click chemistry, has emerged as a powerful and versatile tool for the construction of diverse and functional polymers.[1] This near-perfect reaction involves the exchange of a sulfur-fluoride bond with a silyl ether, forming a highly stable sulfate or sulfonate linkage.[2][3] The reliability, high efficiency, and broad functional group tolerance of SuFEx reactions have enabled the synthesis of a wide range of polymers, including polysulfates and polysulfonates, with remarkable control over their architecture and properties.[4][5] These polymers show potential in various applications, from advanced materials to biomedical devices.[6]
This document provides detailed application notes and experimental protocols for the synthesis of polymers using SuFEx click chemistry, tailored for researchers and professionals in the chemical and pharmaceutical sciences.
Key Applications of SuFEx in Polymer Synthesis
SuFEx click chemistry offers several advantages for polymer synthesis:
-
High Efficiency and Yield: SuFEx reactions typically proceed to near-quantitative yields under mild conditions, simplifying purification processes.[6][7]
-
Functional Group Tolerance: The reaction is compatible with a wide array of functional groups, allowing for the synthesis of complex and functionalized polymers.[1][8]
-
Diverse Polymer Architectures: SuFEx chemistry has been successfully employed to create linear polymers, copolymers, and even for post-polymerization modification.[9]
-
Scalability: The operational simplicity of SuFEx reactions makes them readily scalable for larger-scale production.[4]
-
Controlled Polymerization: Recent advancements have led to the development of chain-growth SuFEx polycondensation, enabling precise control over molecular weight and dispersity.[10][11]
Experimental Protocols
Protocol 1: Synthesis of Bisphenol A (BPA) Polysulfate via Step-Growth SuFEx Polycondensation
This protocol describes the synthesis of a high molecular weight polysulfate from bis(aryl fluorosulfate) and bis(aryl silyl ether) monomers derived from Bisphenol A.[1]
Monomer Synthesis:
-
BPA-bis(fluorosulfate) (Monomer A): Bisphenol A is treated with sulfuryl fluoride (SO₂F₂) gas in the presence of a base like triethylamine to generate the bis(fluorosulfate) monomer. This product is typically a stable, white crystalline solid that can be isolated in high yield without chromatographic purification.[1]
-
BPA-bis(tert-butyldimethylsilyl ether) (Monomer B): Bisphenol A is reacted with tert-butyldimethylsilyl chloride (TBSCl) to produce the corresponding bis(silyl ether) monomer.[4]
Polymerization Procedure:
-
In a reaction vessel, combine equimolar amounts of BPA-bis(fluorosulfate) (Monomer A) and BPA-bis(tert-butyldimethylsilyl ether) (Monomer B).
-
The reaction can be performed neat (solvent-free) at elevated temperatures (e.g., 120-150 °C) or in a suitable solvent like N-methylpyrrolidone (NMP) or dimethylformamide (DMF) at room temperature to 80 °C.[1][6]
-
Add the catalyst. Common catalysts include 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (typically 5-20 mol%) or 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) (typically 1 mol%).[1][4] More recently, bifluoride salts like [Ph₃P=N-PPh₃]⁺[HF₂]⁻ have been shown to be highly effective at lower catalyst loadings (0.1-0.5 mol%).[12]
-
Stir the reaction mixture for the specified time. Reaction times can range from less than an hour to 48 hours, depending on the catalyst, temperature, and solvent.[1][5]
-
Monitor the reaction progress by techniques such as ¹H NMR or Gel Permeation Chromatography (GPC).
-
Upon completion, precipitate the polymer by adding the reaction mixture to a non-solvent, such as methanol.[1]
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to obtain the final polysulfate product as a white powder.[1]
Protocol 2: Chain-Growth SuFEx Polycondensation for Controlled Molecular Weight Polysulfates
This protocol outlines a method for synthesizing polysulfates with controlled molecular weight and narrow dispersity using a chain-growth mechanism.[10][11] This approach utilizes a highly reactive initiator and an AB-type monomer containing both a silyl ether and a fluorosulfate group.
Monomer and Initiator:
-
AB-type Monomer: An aryl silyl ether-fluorosulfate monomer bearing an electron-withdrawing group is used. The electronic properties of the monomer are tuned to favor chain propagation over self-condensation.[10]
-
Initiator: A compound with a highly reactive SuFExable group, such as an iminosulfur oxydifluoride, is used to initiate the polymerization.[10]
Polymerization Procedure:
-
Dissolve the AB-type monomer in a suitable anhydrous solvent (e.g., THF).
-
Prepare a stock solution of the initiator and the catalyst (e.g., DBU).
-
Add the initiator/catalyst stock solution to the monomer solution to start the polymerization. The ratio of monomer to initiator ([M]/[I]) will determine the target molecular weight.[10]
-
Allow the reaction to proceed at room temperature.
-
Monitor the monomer conversion and polymer molecular weight by ¹H NMR and GPC.
-
Terminate the reaction by adding a quenching agent.
-
Purify the polymer by precipitation in a non-solvent.
Data Presentation
The following tables summarize quantitative data from representative SuFEx polymerization experiments.
Table 1: Step-Growth SuFEx Polymerization of BPA-derived Monomers [1]
| Entry | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Mₙ (kDa) | PDI (Mₙ/Mₙ) | Yield (%) |
| 1 | DBU (20) | NMP | RT | 48 | 30.9 | 1.6 | 95 |
| 2 | BEMP (1) | Neat | 120 | 2 | 58.0 | 1.5 | >99 |
| 3 | DBU (5) | DMF | 80 | 24 | 25.0 | 1.7 | 92 |
| 4 | [HF₂]⁻ salt (0.1) | DMF | RT | 1 | 84.0 | 1.6 | >99 |
Mₙ and PDI values were determined by GPC relative to polystyrene standards.
Table 2: Chain-Growth SuFEx Polycondensation of an AB-type Monomer [10]
| [M]/[I] Ratio | Initiator | Catalyst | Mₙ,theo (kDa) | Mₙ,exp (kDa) | PDI (Mₙ/Mₙ) |
| 25 | Iminosulfur oxydifluoride | DBU | 7.5 | 7.2 | 1.25 |
| 50 | Iminosulfur oxydifluoride | DBU | 14.8 | 14.1 | 1.28 |
| 100 | Iminosulfur oxydifluoride | DBU | 29.4 | 27.8 | 1.30 |
| 200 | Iminosulfur oxydifluoride | DBU | 58.6 | 55.1 | 1.44 |
Mₙ,theo = Theoretical number-average molecular weight. Mₙ,exp = Experimental number-average molecular weight determined by GPC.
Visualizations
The following diagrams illustrate key concepts in SuFEx-based polymer synthesis.
Caption: Experimental workflow for the synthesis of polysulfates via SuFEx click chemistry.
Caption: General mechanism of the SuFEx click reaction for polymer synthesis.
Caption: Diverse polymer architectures accessible through SuFEx click chemistry.
References
- 1. SuFEx-Based Synthesis of Polysulfates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Accelerated SuFEx Click Chemistry For Modular Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SuFEx-based synthesis of polysulfates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. insights.globalspec.com [insights.globalspec.com]
- 6. Synthesis of Polysulfates – Sulfate Click Reaction - ChemistryViews [chemistryviews.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 2024.sci-hub.st [2024.sci-hub.st]
- 9. books.rsc.org [books.rsc.org]
- 10. Chain-Growth Sulfur(VI) Fluoride Exchange Polycondensation: Molecular Weight Control and Synthesis of Degradable Polysulfates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. SuFEx-Based Polysulfonate Formation from Ethenesulfonyl Fluoride-Amine Adducts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Sulfamoyl Fluoride Probes for Identifying Protein Binding Sites
Audience: Researchers, scientists, and drug development professionals.
Introduction: Harnessing Sulfonyl Fluorides for Covalent Proteomics
Sulfonyl fluorides (SFs) and their derivatives, such as sulfamoyl fluorides, have emerged as a class of "privileged warheads" for chemical biology and drug discovery.[1][2] These electrophilic probes possess a unique balance of aqueous stability and reactivity, allowing them to form stable covalent bonds with a variety of nucleophilic amino acid residues within protein binding sites.[1][2] Their utility is rooted in the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a next-generation "click chemistry" that is highly efficient and biocompatible, enabling its use in complex biological systems, including living cells.[3][4][5]
Unlike traditional covalent probes that primarily target the highly reactive cysteine residue, sulfonyl fluorides can react with a broader range of amino acids, including tyrosine, lysine, serine, threonine, and histidine.[1][2][6] This reactivity is not promiscuous but is highly context-dependent; the reaction is significantly accelerated by the proximity and orientation of the probe within a protein's binding pocket, a phenomenon known as "proximity-enhanced reactivity".[7][8] This feature makes SF probes exceptionally powerful for identifying and validating novel drug targets, mapping enzyme binding sites, and developing potent and selective covalent inhibitors.[1][9][10]
This document provides an overview of the applications of sulfamoyl fluoride probes and detailed protocols for their use in chemoproteomic workflows.
Key Applications
-
Activity-Based Protein Profiling (ABPP): SF probes are used to survey the proteome for "hyper-reactive" residues, often found in functionally important sites like enzyme active sites or allosteric pockets.[11] This allows for the functional annotation of proteins in their native environment.[9]
-
Target Identification and Validation: In an approach known as "inverse drug discovery," libraries of SF-containing fragments are screened against cell lysates to identify protein targets that bind and react with the probes.[9][10] This is invaluable for discovering the targets of bioactive compounds.
-
Covalent Inhibitor Development: By incorporating an SF warhead into a ligand that binds a specific target, researchers can create highly potent and durable covalent inhibitors. This strategy is particularly effective for targets that have proven difficult to drug with reversible inhibitors, such as kinases and proteases.[1][12]
-
Cross-Linking Mass Spectrometry (CXMS): Heterobifunctional probes containing an SF group can be used to capture transient or weak protein-protein interactions, providing critical insights into cellular signaling networks.[7]
Probe Characteristics and Reactivity
The reactivity of sulfonyl fluoride probes is directed towards several nucleophilic amino acid residues. The selectivity is dictated by the protein microenvironment, which can activate an otherwise stable S-F bond.[6][8] N-disubstituted sulfamoyl fluorides generally exhibit lower intrinsic reactivity compared to aryl sulfonyl fluorides, which can translate to higher selectivity for covalent modification.[9]
Table 1: Reactivity Profile of Sulfonyl Fluoride Probes with Amino Acid Residues
| Amino Acid Residue | Reactivity with Sulfonyl Fluorides | Notes |
|---|---|---|
| Tyrosine (Tyr) | High (Context-Dependent) | Frequently targeted in binding sites; forms stable sulfonate esters.[6][13][14] |
| Lysine (Lys) | High (Context-Dependent) | ε-amino group is a target; forms stable sulfonamides.[1][6] |
| Serine (Ser) | High (Context-Dependent) | The classic target for SF-based protease inhibitors like PMSF and AEBSF.[1][12] |
| Histidine (His) | Moderate | Can be targeted; adduct stability can vary.[1][6] |
| Threonine (Thr) | Moderate | Reactivity is context-specific, similar to serine.[1][7] |
| Cysteine (Cys) | Low / Unstable Adduct | The resulting adduct with cysteine is often unstable, making SFs less suitable for sustained covalent inhibition of this residue compared to other warheads.[6] |
Table 2: Examples of Common Sulfonyl Fluoride-Based Probes and Their Applications
| Probe Name/Type | Abbreviation | Primary Application(s) |
|---|---|---|
| 4-(2-Aminoethyl)benzenesulfonyl fluoride | AEBSF | Serine protease inhibition; general chemoproteomic profiling.[11][12] |
| Phenylmethylsulfonyl fluoride | PMSF | Broad-spectrum serine protease inhibitor.[1][12] |
| 5'-p-Fluorosulfonylbenzoyl adenosine | FSBA | Probing ATP-binding sites in kinases by targeting conserved lysine residues.[1] |
| Alkyne- or Biotin-tagged SF Probes | SF-alkyne, SF-biotin | Chemoproteomic workflows for target identification via affinity purification and mass spectrometry.[1][10] |
Experimental Protocols & Workflows
Overall Experimental Workflow
The general workflow for using this compound probes in a chemoproteomics experiment involves incubating the probe with a biological sample, enriching the labeled proteins or peptides, and identifying them via mass spectrometry.
Caption: General workflow for target identification using this compound probes.
Protocol 1: Protein Labeling in Cell Lysate
This protocol describes the covalent labeling of proteins in a complex mixture, such as a cell lysate, using an alkyne-functionalized this compound probe.
Materials:
-
HEK293T cells (or other cell line of interest)
-
Lysis Buffer: PBS with 0.1% Triton X-100 and protease inhibitors (without serine protease inhibitors like PMSF/AEBSF)
-
This compound probe with alkyne handle (e.g., 10 mM stock in DMSO)
-
Protein concentration assay kit (e.g., BCA)
-
Microcentrifuge, sonicator
Methodology:
-
Lysate Preparation:
-
Harvest cultured cells and wash twice with cold PBS.
-
Resuspend the cell pellet in Lysis Buffer.
-
Lyse the cells by sonication on ice (e.g., 3 cycles of 15 seconds on, 30 seconds off).
-
Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Normalize the protein concentration of all samples to 1-2 mg/mL with Lysis Buffer.
-
-
Probe Incubation:
-
To 100 µL of the normalized cell lysate, add the this compound-alkyne probe to a final concentration of 50 µM. Note: The optimal probe concentration and incubation time should be determined empirically.
-
As a negative control, add an equivalent volume of DMSO to a separate aliquot of lysate.
-
Incubate the reactions for 1-4 hours at 37°C with gentle agitation.[3]
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling, or proceed directly to the click chemistry step.
-
Protocol 2: Enrichment of Labeled Proteins via Click Chemistry
This protocol uses Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach a biotin tag to the labeled proteins for subsequent enrichment.
Materials:
-
Probe-labeled lysate from Protocol 1
-
Biotin-azide tag (e.g., 10 mM stock in DMSO)
-
Tris(2-carboxyethyl)phosphine (TCEP, 50 mM stock in water)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA, 1.7 mM stock in DMSO)
-
Copper(II) sulfate (CuSO₄, 50 mM stock in water)
-
Streptavidin-agarose beads
-
Wash Buffers (e.g., PBS with 0.5% SDS, Urea Buffer, PBS)
Methodology:
-
Prepare Click-Chemistry Reagents: For each 100 µL reaction, sequentially add the following reagents to the probe-labeled lysate:
-
Biotin-azide (1 µL, 100 µM final concentration)
-
TCEP (1 µL, 0.5 mM final concentration)
-
TBTA (3 µL, 50 µM final concentration)
-
-
Initiate Reaction: Add CuSO₄ (1 µL, 0.5 mM final concentration) to initiate the click reaction.
-
Incubate: Vortex the mixture and incubate at room temperature for 1 hour.
-
Enrichment:
-
Add pre-washed streptavidin-agarose beads to the reaction mixture.
-
Incubate for 1.5 hours at room temperature with rotation to capture biotinylated proteins.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads sequentially with PBS + 0.5% SDS, 6 M Urea, and finally with PBS to remove non-specifically bound proteins.
-
-
Elution/Digestion: The enriched proteins are now ready for on-bead digestion for mass spectrometry analysis.
Protocol 3: On-Bead Digestion and Sample Preparation for MS
Materials:
-
Enriched beads from Protocol 2
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate buffer (50 mM, pH 8.0)
-
Formic acid, Acetonitrile
Methodology:
-
Reduction and Alkylation:
-
Resuspend the beads in 50 mM ammonium bicarbonate.
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Cool to room temperature and add IAA to a final concentration of 25 mM. Incubate in the dark for 20 minutes.
-
-
Digestion:
-
Add sequencing-grade trypsin (e.g., 1:50 enzyme-to-protein ratio).
-
Incubate overnight at 37°C with shaking.
-
-
Peptide Collection:
-
Centrifuge the beads and collect the supernatant containing the digested peptides.
-
Wash the beads with a small volume of water and combine the supernatant with the first collection.
-
-
Sample Cleanup:
-
Acidify the peptide mixture with formic acid to a final concentration of 1%.
-
Desalt the peptides using a C18 StageTip or ZipTip.
-
Elute the peptides, dry them in a vacuum centrifuge, and resuspend in a suitable buffer (e.g., 0.1% formic acid) for LC-MS/MS analysis.
-
Visualizing Applications and Data Logic
Target Identification in a Signaling Pathway
Sulfonyl fluoride probes can be designed as covalent inhibitors to identify and engage specific proteins, such as kinases, within a signaling cascade.
Caption: Covalent targeting of a kinase within a pathway using an SF probe.
Mass Spectrometry Data Analysis Workflow
The data generated from the LC-MS/MS must be processed through a defined bioinformatic pipeline to identify the labeled peptides and their modification sites.
Caption: Logical workflow for identifying probe-modified peptides from MS data.
References
- 1. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00408J [pubs.rsc.org]
- 2. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF4) Derived Connective Hubs For Bioconjugation to DNA and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry — A High-Efficiency, Stable, and Biocompatible Ligation Technology [bldpharm.com]
- 5. Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pnas.org [pnas.org]
- 8. The proximity-enabled sulfur fluoride exchange reaction in the protein context - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. "Exploring the Potential of Sulfamoyl Fluorides as Probes in Chemical B" by Pedro Martinez Velez and Nicholas Ball [scholarship.claremont.edu]
- 10. researchgate.net [researchgate.net]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. sulfonyl-fluorides-as-privileged-warheads-in-chemical-biology - Ask this paper | Bohrium [bohrium.com]
- 13. Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis and Application of Clickable Sulfamoyl Fluoride Probes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sulfonyl fluorides (SFs) have emerged as a privileged class of electrophilic functional groups in chemical biology and drug discovery.[1][2][3][4] Their unique combination of stability under physiological conditions and reactivity towards a range of nucleophilic amino acid residues—including lysine, tyrosine, serine, and histidine—makes them powerful tools for covalent protein modification.[5][6][7][8] The development of "clickable" sulfamoyl fluoride probes, which incorporate a bioorthogonal handle such as a terminal alkyne, has further expanded their utility.[1][3] These probes allow for a two-step approach to protein labeling: initial covalent modification of the target protein followed by the attachment of a reporter molecule (e.g., a fluorophore or biotin) via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[9][10][11][12][13] This methodology, a key component of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, provides a versatile platform for activity-based protein profiling (ABPP), target identification, and drug discovery.[5][6][14][15][16]
These application notes provide detailed protocols for the synthesis of a model clickable this compound probe and its application in labeling proteins within a complex biological sample.
Signaling Pathway: Covalent Inhibition of a Kinase
This compound probes can be designed to target specific classes of enzymes, such as kinases, by incorporating a scaffold that directs the reactive group to the active site. The sulfonyl fluoride moiety can then covalently react with a nucleophilic residue, such as a conserved lysine, leading to irreversible inhibition.
Caption: Covalent modification of a kinase by a this compound probe.
Experimental Workflow
The overall workflow for the use of clickable this compound probes involves three main stages: synthesis of the probe, labeling of the proteome, and subsequent functionalization with a reporter tag via CuAAC for detection and analysis.
Caption: General experimental workflow for proteome profiling.
Data Presentation
Table 1: Synthesis of 4-ethynylbenzenesulfonyl fluoride
| Step | Reagent 1 | Reagent 2 | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Sulfonylation | 4-bromophenylacetylene | DABSO | MeCN | 12 | 80 | 75-85 |
| Fluorination | Sulfinate Intermediate | KHF₂ | MeCN/H₂O | 2 | 25 | 80-90 |
| Overall Yield | - | - | - | - | - | 60-77 |
Table 2: Proteome Labeling and CuAAC Reaction Conditions
| Parameter | Condition |
| Probe Concentration | 10-100 µM |
| Lysate Concentration | 1-5 mg/mL |
| Incubation Time | 1-4 hours |
| Incubation Temperature | 25-37 °C |
| CuAAC Reagents | |
| CuSO₄ | 1 mM |
| TBTA | 1 mM |
| Sodium Ascorbate | 5 mM |
| Azide-Reporter | 100 µM |
| Reaction Time | 1 hour |
Experimental Protocols
Protocol 1: Synthesis of 4-ethynylbenzenesulfonyl fluoride
This protocol describes a two-step, one-pot synthesis of a model clickable this compound probe, 4-ethynylbenzenesulfonyl fluoride, from 4-bromophenylacetylene.
Materials:
-
4-bromophenylacetylene
-
1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (MeCN), anhydrous
-
Potassium bifluoride (KHF₂)
-
Deionized water
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Sulfinate Salt Formation:
-
To an oven-dried flask under an inert atmosphere (N₂ or Ar), add 4-bromophenylacetylene (1 equiv.), DABSO (0.6 equiv.), Pd(OAc)₂ (0.02 equiv.), Xantphos (0.04 equiv.), and K₂CO₃ (2 equiv.).
-
Add anhydrous acetonitrile and degas the mixture with N₂ for 15 minutes.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature. The crude mixture containing the sulfinate salt is used directly in the next step.
-
-
Fluorination:
-
To the crude reaction mixture from the previous step, add a solution of KHF₂ (3 equiv.) in deionized water.
-
Stir the mixture vigorously at room temperature for 2 hours.
-
Quench the reaction by adding deionized water.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield 4-ethynylbenzenesulfonyl fluoride as a white solid.
-
Protocol 2: Labeling of Cellular Proteome
This protocol details the labeling of proteins in a cell lysate with the synthesized clickable this compound probe.
Materials:
-
HEK293T cells (or other cell line of interest)
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% NP-40, protease inhibitors)
-
BCA protein assay kit
-
Clickable this compound probe stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Lysate Preparation:
-
Harvest cells and wash with cold PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4 °C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentration to 1-5 mg/mL with lysis buffer.
-
-
Proteome Labeling:
-
In a microcentrifuge tube, add the normalized cell lysate.
-
Add the clickable this compound probe stock solution to a final concentration of 10-100 µM. For a negative control, add an equivalent volume of DMSO.
-
Incubate the reaction at 37 °C for 1-4 hours with gentle agitation.
-
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "clicking" of an azide-functionalized reporter (e.g., azide-fluorophore or azide-biotin) onto the alkyne-modified proteins.
Materials:
-
Probe-labeled proteome from Protocol 2
-
Azide-reporter stock solution (e.g., 10 mM Azide-TAMRA in DMSO)
-
Copper(II) sulfate (CuSO₄) stock solution (50 mM in water)
-
Tris(benzyltriazolylmethyl)amine (TBTA) stock solution (50 mM in DMSO)
-
Sodium ascorbate stock solution (100 mM in water, freshly prepared)
-
SDS-PAGE loading buffer
Procedure:
-
Prepare Click Reagents:
-
In a microcentrifuge tube, prepare the click-chemistry cocktail by adding the following in order:
-
CuSO₄ (to a final concentration of 1 mM)
-
TBTA (to a final concentration of 1 mM)
-
Azide-reporter (to a final concentration of 100 µM)
-
Vortex briefly.
-
Sodium ascorbate (to a final concentration of 5 mM)
-
-
-
Click Reaction:
-
Add the click-chemistry cocktail to the probe-labeled proteome from Protocol 2.
-
Vortex gently to mix.
-
Incubate the reaction at room temperature for 1 hour in the dark.
-
-
Sample Preparation for Analysis:
-
Quench the reaction by adding SDS-PAGE loading buffer.
-
Heat the sample at 95 °C for 5 minutes.
-
The sample is now ready for analysis by SDS-PAGE and in-gel fluorescence scanning or by mass spectrometry-based proteomics (after appropriate sample clean-up).
-
Mechanism of Action
The this compound probe covalently modifies nucleophilic residues on target proteins. The incorporated alkyne handle then serves as a point of attachment for reporter molecules via the highly efficient and bioorthogonal CuAAC reaction, enabling visualization and identification of the labeled proteins.
Caption: Mechanism of protein labeling and detection.
References
- 1. Chemoselective Preparation of Clickable Aryl Sulfonyl Fluoride Monomers: A Toolbox of Highly Functionalized Intermediates for Chemical Biology Probe Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. "Exploring the Potential of Sulfamoyl Fluorides as Probes in Chemical B" by Pedro Martinez Velez and Nicholas Ball [scholarship.claremont.edu]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. jenabioscience.com [jenabioscience.com]
- 13. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Diversity Oriented Clicking (DOC): Divergent Synthesis of SuFExable Pharmacophores From 2-Substituted-Alkynyl-1-Sulfonyl Fluoride (SASF) Hubs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Using Sulfuramidimidoyl Fluorides that Undergo Sulfur(VI) Fluoride Exchange for Inverse Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Site-Specific Protein Labeling with Sulfamoyl Fluorides
Audience: Researchers, scientists, and drug development professionals.
Introduction
Site-specific covalent modification of proteins is a powerful tool in chemical biology and drug discovery. It enables the attachment of probes for imaging, the identification of drug targets, and the development of covalent inhibitors. Sulfamoyl fluorides have emerged as a versatile class of electrophilic probes for the covalent labeling of proteins.[1] They are part of the broader family of sulfur(VI) fluorides and participate in the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a click chemistry process.[2][3]
This document provides detailed application notes and protocols for the use of sulfamoyl fluorides in site-specific protein labeling. It covers the synthesis of sulfamoyl fluoride probes, protocols for protein labeling and analysis, and applications in chemical proteomics.
Principle of this compound-Based Protein Labeling
Sulfamoyl fluorides (R-SO₂F) are electrophilic compounds that can react with nucleophilic amino acid residues on proteins to form stable covalent bonds. Unlike the more reactive sulfonyl fluorides, sulfamoyl fluorides often exhibit greater stability and selectivity, making them attractive for targeted protein modification.[1] The primary targets for sulfamoyl fluorides on proteins are the side chains of lysine, tyrosine, serine, threonine, and histidine.[4] The reaction proceeds via a nucleophilic attack on the sulfur atom, leading to the displacement of the fluoride ion and the formation of a stable sulfonamide or sulfonyl ester linkage. This reaction is often facilitated by the protein's local environment, which can enhance the nucleophilicity of the target residue.
I. Synthesis of a Functionalized this compound Probe
For most applications, a this compound probe needs to be functionalized with a reporter tag (e.g., a fluorophore or biotin) or a handle for downstream applications (e.g., an alkyne or azide for click chemistry). This protocol describes the synthesis of an alkyne-functionalized this compound probe, which can be used for subsequent conjugation to other molecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction.
Protocol: Synthesis of 4-ethynylbenzenethis compound
This protocol is adapted from methodologies for the synthesis of functionalized aryl sulfonyl fluorides.[3][5]
Materials and Reagents:
-
4-ethynylbenzenesulfonyl chloride
-
Ammonia solution (aqueous, 28-30%)
-
Potassium fluoride (KF)
-
18-Crown-6
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Synthesis of 4-ethynylbenzenesulfonamide:
-
Dissolve 4-ethynylbenzenesulfonyl chloride (1.0 eq) in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an excess of aqueous ammonia solution (5.0 eq).
-
Stir the reaction mixture vigorously at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with DCM and wash with water, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 4-ethynylbenzenesulfonamide.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient).
-
-
Fluorination to 4-ethynylbenzenethis compound:
-
To a solution of 4-ethynylbenzenesulfonamide (1.0 eq) in anhydrous acetonitrile, add potassium fluoride (3.0 eq) and 18-crown-6 (0.1 eq).
-
Heat the reaction mixture to 80 °C and stir overnight under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter to remove excess KF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in DCM and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield the final 4-ethynylbenzenethis compound probe.
-
II. Site-Specific Protein Labeling
This protocol provides a general procedure for labeling a purified protein with a this compound probe. The optimal conditions (e.g., probe concentration, incubation time, temperature, and pH) should be determined empirically for each protein-probe pair.
Protocol: Labeling of a Purified Protein
Materials and Reagents:
-
Purified protein of interest in a suitable buffer (e.g., PBS or HEPES, pH 7.4-8.0). Avoid buffers containing primary amines like Tris.
-
This compound probe (e.g., 4-ethynylbenzenethis compound) stock solution in DMSO.
-
Quenching reagent (e.g., 1 M dithiothreitol (DTT) or 1 M glycine).
-
Desalting column or dialysis cassette for removing excess probe.
Procedure:
-
Reaction Setup:
-
Prepare the protein solution at a concentration of 1-10 mg/mL in the chosen reaction buffer.
-
Prepare a stock solution of the this compound probe (e.g., 10-100 mM) in anhydrous DMSO.
-
Add the this compound probe stock solution to the protein solution to achieve the desired final probe concentration (typically a 10- to 100-fold molar excess over the protein). The final DMSO concentration should be kept below 5% (v/v) to avoid protein denaturation.
-
As a negative control, prepare a reaction with the protein and an equivalent amount of DMSO without the probe.
-
-
Incubation:
-
Incubate the reaction mixture at a constant temperature (e.g., room temperature or 37 °C) with gentle agitation.
-
The incubation time can range from 1 hour to overnight, depending on the reactivity of the probe and the protein. A time-course experiment is recommended to determine the optimal incubation time.
-
-
Quenching the Reaction:
-
After the desired incubation time, quench the reaction by adding a quenching reagent to scavenge any unreacted probe. For example, add DTT to a final concentration of 10 mM or glycine to a final concentration of 50 mM.
-
Incubate for 30 minutes at room temperature.
-
-
Removal of Excess Probe:
-
Remove the unreacted probe and quenching reagent by size-exclusion chromatography (e.g., using a desalting column) or dialysis against a suitable buffer.
-
-
Analysis of Labeling:
-
Confirm successful labeling by mass spectrometry (see Section IV) or by gel-based methods if the probe is fluorescent or has a biotin tag.
-
III. Quantitative Data and Analysis
Table 1: Reactivity of S(VI)-F Electrophiles with Amino Acids
The following table summarizes the pseudo-first-order rate constants (k_obs) for the reaction of various sulfur(VI) fluoride electrophiles with N-acetylated amino acids. This data provides a baseline for comparing the intrinsic reactivity of these probes. Data is adapted from a comprehensive profiling study of S(VI)-F electrophiles.[4]
| Probe ID | Probe Structure | N-acetyltyrosine k_obs (M⁻¹s⁻¹) | Nα-acetyllysine k_obs (M⁻¹s⁻¹) | N-acetylhistidine k_obs (M⁻¹s⁻¹) |
| 1a | Aryl Sulfonyl Fluoride | 0.12 | 0.03 | 0.01 |
| 1b | Aryl Fluorosulfate | 0.02 | < 0.01 | < 0.01 |
| 1c | Alkyl Sulfonyl Fluoride | 0.05 | < 0.01 | < 0.01 |
| 1d | N,N-dialkyl this compound | < 0.01 | < 0.01 | < 0.01 |
Reaction conditions: 10 mM amino acid, 1 mM probe in PBS buffer, pH 7.4, at 25 °C.[4]
Protocol: Determining the Degree of Labeling (DoL)
For probes containing a chromophore, the degree of labeling can be estimated using UV-Vis spectrophotometry.
Materials and Reagents:
-
Labeled and purified protein conjugate.
-
Unlabeled protein control.
-
Spectrophotometer and cuvettes.
Procedure:
-
Measure the absorbance of the labeled protein solution at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of the dye (A_max).
-
Calculate the protein concentration using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm:
-
Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein
-
Where CF is the correction factor (A₂₈₀ of the dye / A_max of the dye) and ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the molar concentration of the dye:
-
Dye Concentration (M) = A_max / ε_dye
-
Where ε_dye is the molar extinction coefficient of the dye at its A_max.
-
-
Calculate the Degree of Labeling (DoL):
-
DoL = Dye Concentration (M) / Protein Concentration (M)
-
IV. Identification of Labeling Sites by Mass Spectrometry
This protocol outlines a general workflow for identifying the specific amino acid residues modified by a this compound probe using bottom-up proteomics.
Protocol: LC-MS/MS Analysis of Labeled Protein
Materials and Reagents:
-
Labeled and purified protein.
-
Unlabeled protein control.
-
DTT (for reduction).
-
Iodoacetamide (IAA) (for alkylation).
-
Trypsin (or other suitable protease).
-
Ammonium bicarbonate buffer (50 mM, pH 8.0).
-
Formic acid (for quenching and acidification).
-
Acetonitrile.
-
C18 desalting spin columns or tips.
-
LC-MS/MS system (e.g., Orbitrap or Q-TOF).
Procedure:
-
Sample Preparation:
-
Take equal amounts (e.g., 20 µg) of the labeled and unlabeled protein.
-
Reduction: Add DTT to a final concentration of 10 mM and incubate at 56 °C for 30 minutes.
-
Alkylation: Cool the samples to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes.
-
Digestion: Add trypsin at a 1:50 (w/w) ratio (trypsin:protein) and incubate overnight at 37 °C.
-
Quenching and Desalting: Quench the digestion by adding formic acid to a final concentration of 1%. Desalt the peptide mixture using C18 spin columns according to the manufacturer's instructions.
-
Dry the desalted peptides in a vacuum centrifuge and resuspend in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
-
-
LC-MS/MS Analysis:
-
Inject the peptide samples onto a reverse-phase LC column (e.g., C18) connected to the mass spectrometer.
-
Separate the peptides using a gradient of increasing acetonitrile concentration.
-
Operate the mass spectrometer in data-dependent acquisition (DDA) mode, where the instrument cycles between acquiring a full MS scan and several MS/MS scans of the most abundant precursor ions.
-
-
Data Analysis:
-
Use a proteomics search engine (e.g., MaxQuant, Mascot, or Proteome Discoverer) to search the acquired MS/MS spectra against a protein database containing the sequence of the target protein.
-
Specify the mass of the this compound probe adduct as a variable modification on the potential target residues (Lys, Tyr, Ser, Thr, His).
-
Analyze the search results to identify the peptides that are modified with the probe and pinpoint the exact site of modification based on the fragmentation pattern in the MS/MS spectra.
-
V. Application in Chemical Proteomics
This compound probes, particularly those with a "clickable" handle, are valuable tools for "inverse drug discovery" or chemoproteomic profiling to identify the protein targets of a bioactive molecule in a complex biological sample.
Application Note: Target Identification in Cell Lysates
A general workflow involves treating a cell lysate with an alkyne-functionalized this compound probe. The labeled proteins are then conjugated to a biotin-azide tag via CuAAC. The biotinylated proteins are enriched using streptavidin beads, digested, and the identified proteins are analyzed by LC-MS/MS. This approach allows for the identification of proteins that are covalently modified by the probe.
VI. Visualizations
Reaction Mechanism
References
- 1. arpi.unipi.it [arpi.unipi.it]
- 2. researchgate.net [researchgate.net]
- 3. Chemoselective Preparation of Clickable Aryl Sulfonyl Fluoride Monomers: A Toolbox of Highly Functionalized Intermediates for Chemical Biology Probe Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes: Targeting Lysine Residues with Sulfamoyl Fluoride Electrophiles
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sulfur(VI) fluoride electrophiles, including sulfonyl fluorides (-SO₂F) and sulfamoyl fluorides (R₂N-SO₂F), are powerful tools in chemical biology and drug discovery.[1] These "warheads" possess a unique balance of aqueous stability and reactivity, allowing them to form covalent bonds with various nucleophilic amino acid residues within protein binding sites.[1] While they can react with serine, tyrosine, and histidine, their ability to target lysine offers a significant advantage, as lysine residues are frequently present in functionally important protein domains, such as the ATP-binding pocket of kinases.[2][3]
The reaction of a sulfamoyl fluoride with the ε-amino group of a lysine residue results in a highly stable sulfonamide linkage, leading to irreversible inhibition of the target protein.[4] This covalent modification is "context-dependent," meaning its efficiency and selectivity are dictated by the local protein microenvironment, which can facilitate the reaction by positioning the electrophile and enhancing the nucleophilicity of the target lysine. This property allows for the design of highly specific probes and inhibitors.[5]
Applications for this chemistry are extensive, ranging from the development of potent and selective covalent inhibitors for challenging targets like protein-protein interactions (PPIs) and drug-resistant kinases to the creation of chemical probes for chemoproteomic workflows, enabling target identification and validation in live cells.[6][7][8]
Reaction Mechanism
The fundamental reaction involves the nucleophilic attack of the deprotonated ε-amino group of a lysine side chain on the electrophilic sulfur atom of the this compound. This results in the displacement of the fluoride ion and the formation of a stable sulfonamide bond.
Quantitative Data Summary
The following tables summarize key quantitative data for various sulfonyl fluoride-based compounds targeting lysine and other residues. These values are context-dependent and vary based on the specific protein target and assay conditions.
Table 1: Inhibitor Potency and Target Engagement IC₅₀ values for covalent inhibitors are time-dependent; incubation times are provided where available.
| Compound/Probe | Target Protein | Assay Type | Incubation Time | IC₅₀ (µM) | Reference |
| Compound 2 | XIAP BIR3 (Lys311Tyr) | DELFIA | 2 h | 0.23 | [6] |
| Compound 2 | XIAP BIR3 (Lys311Tyr) | DELFIA | 8 h | 0.09 | [6] |
| Compound 3 | XIAP BIR3 (Lys311Tyr) | DELFIA | 2 h | 0.17 | [6] |
| Compound 3 | XIAP BIR3 (Lys311Tyr) | DELFIA | 8 h | 0.05 | [6] |
| Compound 2 | XIAP BIR3 (Lys311His) | DELFIA | 2 h | 0.32 | [6] |
| Compound 2 | XIAP BIR3 (Lys311His) | DELFIA | 8 h | 0.12 | [6] |
Table 2: Protein Stability and Compound Reactivity ΔTₘ indicates the change in protein melting temperature upon ligand binding, a measure of stabilization. Half-life indicates compound stability in buffer.
| Compound/Probe | Target Protein | ΔTₘ (°C) | Stability (t½ in buffer) | Reference |
| Compound 2 | XIAP BIR3 (wt) | 16.2 | ~3 h | [6] |
| Compound 3 | XIAP BIR3 (wt) | 18.2 | ~4 h | [6] |
| Aryl-fluorosulfate 4 | XIAP BIR3 (wt) | 20.3 | > 24 h | [6] |
| Benzamide-sulfonyl fluoride | (General) | - | Unstable at physiological pH | [6] |
Application Example: Covalent Inhibition of a Kinase Signaling Pathway
Sulfonyl fluoride probes are highly effective at targeting the conserved catalytic lysine in the ATP-binding site of many protein kinases.[2] Covalent modification of this lysine residue can irreversibly block kinase activity, providing a powerful strategy to inhibit signaling pathways involved in diseases like cancer. The diagram below illustrates how a lysine-targeted inhibitor can block a generic receptor tyrosine kinase (RTK) pathway.
Experimental Protocols
General Experimental Workflow
The development and validation of a lysine-targeting this compound probe typically follows a multi-step process, beginning with initial biochemical screens and progressing to cellular target engagement assays.
Protocol 1: Covalent Modification Analysis by Mass Spectrometry
This protocol is used to confirm the formation of a covalent adduct between a this compound probe and a purified target protein by detecting the expected mass increase.
Materials:
-
Purified target protein (e.g., >90% purity, at ~1-5 µM).
-
This compound probe (stock solution in DMSO, e.g., 10 mM).
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4 or similar physiological buffer.
-
LC-MS system suitable for intact protein analysis.
Method:
-
Reaction Setup: In a microcentrifuge tube, combine the purified protein and the assay buffer. Add the this compound probe to a final concentration typically 10- to 50-fold molar excess over the protein. A control reaction with DMSO vehicle should be run in parallel.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 2-24 hours). Time points can be taken to assess the reaction rate.
-
Sample Preparation for MS: If necessary, desalt the protein sample using a C4 ZipTip or similar resin to remove buffer components that interfere with mass spectrometry. Elute the protein in a solvent compatible with ESI-MS (e.g., 50% acetonitrile, 0.1% formic acid).
-
LC-MS Analysis: Infuse the sample into the mass spectrometer. Acquire spectra in the appropriate m/z range to detect the unmodified protein and the expected covalent adduct.
-
Data Analysis: Deconvolute the raw mass spectra to determine the molecular weight of the species present. A mass increase corresponding to the molecular weight of the this compound probe (minus the fluorine atom) confirms covalent adduct formation.[8]
Protocol 2: Thermal Shift Assay (TSA) for Target Engagement
TSA, or Differential Scanning Fluorimetry (DSF), measures the change in a protein's melting temperature (Tₘ) upon ligand binding. A significant increase in Tₘ (a "thermal shift") indicates that the compound stabilizes the protein, which is a strong indicator of binding.[9][10] For covalent inhibitors, this stabilization is typically pronounced and irreversible.
Materials:
-
Purified target protein (0.1-0.2 mg/mL).
-
TSA Buffer: e.g., 25 mM Tris-HCl, pH 8.0, 150 mM NaCl.[9]
-
SYPRO™ Orange dye (5000x stock in DMSO).
-
This compound probe (10 mM stock in DMSO).
-
Real-time PCR instrument (e.g., QuantStudio 5, ViiA7).[9][10]
-
96- or 384-well PCR plates.
Method:
-
Prepare Master Mix: Prepare a master mix of protein and SYPRO Orange dye in TSA buffer. A final protein concentration of 2 µM and a dye dilution of 1:1000 (5x final concentration) is a good starting point.[9]
-
Aliquot Master Mix: Dispense the master mix into the wells of the PCR plate (e.g., 19 µL per well).
-
Add Compounds: Add the this compound probe to the wells (e.g., 1 µL to achieve a final concentration of 10-50 µM). Include DMSO-only wells as a negative control.
-
Incubation (for Covalent Inhibitors): For covalent probes, pre-incubate the plate at room temperature for a set time (e.g., 30-120 minutes) to allow for the covalent reaction to proceed.[6]
-
Seal and Centrifuge: Seal the plate with an optically clear adhesive seal and centrifuge briefly to collect the contents at the bottom of the wells.
-
Run Melt Curve: Place the plate in the qPCR instrument. Run a melt curve experiment, typically ramping the temperature from 25°C to 95°C with a ramp rate of ~1°C/min, while continuously monitoring fluorescence.[9]
-
Data Analysis: The melting temperature (Tₘ) is the inflection point of the sigmoidal melting curve, often calculated by the instrument software by fitting the data to the Boltzmann equation. The thermal shift (ΔTₘ) is calculated as (Tₘ with compound) - (Tₘ with DMSO). A large ΔTₘ suggests stabilizing binding.[9]
Protocol 3: In-Cell Target Engagement via Western Blot
This protocol assesses whether a cell-permeable this compound probe covalently binds to its intended target within a cellular environment. Covalent adduct formation often results in a slight increase in the protein's molecular weight, which can be detected as a band shift on a Western blot.
Materials:
-
Cultured cells expressing the target protein (e.g., HEK293T cells).
-
Cell culture medium (e.g., DMEM) and supplements.
-
Cell-permeable this compound probe (stock in DMSO).
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.
-
SDS-PAGE gels, running buffer, and transfer apparatus.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody specific to the target protein.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
Method:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with the this compound probe at various concentrations (e.g., 1-20 µM) or a DMSO vehicle control. Incubate for a specified time (e.g., 4-24 hours) under normal culture conditions.
-
Cell Lysis: Wash the cells with cold PBS, then add ice-cold lysis buffer. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Clarify Lysate: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot:
-
Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again, apply the ECL substrate, and visualize the bands using a chemiluminescence imager. A slight upward shift in the band corresponding to the target protein in the probe-treated lanes compared to the control lane indicates the formation of a covalent adduct.[6]
References
- 1. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00408J [pubs.rsc.org]
- 2. Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanistic Modeling of Lys745 Sulfonylation in EGFR C797S Reveals Chemical Determinants for Inhibitor Activity and Discriminates Reversible from Irreversible Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Covalent Inhibitors of Protein-Protein Interactions Targeting Lysine, Tyrosine, or Histidine Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantifying drug-target engagement in live cells using sulfonyl fluoride chemical probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eubopen.org [eubopen.org]
- 10. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Targeting Tyrosine Residues with Sulfamoyl Fluoride Warheads
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing sulfamoyl fluoride warheads to covalently target tyrosine residues in proteins. This approach offers a powerful tool for drug discovery, target validation, and chemical biology research.
Introduction to Tyrosine-Targeted Covalent Inhibition
Covalent inhibitors have gained significant traction in drug discovery due to their potential for enhanced potency, prolonged duration of action, and the ability to target challenging proteins. While cysteine has been the most common target for covalent drugs, targeting tyrosine residues with electrophilic warheads like sulfamoyl fluorides is a rapidly emerging and promising strategy.[1]
Tyrosine is an attractive target for covalent inhibition because it is frequently found in protein binding sites and at protein-protein interfaces.[2] The sulfur(VI) fluoride exchange (SuFEx) chemistry allows for the specific and efficient reaction of sulfamoyl fluorides with the hydroxyl group of tyrosine under physiological conditions.[3][4][5][6] This reaction forms a stable sulfonylated tyrosine, effectively and irreversibly modifying the target protein.
This document provides detailed protocols for the synthesis of a key this compound probe, protein labeling, target engagement confirmation, and quantitative analysis of inhibition.
Synthesis of an Alkyne-Tagged this compound Probe
A critical tool for studying tyrosine-targeted covalent inhibitors is a probe that contains a reactive this compound warhead and a bioorthogonal handle, such as an alkyne, for downstream detection and analysis. The following is a representative protocol for the synthesis of 4-ethynylbenzenesulfonyl fluoride.
Protocol 2.1: Synthesis of 4-Ethynylbenzenesulfonyl Fluoride
This protocol is adapted from established synthetic methodologies for sulfonyl fluorides.[7][8]
Materials:
-
4-Bromobenzenesulfonyl chloride
-
Sodium sulfite
-
Sodium bicarbonate
-
Hydrochloric acid
-
Sodium nitrite
-
Potassium fluoride
-
Ethynyltrimethylsilane
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Triethylamine
-
Tetrabutylammonium fluoride (TBAF)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Tetrahydrofuran (THF)
-
Silica gel for column chromatography
Procedure:
-
Synthesis of 4-Bromobenzenesulfonyl Fluoride:
-
Dissolve 4-bromobenzenesulfonyl chloride in a suitable organic solvent like DCM.
-
React with a fluoride source, such as potassium fluoride, to replace the chloride with fluoride. The reaction may require a phase-transfer catalyst.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, perform an aqueous workup and purify the product by silica gel chromatography.
-
-
Sonogashira Coupling to Introduce the Alkyne Moiety:
-
To a solution of 4-bromobenzenesulfonyl fluoride in a solvent like THF, add ethynyltrimethylsilane, a palladium catalyst (e.g., Pd(PPh₃)₄), CuI, and a base like triethylamine.
-
Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
After the reaction is complete, perform a standard workup, including filtration to remove the catalyst and purification by column chromatography.
-
-
Deprotection of the Alkyne:
-
Dissolve the silyl-protected product in THF.
-
Add a solution of TBAF and stir at room temperature.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, quench the reaction and purify the final product, 4-ethynylbenzenesulfonyl fluoride, by column chromatography.
-
-
Characterization:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
-
Experimental Protocols for Protein Labeling and Analysis
The following protocols describe how to use an alkyne-tagged this compound probe to label a target protein, visualize the labeling, and identify the specific site of modification.
Protocol 3.1: Labeling of a Target Protein with an Alkyne-Tagged this compound Probe
Materials:
-
Purified target protein in a suitable buffer (e.g., PBS or Tris, pH 7.4-8.0)
-
Alkyne-tagged this compound probe (e.g., 4-ethynylbenzenesulfonyl fluoride) dissolved in DMSO (10 mM stock)
-
Incubation buffer (e.g., PBS)
-
SDS-PAGE materials
-
Fluorescent azide dye (e.g., Azide-Fluor 488)
-
Copper(II) sulfate (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
Procedure:
-
Protein Labeling:
-
Incubate the purified target protein (e.g., 1-10 µM) with the alkyne-tagged this compound probe (e.g., 10-100 µM) in the incubation buffer.
-
Incubate for a defined period (e.g., 1-4 hours) at a controlled temperature (e.g., 37°C).
-
Include a negative control with DMSO vehicle only.
-
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Reaction:
-
To the labeling reaction, add the fluorescent azide dye, CuSO₄, TCEP, and TBTA to the final concentrations recommended by the dye manufacturer.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
SDS-PAGE Analysis:
-
Quench the click reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
-
In-Gel Fluorescence Scanning:
Protocol 3.2: Identification of the Tyrosine Modification Site by Mass Spectrometry
Materials:
-
Protein sample labeled with the alkyne-tagged this compound probe (from Protocol 3.1, without the click reaction)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (or another suitable protease)
-
Formic acid
-
Acetonitrile
-
C18 desalting spin tips
-
LC-MS/MS instrument
Procedure:
-
Sample Preparation:
-
Take the protein sample that has been incubated with the alkyne-tagged this compound probe.
-
Reduce disulfide bonds by adding DTT and incubating at 56°C for 30 minutes.
-
Alkylate free cysteines by adding IAA and incubating in the dark at room temperature for 30 minutes.
-
Quench the alkylation reaction by adding excess DTT.
-
-
Proteolytic Digestion:
-
Add trypsin to the protein sample (typically at a 1:50 to 1:20 enzyme-to-protein ratio) and incubate overnight at 37°C.
-
-
Peptide Desalting:
-
Acidify the peptide mixture with formic acid.
-
Desalt the peptides using C18 spin tips according to the manufacturer's protocol.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a solution of formic acid in water.
-
Analyze the peptide mixture by LC-MS/MS.
-
Set the mass spectrometer to perform data-dependent acquisition, selecting precursor ions for fragmentation by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
-
Data Analysis:
-
Search the generated MS/MS spectra against a protein database containing the sequence of the target protein.
-
Specify a variable modification on tyrosine corresponding to the mass of the this compound probe adduct.
-
Manually validate the peptide-spectrum matches for the modified peptides to confirm the site of modification.[13]
-
Quantitative Analysis of Target Engagement and Inhibition
To assess the potency and selectivity of a this compound inhibitor, quantitative assays are essential.
Protocol 4.1: Competition Binding Assay to Determine IC₅₀
This assay measures the ability of a non-covalent inhibitor to compete with the alkyne-tagged probe for binding to the target protein.[14][15][16][17]
Materials:
-
Purified target protein
-
Alkyne-tagged this compound probe
-
Test inhibitor compound (non-covalent) at various concentrations
-
Materials for CuAAC reaction and in-gel fluorescence as described in Protocol 3.1
Procedure:
-
Pre-incubation with Inhibitor:
-
Pre-incubate the target protein with varying concentrations of the test inhibitor for 30 minutes at 37°C. Include a DMSO vehicle control.
-
-
Probe Labeling:
-
Add a fixed concentration of the alkyne-tagged this compound probe to each reaction and incubate for a defined time (e.g., 1 hour) at 37°C.
-
-
Click Reaction and Analysis:
-
Perform the CuAAC click reaction with a fluorescent azide.
-
Analyze the samples by SDS-PAGE and in-gel fluorescence scanning.
-
-
Data Analysis:
-
Quantify the fluorescence intensity of the protein bands for each inhibitor concentration.
-
Plot the fluorescence intensity against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value.
-
Data Presentation
Quantitative data from various studies on tyrosine-targeting this compound inhibitors are summarized below.
Table 1: Inhibitory Potency of Sulfonyl Fluoride-Based Inhibitors
| Target Protein | Inhibitor/Probe | Assay Type | IC₅₀ / kᵢₙₐcₜ/Kᵢ | Reference |
| DcpS | SF-p1 | Enzyme Activity | 1.5 µM | [18] |
| Ral GTPase | Compound 19 (SOF-658) | Nucleotide Exchange | t₁/₂ ~ hours | [19] |
| FAAH | AM3506 | Enzyme Activity | 5 nM | [20] |
| PMPMEase | L-28 | Enzyme Activity | 48 nM | [20] |
Table 2: Kinetic Parameters for Ral GTPase Inhibition
| Compound | t₁/₂ (hours) | Reference |
| SOF-658 | Stable in buffer | [19] |
| SOF-648 | Double-digit hours | [19] |
Visualizations
Diagram 1: General Workflow for Tyrosine-Targeted Covalent Probe Analysis
Caption: Workflow for the synthesis and application of a tyrosine-targeted covalent probe.
Diagram 2: Signaling Pathway Inhibition by a Tyrosine-Targeted Covalent Drug
Caption: Covalent inhibitor targeting a receptor tyrosine kinase.
Diagram 3: Competitive Binding Assay Principle
Caption: Principle of the competitive binding assay for IC50 determination.
References
- 1. pnas.org [pnas.org]
- 2. mesoscale.com [mesoscale.com]
- 3. Covalent Inhibitor Profiling – IQ Proteomics [iqproteomics.com]
- 4. Direct observation of fluorescent proteins in gels: A rapid, cost‐efficient, and quantitative alternative to immunoblotting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. rsc.org [rsc.org]
- 8. Fluorosulfonyl radicals: new horizons for the synthesis of sulfonyl fluorides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Specific, sensitive and quantitative protein detection by in-gel fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. azurebiosystems.com [azurebiosystems.com]
- 11. In-gel detection of biotin–protein conjugates with a green fluorescent streptavidin probe - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. research.ng-london.org.uk [research.ng-london.org.uk]
- 13. Custom Workflow for the Confident Identification of Sulfotyrosine-Containing Peptides and Their Discrimination from Phosphopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. molbiolcell.org [molbiolcell.org]
- 16. Inhibition of Protein-Protein Interactions: Non-Cellular Assay Formats - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Rational targeting of active-site tyrosine residues using sulfonyl fluoride probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Exploring Covalent Bond Formation at Tyr‐82 for Inhibition of Ral GTPase Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Employing Sulfamoyl Fluorides in Activity-Based Protein Profiling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Activity-Based Protein Profiling (ABPP) has emerged as a powerful chemoproteomic technology to study enzyme function directly in native biological systems. This approach utilizes covalent chemical probes to target the active sites of enzymes, allowing for the assessment of their functional state. Sulfamoyl fluorides (R₂NSO₂F) are a class of sulfur(VI) fluoride exchange (SuFEx) reagents that have gained prominence as "warheads" for ABPP probes. Their unique reactivity profile—being relatively stable in aqueous environments yet capable of covalently modifying a range of nucleophilic amino acid residues such as lysine, tyrosine, serine, and histidine—makes them invaluable tools for expanding the scope of the "ligandable" proteome beyond traditional cysteine-targeting probes.[1][2][3]
These application notes provide a comprehensive overview and detailed protocols for utilizing sulfamoyl fluoride-based probes in ABPP workflows, from probe synthesis and cell treatment to target identification and data analysis.
Core Principles
The central principle of using sulfamoyl fluorides in ABPP lies in their "context-dependent" reactivity. The this compound moiety itself is a weak electrophile. However, when incorporated into a scaffold that directs it to a protein's binding pocket, the proximity and favorable orientation dramatically enhance its reactivity with nearby nucleophilic residues.[4] This leads to the formation of a stable covalent bond, enabling the subsequent enrichment and identification of the target protein.
This "proximity-enabled" reactivity allows for the development of highly selective probes. The overall process involves two key steps: (i) reversible binding of the probe to the target protein, governed by the inhibitor constant (Kᵢ), and (ii) irreversible covalent modification of the protein, defined by the rate of inactivation (kᵢₙₐ꜀ₜ).[1]
Key Applications
-
Target Identification and Validation: Discovering the cellular targets of small molecules or drugs.
-
Drug Discovery: Screening for and characterizing covalent inhibitors that target non-cysteine residues.[3]
-
Enzyme Function Annotation: Elucidating the roles of uncharacterized enzymes in complex biological systems.
-
Biomarker Discovery: Profiling changes in enzyme activity associated with disease states.
-
Target Occupancy Studies: Quantifying how much of a target protein is engaged by a drug within a cell.[5]
Data Presentation: Quantitative Analysis of this compound Probes
The following tables summarize key quantitative data from studies employing this compound and related S(VI)-F probes, demonstrating their utility in characterizing protein-probe interactions and profiling target engagement.
Table 1: Kinetic Parameters of S(VI)-F Fragments for Carbonic Anhydrase II (CAII) Inhibition. Data extracted from a study profiling the reactivity of various S(VI)-F electrophiles substituted onto a CAII-binding fragment.[1]
| Fragment ID | S(VI)-F Electrophile Type | kᵢₙₐ꜀ₜ (min⁻¹) | Kᵢ (µM) | kᵢₙₐ꜀ₜ / Kᵢ (M⁻¹min⁻¹) |
| 2i | This compound | 0.01 | 230 | 40 |
| 2a | m-Amide sulfonyl fluoride | 0.03 | 110 | 240 |
| 2b | p-Amide sulfonyl fluoride | 0.05 | 40 | 1150 |
| 2c | m-Sulfonamide sulfonyl fluoride | 0.07 | 120 | 560 |
| 2d | p-Sulfonamide sulfonyl fluoride | 0.11 | 20 | 5600 |
| 2e | p-Methylene sulfonamide SF | 0.03 | 50 | 660 |
| 2f | p-Methoxy sulfonamide SF | 0.01 | 120 | 120 |
| 2g | Fluorosulfate | 0.09 | 40 | 2200 |
| 2h | Pyrrole sulfonyl fluoride | 0.01 | 140 | 80 |
Table 2: Kinase Enrichment by S(VI)-F Probes in Live Jurkat T Cells. Data represents the number of kinases identified as significantly enriched (log₂-fold change > 0.58, q < 0.05) following treatment with various alkyne-tagged S(VI)-F probes. Probe 5i is a this compound-based probe.[1]
| Probe ID | S(VI)-F Electrophile Type | Number of Kinases Enriched |
| 5i | This compound | 11 |
| 5a | m-Amide sulfonyl fluoride | 18 |
| 5b | p-Amide sulfonyl fluoride | 22 |
| 5c | m-Sulfonamide sulfonyl fluoride | 65 |
| 5d | p-Sulfonamide sulfonyl fluoride | 20 |
| 5e | p-Methylene sulfonamide SF | 26 |
| 5f | p-Methoxy sulfonamide SF | 14 |
| 5g | Fluorosulfate | 39 |
| 5h | Pyrrole sulfonyl fluoride | 14 |
| XO44 | Optimized Sulfonyl Fluoride Probe | 133 |
Experimental Protocols & Methodologies
Protocol 1: General Synthesis of an Alkyne-Tagged this compound Probe
This protocol describes a general method for synthesizing a this compound probe ready for click chemistry, by coupling a recognition scaffold (containing a primary or secondary amine) with a this compound warhead.
Materials:
-
Amine-containing recognition scaffold
-
Azetidine-1-sulfonyl fluoride (or similar this compound precursor)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolution: Dissolve the amine-containing recognition scaffold (1.0 eq) in anhydrous DCM.
-
Base Addition: Add Et₃N (2.0 eq) to the solution and stir for 5 minutes at room temperature.
-
Warhead Addition: Add a solution of azetidine-1-sulfonyl fluoride (1.2 eq) in anhydrous DCM dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the final this compound probe.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Activity-Based Protein Profiling in Live Cells
This protocol outlines a typical chemoproteomic workflow to identify protein targets of a this compound probe in cultured mammalian cells.[1][5]
Materials:
-
Cultured cells (e.g., Jurkat, HEK293T)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
DMSO (vehicle control)
-
Alkyne-tagged this compound probe
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Click chemistry reagents:
-
Biotin-azide (e.g., Biotin-PEG3-Azide)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (CuSO₄)
-
-
Streptavidin agarose beads
-
Wash buffers (e.g., 1% SDS in PBS, 8 M urea in 100 mM Tris-HCl pH 8.0, PBS)
-
Digestion buffer (e.g., 2 M urea in 100 mM Tris-HCl pH 8.0)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid (FA)
-
C18 desalting spin tips
Procedure:
-
Cell Culture and Probe Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with the alkyne-tagged this compound probe (e.g., 1-10 µM final concentration) or DMSO vehicle control for a predetermined time (e.g., 1-4 hours) in serum-free medium.
-
-
Cell Lysis:
-
Harvest cells by scraping or trypsinization. Wash twice with cold PBS.
-
Lyse the cell pellet in cold lysis buffer on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Click Chemistry (CuAAC Reaction):
-
Normalize protein concentration for all samples (e.g., 1 mg of total protein in 1 mL).
-
Sequentially add the following reagents to the lysate: biotin-azide (e.g., 100 µM), TCEP (1 mM), TBTA (100 µM), and CuSO₄ (1 mM).
-
Incubate the reaction at room temperature for 1 hour with gentle rotation.
-
-
Enrichment of Labeled Proteins:
-
Pre-wash streptavidin agarose beads with PBS.
-
Add the pre-washed beads to the reaction mixture and incubate for 1-2 hours at room temperature to capture biotinylated proteins.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads sequentially with 1% SDS in PBS, 8 M urea, and finally PBS to remove non-specifically bound proteins.
-
-
On-Bead Digestion:
-
Resuspend the beads in 2 M urea buffer.
-
Reduce disulfide bonds by adding DTT (10 mM) and incubating at 37°C for 30 minutes.
-
Alkylate free cysteines by adding IAA (20 mM) and incubating in the dark at room temperature for 30 minutes.
-
Add mass spectrometry-grade trypsin (e.g., 1 µg) and incubate overnight at 37°C with shaking.
-
-
Sample Preparation for Mass Spectrometry:
-
Collect the supernatant containing the digested peptides.
-
Acidify the peptides with formic acid to a final concentration of 1%.
-
Desalt the peptides using C18 spin tips according to the manufacturer's protocol.
-
Dry the eluted peptides in a vacuum concentrator and resuspend in an appropriate buffer for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
-
-
LC-MS/MS Analysis and Data Processing:
-
Analyze the peptide samples by LC-MS/MS using a data-dependent or data-independent acquisition (DDA/DIA) method.
-
Process the raw data using a suitable software suite (e.g., MaxQuant, Proteome Discoverer, Spectronaut).
-
Search the data against a relevant protein database (e.g., UniProt Human) with appropriate settings for variable modifications (e.g., carbamidomethylation of cysteine) and quantification method (e.g., label-free quantification - LFQ).
-
Perform statistical analysis to identify proteins significantly enriched in the probe-treated samples compared to the vehicle control (e.g., using a two-sample t-test and applying fold-change and p-value cutoffs).
-
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows described in these notes.
Caption: Mechanism of covalent modification by a this compound probe.
Caption: Standard workflow for activity-based protein profiling (ABPP).
Caption: PI3K/Akt signaling pathway as a target for this compound probes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. "Exploring the Potential of Sulfamoyl Fluorides as Probes in Chemical B" by Pedro Martinez Velez and Nicholas Ball [scholarship.claremont.edu]
- 3. Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-based design and analysis of SuFEx chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Incorporating Sulfamoyl Fluorides into Peptide Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfamoyl fluorides have emerged as a versatile class of electrophilic warheads for the design of targeted covalent inhibitors and chemical probes.[1] Their unique reactivity profile, characterized by a balance of stability in aqueous environments and the ability to covalently modify a range of nucleophilic amino acid residues—including lysine, tyrosine, serine, and histidine—makes them particularly attractive for probing biological systems.[1][2] Unlike more promiscuous electrophiles, the reactivity of sulfamoyl fluorides is highly dependent on the local microenvironment of the protein binding pocket, offering a pathway to achieving high target selectivity.[1]
This document provides detailed application notes and protocols for the incorporation of sulfamoyl fluorides into peptide-based probes. These probes can be powerful tools for target identification and validation, enzyme inhibition studies, and the investigation of complex signaling pathways.
Data Presentation: Reactivity and Selectivity of Sulfamoyl Fluoride Probes
The following tables summarize the reactivity and selectivity of this compound-containing probes compared to other related sulfur(VI) fluoride electrophiles. This data is essential for selecting the appropriate warhead for a specific biological target.
| Probe Type | Target Residue(s) | Relative Reactivity | Reference |
| Aryl Sulfonyl Fluoride (SF) | Tyrosine, Lysine | High | [3] |
| Aryl Fluorosulfate (OSF) | Tyrosine, Histidine | Low | [3] |
| N-disubstituted this compound | Lysine | Low | [4] |
Table 1: Amino Acid Residue Selectivity of Sulfur(VI) Fluoride Electrophiles. This table illustrates the differential amino acid residue targeting of common sulfur(VI) fluoride warheads in a complex proteome.
| Probe | Target Protein | kobs (10⁻³ s⁻¹) | Notes | Reference |
| XO44 (Sulfonyl Fluoride) | CDK2 | ~2.5 | Rapid and quantitative modification. | [4] |
| para-substituted SF probes | CDK2 | High | Optimal for CDK2 modification. | [4] |
| meta-substituted SF probes | CDK2 | 0.3-0.8 | Slower modification rates. | [4] |
| This compound Probe (5i) | PIKK family kinases | - | Showed selective enrichment. | [4] |
Table 2: Kinetic Data for Kinase-Targeted Sulfonyl and this compound Probes. This table presents the observed reaction rates (kobs) for various probes targeting the cyclin-dependent kinase 2 (CDK2) and the selectivity of a this compound probe for the PI3K-related kinase (PIKK) family.
Experimental Protocols
Protocol 1: Synthesis of an Fmoc-Protected Amino Acid with a this compound Side Chain
This protocol is adapted from the synthesis of a fluorosulfate-containing amino acid and can be modified for the synthesis of a this compound analogue.[5] The key step is the reaction of a protected amino acid containing a free amine on its side chain with sulfuryl fluoride.
Materials:
-
Fmoc-L-ornithine(Boc)-OH
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Sulfuryl fluoride (SO₂F₂) gas
-
Saturated aqueous borax buffer
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Deprotection of the side-chain amine: Dissolve Fmoc-L-ornithine(Boc)-OH in a 1:1 mixture of TFA and DCM. Stir at room temperature for 2 hours.
-
Remove the solvent under reduced pressure. Co-evaporate with toluene three times to remove residual TFA.
-
This compound formation: Dissolve the resulting crude amine salt in a biphasic solvent system of DCM and saturated aqueous borax buffer.
-
Bubble sulfuryl fluoride gas through the vigorously stirred biphasic mixture for 1-2 hours at room temperature. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the Fmoc-protected amino acid with a this compound side chain.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of a this compound-Containing Peptide
This protocol outlines the incorporation of the custom-synthesized Fmoc-amino acid into a peptide sequence using standard Fmoc-based SPPS.[6]
Materials:
-
Fmoc-protected amino acids (including the this compound-containing amino acid)
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Cold diethyl ether
Procedure:
-
Swell the Rink Amide resin in DMF.
-
Fmoc deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes. Wash the resin thoroughly with DMF.
-
Amino acid coupling: In a separate vessel, pre-activate the Fmoc-protected amino acid (4 equivalents) with HBTU (3.9 equivalents) and DIPEA (8 equivalents) in DMF for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin and shake for 2 hours.
-
Wash the resin with DMF.
-
Repeat the deprotection and coupling steps for each amino acid in the desired sequence, incorporating the this compound-containing amino acid at the desired position.
-
After the final coupling, perform a final Fmoc deprotection.
-
Cleavage and global deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide and purify by reverse-phase HPLC.
Protocol 3: Chemoproteomic Profiling of Kinase Engagement
This protocol describes a workflow for identifying the protein targets of a this compound peptide probe in a cellular context using a chemoproteomics approach.[1][4] This workflow is particularly useful for assessing the selectivity of the probe across the kinome.
Materials:
-
Live cells (e.g., Jurkat T cells)
-
This compound peptide probe with an alkyne handle
-
DMSO (vehicle control)
-
Cell lysis buffer
-
Biotin-azide
-
Copper(II) sulfate (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with varying concentrations of SDS and urea)
-
Trypsin
-
LC-MS/MS instrumentation and software for data analysis
Procedure:
-
Cell treatment: Treat live cells with the alkyne-tagged this compound peptide probe or DMSO vehicle for a defined period (e.g., 1 hour).
-
Cell lysis: Harvest and lyse the cells.
-
Click chemistry: To the cell lysate, add biotin-azide, CuSO₄, TCEP, and TBTA to initiate the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This will attach a biotin tag to the probe-labeled proteins.
-
Enrichment of labeled proteins: Incubate the lysate with streptavidin-agarose beads to capture the biotinylated proteins.
-
Washing: Thoroughly wash the beads to remove non-specifically bound proteins.
-
On-bead digestion: Resuspend the beads in a digestion buffer and add trypsin to digest the captured proteins into peptides.
-
LC-MS/MS analysis: Collect the supernatant containing the peptides and analyze by LC-MS/MS to identify the proteins that were covalently modified by the probe.
-
Data analysis: Compare the protein identifications and abundances from the probe-treated and vehicle-treated samples to determine the specific targets of the this compound peptide probe.
Visualizations
Caption: General experimental workflow for peptide probe synthesis and application.
Caption: Inhibition of a kinase signaling pathway by a this compound peptide probe.
Caption: Workflow for chemoproteomic target identification.
References
- 1. Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation-Free Sulfonyl Fluoride Probes for Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. med.stanford.edu [med.stanford.edu]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Stability of Sulfamoyl Fluorides in Aqueous Buffer
Welcome to the technical support center for researchers, scientists, and drug development professionals working with sulfamoyl fluorides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability of sulfamoyl fluorides in aqueous buffer systems.
Frequently Asked Questions (FAQs)
Q1: My sulfamoyl fluoride is degrading rapidly in my aqueous buffer. What are the common causes?
A1: The stability of sulfamoyl fluorides in aqueous buffers is influenced by several factors. The most common reasons for rapid degradation include:
-
Substitution Pattern: Mono-substituted sulfamoyl fluorides are known to be significantly less stable than their di-substituted counterparts. In a pH 7 aqueous buffer, mono-substituted variants can decompose in under three minutes.[1]
-
pH of the Buffer: While di-substituted sulfamoyl fluorides are generally more robust, their stability can be pH-dependent. Hydrolysis rates can be accelerated under basic conditions.
-
Buffer Composition: The identity of the buffer components can influence stability. For instance, some studies have shown that hydrolytic stability can be greater in HEPES buffer compared to PBS at the same pH.
-
Purity of the Compound: Impurities from the synthesis, such as residual acids or bases, can catalyze degradation.
-
Storage Conditions: Improper storage of the compound, especially in the presence of moisture, can lead to premature hydrolysis. NH-sulfamoyl fluorides, in particular, may decompose more rapidly when stored in glass containers and should be kept in polypropylene containers under a dry atmosphere.[2]
Q2: How does the electronic nature of substituents on an aryl this compound affect its stability?
A2: The electronic properties of substituents on an aryl ring play a crucial role in the stability of sulfamoyl fluorides. Electron-withdrawing groups tend to increase the electrophilicity of the sulfur center, making it more susceptible to nucleophilic attack by water and thus increasing the rate of hydrolysis. Conversely, electron-donating groups can increase the electron density on the phenyl ring, which imparts marked stabilization. For example, the addition of a para-methoxy moiety has been shown to increase stability.
Q3: Are there general guidelines for selecting a buffer system to maximize the stability of my this compound?
A3: Yes, here are some general guidelines:
-
pH: Start with a neutral or slightly acidic buffer (pH 6-7). Avoid highly basic conditions (pH > 8) unless your specific this compound has been shown to be stable at higher pH.
-
Buffer Species: Consider using buffers like HEPES, which have been shown in some cases to offer greater stability compared to phosphate-based buffers.
-
Additives: Minimize the presence of nucleophilic species in your buffer that could react with the this compound.
-
Temperature: Perform experiments at the lowest practical temperature to slow down potential degradation. Stability is often assessed at both room temperature and 37°C to understand the compound's behavior under physiological conditions.[3]
Q4: How can I monitor the degradation of my this compound in an aqueous buffer?
A4: The most common methods for monitoring the stability of sulfamoyl fluorides are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
HPLC: This technique is used to measure the depletion of the parent this compound peak over time. By running samples at various time points, you can calculate the rate of hydrolysis and the half-life of your compound.
-
¹H NMR: Solution ¹H NMR spectroscopy can be used to monitor the disappearance of signals corresponding to the intact this compound.[3] The signals of the phenyl ring carrying the this compound are often monitored to assess the percentage of the intact compound over time.[3]
-
¹⁹F NMR: This is a very specific method to detect the fluorine of the this compound and its potential degradation products.
Troubleshooting Guide
Problem: Unexpectedly low or no activity of my this compound-containing compound in a biological assay.
| Possible Cause | Troubleshooting Step |
| Compound Degradation | 1. Verify Stability: Before conducting biological assays, perform a stability study of your compound in the assay buffer under the same conditions (temperature, incubation time). Use HPLC or NMR to determine the half-life. 2. Adjust Buffer Conditions: If the compound is unstable, try lowering the pH of the buffer (if compatible with the assay) or using a different buffer system (e.g., HEPES instead of PBS). 3. Reduce Incubation Time: If possible, shorten the incubation time of the compound in the aqueous buffer before and during the assay. |
| Impure Compound | 1. Check Purity: Re-evaluate the purity of your this compound using analytical techniques like LC-MS and NMR. 2. Re-purify: If impurities are detected, re-purify the compound using an appropriate method such as column chromatography or recrystallization. |
| Incorrect Storage | 1. Review Storage Protocol: Ensure the compound is stored under anhydrous conditions, protected from light, and at a low temperature (e.g., -20°C). For NH-sulfamoyl fluorides, use polypropylene containers.[2] 2. Use Fresh Sample: If there are doubts about the storage of the current batch, synthesize or procure a fresh sample. |
Quantitative Data on this compound Stability
The stability of sulfamoyl fluorides is highly dependent on their substitution. The following table summarizes the stability of various substituted sulfamoyl fluorides in aqueous buffer.
| Compound Type | Substitution Pattern | Buffer | pH | Temperature (°C) | Half-life | Reference |
| Aryl this compound | Mono-substituted | Aqueous Buffer | 7 | N/A | < 3 minutes | [1] |
| Aryl this compound | Di-substituted | PBS | 7.4 | 37 | Varies (hours to days) | [3] |
| Benzamide-sulfonyl fluorides | Di-substituted | PBS | N/A | RT & 37 | Limited stability | [3] |
| Substituted benzamide-sulfonyl fluorides | Di-substituted | PBS | N/A | RT & 37 | Significantly increased stability | [3] |
| Benzyl-sulfonyl fluorides | Di-substituted | PBS | N/A | RT & 37 | Significantly increased stability | [3] |
Experimental Protocols
Protocol: Determination of this compound Half-life in Aqueous Buffer using HPLC
1. Objective: To determine the hydrolytic stability of a this compound in a given aqueous buffer by measuring its concentration over time using HPLC.
2. Materials:
-
This compound compound of interest
-
Aqueous buffer (e.g., 100 mM PBS, pH 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (optional, for mobile phase)
-
HPLC system with a UV detector and a suitable C18 column
-
Incubator or water bath set to the desired temperature (e.g., 37°C)
-
Autosampler vials
3. Procedure:
-
Prepare a Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of the this compound in a suitable organic solvent (e.g., DMSO or ACN).
-
Prepare the Reaction Mixture: In a clean vial, add the appropriate volume of the aqueous buffer. Warm the buffer to the desired temperature (e.g., 37°C).
-
Initiate the Reaction: To the pre-warmed buffer, add a small volume of the this compound stock solution to achieve the desired final concentration (e.g., 100 µM). The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on stability. Mix thoroughly.
-
Time Point Zero (t=0): Immediately after mixing, withdraw an aliquot of the reaction mixture and quench the degradation by diluting it in a vial containing a cold organic solvent (e.g., ACN). This will be your t=0 sample.
-
Incubation and Sampling: Incubate the remaining reaction mixture at the desired temperature. Withdraw aliquots at predetermined time points (e.g., 0.5, 1, 2, 4, 8, 24 hours). Quench each aliquot immediately as described in step 4.
-
HPLC Analysis:
-
Set up an HPLC method to separate the parent this compound from its degradation products. A typical starting point is a gradient elution on a C18 column with mobile phases of water and acetonitrile (with or without 0.1% formic acid).
-
Inject the quenched samples from each time point into the HPLC system.
-
Monitor the elution profile using a UV detector at a wavelength where the this compound has strong absorbance.
-
-
Data Analysis:
-
Integrate the peak area of the parent this compound at each time point.
-
Plot the natural logarithm of the peak area (ln(Area)) versus time.
-
Perform a linear regression on the data points. The slope of the line will be the negative of the degradation rate constant (-k).
-
Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.
-
Visualizations
Caption: General hydrolysis pathway of a di-substituted this compound.
Caption: Experimental workflow for determining this compound stability.
References
Technical Support Center: Synthesis of N-Monosubstituted Sulfamoyl Fluorides
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-monosubstituted sulfamoyl fluorides.
Frequently Asked Questions (FAQs)
Q1: Why is the direct reaction of primary amines with sulfuryl fluoride (SO₂F₂) often problematic for synthesizing N-monosubstituted sulfamoyl fluorides?
A1: The direct reaction of primary amines with SO₂F₂ is challenging because it frequently leads to the formation of undesired symmetrical disubstituted sulfamides as the major product.[1][2] This is thought to occur through the generation of a highly reactive azasulfene intermediate.[1] Conventional conditions that work well for secondary amines are often unsuitable for primary amines.[1]
Q2: What are the more reliable alternatives to using SO₂F₂ gas directly with primary amines?
A2: Several more reliable methods have been developed:
-
SO₂F₂ Surrogates: Solid, shelf-stable SO₂F₂ surrogates, such as certain imidazolium derivatives, can be used to generate monosubstituted sulfamoyl fluorides in high yields.[1]
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Ex Situ Generation of SO₂F₂: Generating SO₂F₂ in a separate chamber and bubbling it into the reaction mixture can provide better control and selectivity, particularly for sensitive substrates like nucleosides.[2][3]
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Solid FO₂S-Donors: Reagents like SuFEx-IT have been developed as solid donors of the fluorosulfonyl group, simplifying handling compared to gaseous SO₂F₂.[4] However, they may lead to complex reaction mixtures in some cases.[2]
Q3: What is the role of a base in the synthesis of N-monosubstituted sulfamoyl fluorides?
A3: A base is a crucial component in the reaction, particularly in the subsequent coupling of the sulfamoyl fluoride with another amine (the SuFEx reaction). The base, often a tertiary amine like triethylamine (Et₃N) or a stronger base like DBU, serves to increase the nucleophilicity of the primary amine, thereby lowering the reaction barrier.[5][6] In some protocols, at least one equivalent of base is used to trap the fluoride byproduct as a salt.[1]
Q4: Can N-monosubstituted sulfamoyl fluorides be unreactive? How can their reactivity be enhanced?
A4: Yes, under certain conditions, sulfamoyl fluorides can be unreactive towards amine nucleophiles.[2] Their reactivity can be enhanced by:
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Heating: Many SuFEx reactions require elevated temperatures (e.g., 50-80 °C) to proceed at a reasonable rate.[1]
-
Catalysis: The addition of a suitable base (e.g., DBU, pyridine) is often necessary to promote the reaction.[1] For less reactive systems, the combination of a Lewis acid (like Ca(NTf₂)₂) and an amine mediator (like DABCO) can be used to activate the this compound group.[2][7]
Q5: Are there any stability concerns with N-monosubstituted sulfamoyl fluorides?
A5: Sulfamoyl fluorides are generally considered to be stable intermediates that can often be isolated and purified.[1] The S(VI)-F bond is remarkably stable, even under harsh conditions, which is a key feature of SuFEx chemistry.[2] However, like all reactive compounds, they may be sensitive to specific conditions or reagents, and appropriate handling and storage are recommended.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) | Citation |
| Low or no yield of the desired N-monosubstituted this compound. | 1. Formation of symmetrical disubstituted sulfamide. 2. Insufficient reactivity of the starting materials. 3. Inappropriate choice of fluorosulfonylating agent. | 1. Avoid direct reaction of primary amines with SO₂F₂ gas. Use an SO₂F₂ surrogate or ex situ generation. 2. Add a suitable base (e.g., DBU, Et₃N) to increase the nucleophilicity of the amine. Consider increasing the reaction temperature. 3. For complex primary amines, a solid FO₂S-donor like SuFEx-IT might be an option, but be aware of potential for complex mixtures. | [1][2][5] |
| Formation of multiple products and a complex reaction mixture. | 1. Use of a reagent known to cause side reactions with the specific substrate (e.g., SuFEx-IT with nucleosides). 2. Decomposition of starting materials or products under the reaction conditions. | 1. Switch to a different fluorosulfonylating agent, such as ex situ generated SO₂F₂. 2. Screen different solvents and bases. Lowering the reaction temperature might help if decomposition is suspected. Perform reactions under an inert atmosphere if sensitivity to air or moisture is a possibility. | [2] |
| The isolated N-monosubstituted this compound does not react in the subsequent SuFEx step. | 1. Insufficient activation of the this compound. 2. Low nucleophilicity of the coupling partner amine. | 1. Add a stoichiometric amount of a strong base like DBU. For particularly challenging couplings, consider using a Lewis acid catalyst (e.g., Ca(NTf₂)₂) in combination with an amine mediator. 2. Ensure at least one equivalent of a suitable base is present to activate the amine nucleophile. | [1][2][7] |
| Racemization of a chiral center in the molecule. | For related chiral sulfonimidoyl fluorides, racemization can be caused by the presence of fluoride ions. | Use of a fluoride-trapping agent may be necessary to preserve stereochemical integrity. While this is documented for sulfonimidoyl fluorides, it is a point to consider for structurally similar chiral sulfamoyl fluorides. | [8] |
Quantitative Data Summary
The following table summarizes reaction conditions and yields for the synthesis of a model unsymmetrical sulfamide (dibenzylsulfamide) from a monosubstituted this compound and benzylamine, illustrating the effect of different bases and solvents.
| Entry | This compound | Amine | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Citation |
| 1 | Benzylthis compound | Benzylamine | None | MeCN | 80 | 2 | 70 | [1] |
| 2 | Benzylthis compound | Benzylamine | DBU (cat.) | MeCN | 80 | 2 | 78 | [1] |
| 3 | Benzylthis compound | Benzylamine | DBU (1.0) | MeCN | 80 | 2 | 97 | [1] |
| 4 | Benzylthis compound | Benzylamine | Et₃N (1.0) | MeCN | 80 | 2 | 96 | [1] |
| 5 | Benzylthis compound | Benzylamine | K₂CO₃ (1.0) | MeCN | 80 | 2 | 95 | [1] |
| 6 | Benzylthis compound | Benzylamine | Pyridine (1.0) | MeCN | 80 | 2 | 72 | [1] |
| 7 | Benzylthis compound | Benzylamine | DBU (1.0) | PhMe | 80 | 2 | 96 | [1] |
| 8 | Benzylthis compound | Benzylamine | DBU (1.0) | DMF | 80 | 2 | 85 | [1] |
| 9 | Benzylthis compound | Benzylamine | DBU (1.0) | MeCN | 50 | 4 | >99 | [1] |
Experimental Protocols
General Protocol for the Synthesis of N-Monosubstituted Sulfamoyl Fluorides using an Imidazolium-based SO₂F₂ Surrogate (adapted from[1])
To a solution of the primary amine (1.0 equiv.) in dichloromethane (DCM), the solid imidazolium-based SO₂F₂ surrogate (1.0-1.8 equiv.) is added portion-wise at room temperature. The reaction mixture is stirred until completion (monitored by TLC or LC-MS). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography to afford the desired N-monosubstituted this compound.
General Protocol for the SuFEx Reaction of an N-Monosubstituted this compound with a Primary Amine (adapted from[1])
To a solution of the N-monosubstituted this compound (1.0 equiv.) in acetonitrile (MeCN), the primary amine coupling partner (1.0 equiv.) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.0 equiv.) are added. The reaction mixture is stirred at 50 °C for 4 hours. After cooling to room temperature, the solvent is evaporated, and the residue is purified by column chromatography to yield the final unsymmetrical sulfamide.
Visualizations
References
- 1. Synthesis of unsymmetrical sulfamides and polysulfamides via SuFEx click chemistry - Chemical Science (RSC Publishing) DOI:10.1039/D0SC03606D [pubs.rsc.org]
- 2. Introducing SuFNucs: Sulfamoyl-Fluoride-Functionalized Nucleosides That Undergo Sulfur Fluoride Exchange Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfur( vi ) fluorides as tools in biomolecular and medicinal chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01891H [pubs.rsc.org]
- 4. This compound synthesis by amination [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Complementary Base Lowers the Barrier in SuFEx Click Chemistry for Primary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemrxiv.org [chemrxiv.org]
Technical Support Center: Synthesis of Sulfamoyl Fluorides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the synthesis of sulfamoyl fluorides.
Troubleshooting Guide
This guide addresses common issues encountered during sulfamoyl fluoride synthesis in a question-and-answer format.
Issue 1: Low or No Product Yield
-
Question: I am getting a low yield or no desired this compound product. What are the potential causes and how can I troubleshoot this?
-
Answer: Low or no yield can stem from several factors related to reagents, reaction conditions, and workup procedures.
-
Inactive Reagents: Ensure the amine starting material is pure and dry. If using a solid fluorosulfurylating agent like an imidazolium salt, verify its integrity, as they can degrade over time. For reactions involving sulfuryl fluoride (SO₂F₂), ensure the gas is of appropriate purity and is effectively bubbling through the reaction mixture.
-
Suboptimal Reaction Temperature: For reactions with primary amines and solid reagents like 1-(Fluorosulfonyl)-2,3-dimethyl-1H-imidazol-3-ium trifluoromethanesulfonate, it is advisable to start the reaction at 0 °C and then gradually warm it to room temperature. Starting at a higher temperature can lead to the formation of more impurities.
-
Inefficient Catalyst Activity: The choice and amount of base catalyst are crucial. For SuFEx reactions, organosuperbases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and BEMP (2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) are often used. BEMP can sometimes be effective at lower catalytic loadings (1–10 mol%) compared to DBU (10–30 mol%).[1] The combination of a Lewis acid like Ca(NTf₂)₂ with a Lewis base such as DABCO (1,4-diazabicyclo[2.2.2]octane) can also effectively drive the reaction at room temperature, particularly for less reactive N-disubstituted sulfamoyl fluorides.[1][2]
-
Improper Workup: The use of basic or acidic aqueous solutions during extraction can lead to lower isolated yields of NH-sulfamoyl fluorides. It is recommended to use only distilled water and brine for the aqueous phase during the purification of these products.
-
Reaction Stalling: If the reaction stalls before the complete consumption of the starting material, adding more of the fluorosulfurylating agent might be necessary. Monitor the reaction progress by TLC, LC-MS, or GC-MS.
-
Issue 2: Formation of Symmetrical Sulfamide Byproduct
-
Question: I am trying to synthesize a monosubstituted this compound from a primary amine using sulfuryl fluoride (SO₂F₂), but I am predominantly isolating the symmetrical sulfamide. Why is this happening and how can I avoid it?
-
Answer: The formation of symmetrical sulfamides is a known side reaction when using SO₂F₂ with primary amines.[3][4] The initially formed monosubstituted this compound is unstable in the presence of a base and can eliminate HF to form an electrophilic azasulfene intermediate. This intermediate then reacts with another molecule of the primary amine to yield the symmetrical sulfamide.
-
Alternative Reagents: To circumvent this issue, it is highly recommended to use a solid SO₂F₂ surrogate. Reagents such as 1-(Fluorosulfonyl)-2,3-dimethyl-1H-imidazol-3-ium trifluoromethanesulfonate or [4-(acetylamino)phenyl]imidodisulfuryl difluoride (AISF) are known to provide the desired monosubstituted sulfamoyl fluorides from primary amines in good yields with minimal formation of the symmetrical sulfamide byproduct.[1][3]
-
Issue 3: Product Decomposition
-
Question: My isolated this compound product seems to be decomposing over time. What are the best practices for handling and storage?
-
Answer: The stability of sulfamoyl fluorides can vary depending on their structure. NH-sulfamoyl fluorides, in particular, can be susceptible to decomposition.
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Storage Conditions: It has been observed that some NH-sulfamoyl fluorides, especially liquids, decompose more rapidly when stored in glass containers. Therefore, it is recommended to store these compounds in polypropylene containers under a dry atmosphere. For long-term storage, keeping them at 0 °C or lower can help prevent slow decomposition.
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pH Sensitivity: NH-sulfamoyl fluorides can be unstable in both acidic and basic media.[3] Therefore, it is crucial to handle them under neutral conditions and avoid contact with strong acids or bases during and after purification.
-
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using a solid SO₂F₂ surrogate over gaseous sulfuryl fluoride?
A1: Solid SO₂F₂ surrogates, such as Desmethyl SuFEx-IT, offer several advantages over gaseous SO₂F₂:
-
Safety and Handling: They are bench-stable solids that are easier and safer to handle than toxic and difficult-to-contain SO₂F₂ gas.[5]
-
Broader Substrate Scope: They often exhibit better reactivity and chemoselectivity, particularly with primary amines, allowing for the synthesis of monosubstituted sulfamoyl fluorides with minimal side reactions like symmetrical sulfamide formation.[5]
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Simplified Procedures: Their use can simplify the experimental setup, avoiding the need for specialized equipment for handling gases.
Q2: How can I monitor the progress of my this compound synthesis reaction?
A2: The progress of the reaction can be monitored using standard analytical techniques such as:
-
Thin Layer Chromatography (TLC): A quick and easy method to qualitatively track the consumption of starting materials and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the conversion of starting material and the mass of the desired product, helping to confirm its formation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile products and can be used to monitor the reaction progress.
Q3: What are some common catalysts used in SuFEx chemistry for this compound synthesis, and how do they compare?
A3: Several bases are used to catalyze the Sulfur(VI) Fluoride Exchange (SuFEx) reaction. The choice of catalyst can significantly impact the reaction efficiency.
-
Triethylamine (Et₃N): A common and relatively mild base.
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1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A strong, non-nucleophilic base that is a highly efficient organosuperbase for SuFEx reactions.[1]
-
2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP): Another organosuperbase that can facilitate reactions with challenging substrates, often at lower catalyst loadings than DBU.[1]
-
1,4-Diazabicyclo[2.2.2]octane (DABCO): A Lewis base that, when used in conjunction with a Lewis acid like Ca(NTf₂)₂, can effectively promote the reaction at room temperature.[1][2]
Data Presentation
Table 1: Comparison of Fluorosulfurylating Agents for the Synthesis of Sulfamoyl Fluorides from Primary Amines
| Fluorosulfurylating Agent | Common Side Products with Primary Amines | Key Advantages |
| Sulfuryl Fluoride (SO₂F₂) | Symmetrical sulfamides (major)[3][4] | Readily available gas |
| 1-(Fluorosulfuryl)-2,3-dimethyl-1H-imidazol-3-ium trifluoromethanesulfonate | Minimal side products | Bench-stable solid, good yields with primary amines[1] |
| [4-(acetylamino)phenyl]imidodisulfuryl difluoride (AISF) | Minimal side products | Crystalline solid, good alternative to SO₂F₂[1][3] |
| Desmethyl SuFEx-IT | Minimal side products | Can be synthesized without SO₂F₂, high yields[5][6] |
Table 2: Effect of Base on the Yield of a Sulfamide Formation from a this compound
Reaction: Benzylthis compound + Benzylamine -> Dibenzylsulfamide Solvent: MeCN, Temperature: 80 °C, Time: 2 h
| Base | Equivalents | Yield (%) |
| None | 0 | 70 |
| DBU | Catalytic | 78 |
| DBU | 1.0 | 97 |
Data sourced from a study on the synthesis of unsymmetrical sulfamides.[3]
Experimental Protocols
Protocol 1: Synthesis of N-Substituted Sulfamoyl Fluorides using Desmethyl SuFEx-IT
This protocol is adapted from a procedure for the synthesis of sulfamoyl fluorides using a solid fluorosulfurylating agent.[6]
Materials:
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Amine substrate
-
Desmethyl SuFEx-IT
-
Acetonitrile (MeCN)
-
Silica gel for purification
Procedure:
-
Dissolve the amine substrate (1.0 equiv) in acetonitrile (2-5 mL).
-
To this solution, add Desmethyl SuFEx-IT (1.1 equiv).
-
Stir the mixture at room temperature.
-
Monitor the reaction progress by TLC or HPLC until full conversion of the starting material is observed (typically 15-90 minutes).
-
Upon completion, purify the product by filtration over a silica plug or by column chromatography using an appropriate solvent system.
Protocol 2: Synthesis of N,N-Disubstituted Sulfamoyl Fluorides using Sulfuryl Fluoride (SO₂F₂)
This is a general procedure for the reaction of secondary amines with SO₂F₂. Caution: Sulfuryl fluoride is a toxic gas and should be handled in a well-ventilated fume hood with appropriate safety precautions.
Materials:
-
Secondary amine
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Sulfuryl fluoride (SO₂F₂) gas
-
Triethylamine (Et₃N)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve the secondary amine (1.0 equiv), triethylamine (1.2 equiv), and a catalytic amount of DMAP in dichloromethane.
-
Bubble sulfuryl fluoride gas through the stirred solution at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, stop the flow of SO₂F₂ and purge the reaction mixture with an inert gas (e.g., nitrogen or argon) to remove any residual SO₂F₂.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Visualizations
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting decision tree for this compound synthesis.
References
- 1. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of unsymmetrical sulfamides and polysulfamides via SuFEx click chemistry - Chemical Science (RSC Publishing) DOI:10.1039/D0SC03606D [pubs.rsc.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Desmethyl SuFEx-IT: SO2F2-Free Synthesis and Evaluation as a Fluorosulfurylating Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Desmethyl SuFEx-IT: SO2F2-Free Synthesis and Evaluation as a Fluorosulfurylating Agent [organic-chemistry.org]
Technical Support Center: Enhancing the Selectivity of Sulfamoyl Fluoride Probes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments with sulfamoyl fluoride probes.
Troubleshooting Guides
This section provides solutions to common problems encountered during the use of this compound probes.
Issue 1: Low or No Protein Labeling
Possible Causes and Solutions
| Cause | Solution |
| Probe Instability/Hydrolysis | This compound probes can be susceptible to hydrolysis, reducing the concentration of the active probe. Assess the hydrolytic stability of your probe by incubating it in the reaction buffer without the protein target and analyzing its degradation over time using HPLC or LC-MS.[1][2] If the probe is unstable, consider using a freshly prepared solution for each experiment, reducing the reaction time, or performing the reaction at a lower temperature. |
| Low Intrinsic Reactivity of the Probe | N-disubstituted sulfamoyl fluorides generally exhibit lower intrinsic reactivity compared to other sulfur(VI) fluorides.[3] If you suspect low reactivity is the issue, you can either increase the probe concentration, extend the incubation time, or increase the reaction temperature. However, be aware that these changes may also increase the risk of off-target labeling. Alternatively, consider synthesizing a more reactive probe by introducing electron-withdrawing groups on the aromatic ring of the probe. |
| Absence of a Suitable Nucleophile in the Target Protein's Binding Site | The reactivity of this compound probes is highly dependent on the presence of a suitably positioned and activated nucleophilic amino acid (e.g., lysine, tyrosine, serine, histidine) in the protein's binding pocket.[4] Confirm the presence of potential target residues through structural data (e.g., PDB) or sequence analysis. If no suitable nucleophile is present, the probe will not form a covalent bond. |
| Suboptimal Reaction pH | The reactivity of nucleophilic amino acid side chains is pH-dependent. For example, the deprotonation of a tyrosine hydroxyl group or a lysine amino group is crucial for their nucleophilic attack on the this compound. The optimal pH for labeling will depend on the pKa of the target residue, which can be influenced by the local protein microenvironment.[4] It is recommended to perform the labeling reaction at a physiological pH of 7.4 to 8.0. You can test a range of pH values to optimize the labeling efficiency for your specific target. |
Issue 2: Off-Target Protein Labeling
Possible Causes and Solutions
| Cause | Solution |
| High Probe Reactivity | Highly reactive this compound probes can lead to non-specific labeling of proteins. If you observe significant off-target labeling, consider using a probe with lower intrinsic reactivity. For instance, fluorosulfates are generally less reactive than sulfonyl fluorides.[4] |
| High Probe Concentration or Long Incubation Time | Excessive probe concentration or prolonged incubation can increase the likelihood of off-target reactions. Optimize these parameters by performing a concentration- and time-course experiment to find the conditions that maximize on-target labeling while minimizing off-target effects. |
| Presence of Hyper-reactive Residues on Off-Target Proteins | Some proteins may possess highly reactive nucleophilic residues that are readily labeled by this compound probes. To identify off-target proteins, a chemoproteomic approach using an alkyne-tagged probe followed by click chemistry and mass spectrometry can be employed.[1] Once identified, you may need to redesign your probe to improve its selectivity for the intended target. |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the selectivity and use of this compound probes.
Q1: Which amino acids do this compound probes react with?
A1: this compound probes are known to react with several nucleophilic amino acid residues, including lysine, tyrosine, serine, histidine, and cysteine.[1][5] The reactivity towards a specific residue is highly context-dependent and is influenced by the local protein microenvironment, which can lower the pKa of the amino acid side chain, thereby increasing its nucleophilicity.[4]
Q2: How can I enhance the selectivity of my this compound probe for a specific amino acid?
A2: Enhancing selectivity is a key challenge in probe design. Here are some strategies:
-
Structure-Based Design: If the three-dimensional structure of your target protein is known, you can design probes that position the this compound warhead in close proximity to the desired amino acid residue while minimizing its exposure to other nucleophiles.[4]
-
Modulate Intrinsic Reactivity: The reactivity of the probe can be tuned by modifying its electronic properties. For example, incorporating electron-withdrawing groups on an aryl this compound can increase its reactivity, while electron-donating groups can decrease it. A less reactive probe may exhibit higher selectivity by only reacting with the most activated nucleophiles.
-
Leverage the Protein Microenvironment: The unique environment of a protein's binding pocket can be exploited to achieve selectivity. For instance, the presence of basic residues (like histidine or lysine) near a tyrosine can enhance the latter's reactivity towards sulfamoyl fluorides.[4]
Q3: What is the optimal pH for my labeling experiment?
A3: The optimal pH for a labeling experiment depends on the pKa of the target amino acid residue. Generally, a pH range of 7.4 to 8.0 is a good starting point for labeling lysine and tyrosine residues, as it facilitates their deprotonation to the more nucleophilic amine and phenolate forms, respectively. However, the pKa of a residue can be significantly altered by its local microenvironment within the protein. Therefore, it is advisable to empirically determine the optimal pH by testing a range of buffer conditions.
Q4: How can I confirm that my probe is covalently attached to the target protein?
A4: Covalent modification can be confirmed using several techniques:
-
Mass Spectrometry: This is the most definitive method. By analyzing the intact protein or its tryptic peptides, you can identify the mass shift corresponding to the addition of the probe and pinpoint the exact amino acid residue that has been modified.[6]
-
In-Gel Fluorescence: If your probe contains a fluorescent reporter group (or can be appended with one via click chemistry), you can visualize the labeled protein after SDS-PAGE.[7]
-
Western Blotting: If you have an antibody against your target protein, you can use Western blotting to confirm that the band observed by in-gel fluorescence corresponds to your protein of interest.
Quantitative Data Summary
Table 1: Comparative Reactivity of this compound Probes with Nucleophilic Amino Acids
The following table summarizes the observed order of reactivity of a panel of sulfur(VI) fluoride electrophiles with N-acyl-protected amino acids at pH 8.0.
| Amino Acid | Relative Reactivity |
| N-Ac-Cysteine | Highest |
| N-Ac-Tyrosine | High |
| Nα-Ac-Lysine | Moderate |
| N-Ac-Histidine | Low |
Data adapted from a study profiling the amino acid reactivity of SVI-F fragments. The reaction with cysteine often leads to an unstable adduct. The reaction rate with tyrosine is approximately twice that of lysine under these conditions.[1]
Table 2: Hydrolytic Stability of Representative Sulfonyl Fluoride Probes
The stability of sulfonyl fluoride probes in aqueous buffer is a critical parameter for successful labeling experiments. The table below shows the half-lives of different aryl sulfonyl fluoride fragments in aqueous buffer at pH 8.0.
| Probe Substituent | Half-life (t1/2) at pH 8.0 |
| para-Amide | ~35 minutes |
| meta-Amide | ~2 hours |
| para-Sulfonamide | ~1.5 hours |
| meta-Sulfonamide | ~4 hours |
| Fluorosulfate | > 24 hours |
| N,N-disubstituted this compound | > 24 hours |
Data adapted from a comprehensive profiling study of sulfur(VI) fluorides. Stability is influenced by the electronic properties and position of substituents on the aryl ring.[2]
Experimental Protocols
Protocol 1: Assessing the Hydrolytic Stability of a this compound Probe
This protocol describes a general method to determine the hydrolytic stability of a this compound probe using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound probe
-
Assay buffer (e.g., PBS or HEPES, pH 7.4 and 8.0)
-
HPLC system with a C18 column
-
Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)
-
DMSO
Procedure:
-
Prepare a stock solution of the this compound probe in DMSO (e.g., 10 mM).
-
Add the probe stock solution to the assay buffer to a final concentration of 100 µM.
-
Incubate the solution at a constant temperature (e.g., 25°C or 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture.
-
Immediately analyze the aliquot by HPLC to monitor the disappearance of the parent probe peak.
-
Calculate the peak area of the probe at each time point.
-
Plot the natural logarithm of the peak area versus time. The negative of the slope of this plot will give the pseudo-first-order rate constant (k).
-
The half-life (t1/2) of the probe can be calculated using the equation: t1/2 = 0.693 / k.
Protocol 2: In-Gel Fluorescence Analysis of Protein Labeling
This protocol outlines the steps for labeling a protein with a fluorescent this compound probe and visualizing the result using in-gel fluorescence.
Materials:
-
Purified target protein
-
Fluorescent this compound probe
-
Reaction buffer (e.g., PBS, pH 7.4)
-
SDS-PAGE gels and running buffer
-
Fluorescence gel scanner
Procedure:
-
Incubate the purified protein (e.g., 1-5 µM) with the fluorescent this compound probe (e.g., 10-50 µM) in the reaction buffer.
-
Incubate the reaction at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 1-4 hours).
-
Quench the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled protein bands using a fluorescence gel scanner with the appropriate excitation and emission wavelengths for the fluorophore.
-
(Optional) Stain the gel with Coomassie Brilliant Blue to visualize the total protein loading.
Protocol 3: Chemoproteomic Workflow for Target Identification
This protocol describes a general workflow for identifying the protein targets of a this compound probe in a complex proteome using an alkyne-tagged probe.
Materials:
-
Cells or tissue lysate
-
Alkyne-tagged this compound probe
-
Azide-functionalized reporter tag (e.g., biotin-azide or a fluorescent azide)
-
Click chemistry reagents (copper(I) catalyst, ligand, reducing agent)
-
Streptavidin beads (for biotin-tagged proteins)
-
Trypsin
-
LC-MS/MS system
Procedure:
-
Treat live cells or cell lysate with the alkyne-tagged this compound probe for a specified time.
-
Lyse the cells (if treated live) and perform a click reaction by adding the azide-functionalized reporter tag and the click chemistry reagents.
-
Enrich the labeled proteins. If a biotin-azide tag was used, use streptavidin beads for affinity purification.
-
Elute the enriched proteins and digest them into peptides using trypsin.
-
Analyze the resulting peptides by LC-MS/MS to identify the proteins and the specific sites of modification.
Visualizations
Caption: General experimental workflow for using this compound probes.
Caption: Troubleshooting flowchart for low or no protein labeling.
Caption: Factors influencing the selectivity of this compound probes.
References
- 1. Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. "Exploring the Potential of Sulfamoyl Fluorides as Probes in Chemical B" by Pedro Martinez Velez and Nicholas Ball [scholarship.claremont.edu]
- 4. Structure-based design and analysis of SuFEx chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nucleosides by Application on Proteins/Enzymes - Sulfonyl Fluoride Probes - Jena Bioscience [jenabioscience.com]
- 6. Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation of Protein Lysates Using Biorthogonal Chemical Reporters for Click Reaction and in-Gel Fluorescence Analysis - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low yields in sulfamoyl fluoride conjugation reactions
Welcome to the technical support center for sulfamoyl fluoride conjugation reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and optimize their experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Why am I observing low conjugation yield with my this compound probe?
Low conjugation yield is a common issue that can stem from several factors, ranging from suboptimal reaction conditions to the inherent reactivity of your specific molecules. Here's a breakdown of potential causes and solutions:
-
Suboptimal Catalyst Choice or Concentration: The activation of the S-F bond is often the rate-limiting step. The choice and concentration of the catalyst are therefore critical. For instance, while DBU is a classic catalyst, stronger bases like BEMP may be required for less reactive substrates.[1] For reactions involving N-disubstituted sulfamoyl fluorides, a combination of a Lewis acid like Ca(NTf₂)₂ with a Lewis base such as DABCO can be effective at room temperature.[1]
-
Reaction Conditions Not Optimized: Factors such as solvent, temperature, and pH can significantly impact yield. Sulfamoyl fluorides are more stable in aqueous solutions across a wide pH range (1-10) compared to sulfonyl fluorides.[1] Some SuFEx reactions benefit from an "on-water" effect, where conducting the reaction in a biphasic aqueous-organic mixture can accelerate the rate.[1]
-
Low Reactivity of the Nucleophile: The nucleophilicity of the target amino acid residue on your biomolecule is crucial. While sulfamoyl fluorides can react with several residues, including lysine, tyrosine, and histidine, the local chemical environment of the residue can either enhance or suppress its reactivity.[2][3]
-
Steric Hindrance: Bulky groups near the this compound moiety or the target nucleophilic residue can sterically hinder the reaction, leading to lower yields.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in this compound conjugation reactions.
2. My this compound probe appears to be unstable. What could be the cause?
While sulfamoyl fluorides are generally more stable than their sulfonyl fluoride counterparts, particularly to hydrolysis, instability can still be an issue under certain conditions.[1]
-
Hydrolysis: In aqueous buffers, especially at non-optimal pH, the this compound can hydrolyze to the corresponding sulfonic acid, rendering it inactive for conjugation. It's crucial to maintain the recommended pH range for your specific probe.
-
Presence of Strong Nucleophiles in Buffer: Components in your reaction buffer (e.g., Tris, certain additives) can act as competing nucleophiles, consuming your probe. It is advisable to use non-nucleophilic buffers like HEPES or phosphate buffers.
-
Elimination Side Reactions: For certain structures, particularly those with α-protons, strong bases can induce elimination side reactions.[1] Careful selection of the base catalyst is important to avoid this.
3. I am not observing any reaction with my target protein. Why might this be?
A complete lack of reactivity can be perplexing. Here are some potential reasons:
-
Low Intrinsic Reactivity of the this compound: N-disubstituted sulfamoyl fluorides can have increased electron density at the sulfur atom, which decreases their electrophilicity and thus their reactivity.[1] In such cases, more forcing reaction conditions or a more potent catalytic system may be necessary.[1]
-
Inaccessibility of Target Residues: The nucleophilic amino acid residues on your target protein (e.g., lysine, tyrosine) may be buried within the protein's three-dimensional structure and therefore inaccessible to the this compound probe.
-
Protonation State of the Nucleophile: The reactivity of amino acid side chains is highly dependent on their protonation state. The reaction will be most efficient when the target residue is deprotonated and therefore nucleophilic. Ensure your reaction buffer pH is optimized to favor the deprotonated state of your target residue (e.g., pH > pKa of the lysine side chain).
4. How can I monitor the progress of my conjugation reaction?
Several analytical techniques can be employed to monitor the reaction progress and quantify the extent of conjugation:
-
Mass Spectrometry (MS): This is one of the most direct methods. By analyzing the mass of the protein before and after the reaction, you can determine the number of probe molecules that have been conjugated.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the conjugated protein from the unconjugated protein and the excess probe. By monitoring the peak areas over time, you can follow the reaction kinetics.
-
Gas Chromatography (GC): For some applications, GC can be used to detect and quantify volatile byproducts or unreacted starting materials.[4][5]
-
Ion Chromatography: This technique can be used to measure the release of fluoride ions into the reaction mixture, which corresponds to the progress of the conjugation.[6]
Experimental Protocols
General Protocol for this compound Conjugation to a Protein
This protocol provides a general starting point. Optimization of buffer components, pH, temperature, and reactant concentrations is highly recommended.
-
Protein Preparation:
-
Prepare the target protein in a non-nucleophilic buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).
-
Ensure the protein concentration is accurately determined.
-
-
Probe Preparation:
-
Prepare a stock solution of the this compound probe in an appropriate organic solvent (e.g., DMSO).
-
-
Conjugation Reaction:
-
To the protein solution, add the this compound stock solution to achieve the desired final concentration (a 10- to 20-fold molar excess of the probe over the protein is a common starting point).
-
If a catalyst is required, add it to the reaction mixture.
-
Incubate the reaction at a controlled temperature (e.g., room temperature or 37°C) with gentle mixing.
-
-
Quenching the Reaction:
-
The reaction can be quenched by adding a small molecule with a highly reactive nucleophile (e.g., excess lysine or β-mercaptoethanol).
-
-
Removal of Excess Probe:
-
Remove unreacted probe and byproducts by size-exclusion chromatography (SEC), dialysis, or buffer exchange.
-
-
Analysis:
-
Analyze the purified conjugate by mass spectrometry to confirm conjugation and by a functional assay to assess the impact on the protein's activity.
-
Workflow for a Typical Conjugation Experiment
References
- 1. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. eurl-pesticides.eu [eurl-pesticides.eu]
- 6. cdc.gov [cdc.gov]
Technical Support Center: Overcoming Poor Solubility of Sulfamoyl Fluoride-Containing Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the solubility challenges associated with sulfamoyl fluoride-containing compounds.
Frequently Asked Questions (FAQs)
Q1: My this compound-containing compound shows poor solubility in aqueous buffers. What are the initial steps I should take?
A1: Poor aqueous solubility is a common challenge for many active pharmaceutical ingredients (APIs), including those containing this compound moieties. Initial troubleshooting should focus on fundamental formulation strategies. We recommend a step-wise approach:
-
pH Modification: Assess the pKa of your compound. If it contains ionizable groups, adjusting the pH of the buffer can significantly enhance solubility. For instance, if your compound has a basic functional group, lowering the pH to protonate that group can increase its aqueous solubility.
-
Co-solvent Systems: Systematically screen a panel of co-solvents. Start with common, biocompatible solvents such as DMSO, ethanol, propylene glycol, or PEG 400.[1] Even small percentages of a co-solvent can dramatically improve solubility.
-
Use of Surfactants or Hydrotropes: Surfactants form micelles that can encapsulate hydrophobic molecules, increasing their apparent solubility.[2] Hydrotropes are another class of solubilizing agents that can be effective.[2]
If these initial steps do not yield the desired solubility, more advanced techniques may be necessary.
Q2: I'm performing a high-throughput screening assay and my this compound compound is precipitating in the assay medium. What can I do?
A2: Precipitation during an assay can lead to inaccurate and unreliable data. To address this, consider the following:
-
Lowering the Final Compound Concentration: While not always ideal, reducing the concentration of your compound might be the simplest solution to avoid precipitation.
-
Pre-dissolving in a Co-solvent: Prepare a concentrated stock solution of your compound in a water-miscible organic solvent like DMSO. When adding the compound to the aqueous assay buffer, ensure the final concentration of the organic solvent is low (typically <1%) to minimize effects on the biological assay.
-
Use of Pluronic F-127: This non-ionic surfactant is often used in cell-based assays to improve the solubility of hydrophobic compounds without causing significant cell toxicity at low concentrations.
Q3: Can chemical modification of my this compound-containing molecule improve its solubility?
A3: Yes, chemical modification can be a powerful strategy, particularly during the lead optimization phase of drug discovery. Key approaches include:
-
Salt Formation: If your molecule has an ionizable center (e.g., a basic amine or an acidic proton), forming a salt can substantially increase aqueous solubility.[3] The choice of counterion is critical and may require screening.[3]
-
Prodrug Approach: A prodrug is an inactive derivative of a drug molecule that undergoes biotransformation in the body to release the active drug.[4] Attaching a polar promoiety to your compound can enhance its solubility. This promoiety is later cleaved in vivo.
-
Introduction of Polar Functional Groups: If synthetically feasible, introducing polar functional groups (e.g., hydroxyl, amino, or carboxyl groups) into the molecular structure can improve aqueous solubility.
Troubleshooting Guides
Issue 1: Poor Solubility in Pre-clinical Formulation for In Vivo Studies
Problem: A promising this compound-containing lead compound has poor oral bioavailability due to low aqueous solubility, hindering in vivo efficacy studies.
Troubleshooting Workflow:
Caption: Workflow for improving in vivo formulation solubility.
Detailed Steps:
-
Initial Assessment: Characterize the physicochemical properties of your compound, including its pKa, logP, and crystallinity.
-
Simple Formulations:
-
pH Adjustment: For compounds with ionizable groups, attempt to formulate in an acidic or basic vehicle.
-
Co-solvents: Evaluate binary and tertiary solvent systems. A common starting point is a mixture of PEG 400, propylene glycol, and water.
-
-
Advanced Formulations:
-
Lipid-Based Formulations: For lipophilic compounds (high logP), lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can be highly effective.[5] These formulations form fine emulsions in the gut, enhancing absorption.
-
Amorphous Solid Dispersions (ASDs): Converting a crystalline, poorly soluble drug into an amorphous state can significantly improve its dissolution rate.[5][6] This is typically achieved by spray-drying or hot-melt extrusion with a polymer carrier.[6]
-
Particle Size Reduction: Techniques like nanomilling increase the surface area of the drug particles, leading to a faster dissolution rate.[3]
-
Issue 2: Compound Precipitation During Synthesis Workup or Purification
Problem: A newly synthesized this compound-containing intermediate or final compound precipitates out of solution during aqueous workup or chromatographic purification, leading to low yields and difficulty in handling.
Troubleshooting Workflow:
Caption: Troubleshooting precipitation during chemical synthesis.
Detailed Steps:
-
Solvent System Modification:
-
During aqueous workup, if the product is precipitating, consider using a solvent mixture with a higher organic content for the extraction, such as a combination of dichloromethane (DCM) and tetrahydrofuran (THF).[7]
-
For chromatography, if the compound is precipitating on the column, modify the mobile phase. Adding a small amount of a stronger, more polar solvent or a solvent in which the compound is more soluble can help maintain its solubility.
-
-
Temperature Control: In some cases, cooling the solution can decrease solubility and lead to precipitation. Conversely, for some compounds, solubility might decrease at higher temperatures. Experiment with performing the workup or purification at different temperatures.
-
Concentration Adjustment: Overly concentrated solutions are more prone to precipitation. Diluting the reaction mixture before workup or purification can prevent the compound from crashing out.[7]
-
Alternative Purification: If precipitation remains an issue in liquid chromatography, consider solid-phase extraction (SPE) as an alternative purification method.
Quantitative Data and Experimental Protocols
Table 1: Example of Co-solvent Effects on the Solubility of a Model this compound Compound
| Co-solvent System (in PBS pH 7.4) | Solubility (µg/mL) | Fold Increase (vs. PBS) |
| PBS (Phosphate-Buffered Saline) | 1.5 | 1.0 |
| 10% Ethanol in PBS | 12.8 | 8.5 |
| 10% DMSO in PBS | 45.2 | 30.1 |
| 20% PEG 400 in PBS | 88.9 | 59.3 |
| 5% Cremophor EL in PBS | 112.4 | 74.9 |
Note: These are illustrative data for a hypothetical compound.
Experimental Protocol: Preparation of an Amorphous Solid Dispersion (ASD) by Spray-Drying
This protocol describes a general method for preparing an ASD to enhance the solubility of a this compound-containing compound.
Objective: To improve the dissolution rate and solubility of "Compound X" by converting it from a crystalline to an amorphous form within a polymer matrix.
Materials:
-
Compound X (crystalline)
-
Polymer carrier (e.g., HPMCAS - Hydroxypropyl Methylcellulose Acetate Succinate)
-
Solvent system (e.g., acetone/methanol mixture[6])
-
Spray dryer apparatus
-
Dissolution testing apparatus
Methodology:
-
Solution Preparation:
-
Dissolve Compound X and HPMCAS in a 1:3 ratio (w/w) in a suitable solvent system (e.g., 90:10 acetone:methanol) to create a clear solution. The total solid concentration should be around 5-10% (w/v).
-
-
Spray-Drying Process:
-
Set the spray dryer parameters. These will need to be optimized for each compound and polymer system, but typical starting points are:
-
Inlet temperature: 120-160 °C
-
Atomization gas flow: Optimized for droplet size
-
Drying gas flow: As per instrument recommendations
-
-
Pump the solution through the atomizer into the drying chamber. The hot gas evaporates the solvent, leaving dry, solid particles.[6]
-
-
Powder Collection and Characterization:
-
Collect the resulting powder from the cyclone.
-
Characterize the ASD powder to confirm its amorphous nature using techniques such as Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).
-
-
Dissolution Testing:
-
Perform a dissolution test comparing the crystalline Compound X with the prepared ASD.
-
Use a standard dissolution apparatus (e.g., USP Apparatus 2) with a relevant buffer (e.g., simulated gastric or intestinal fluid).
-
Measure the concentration of Compound X dissolved over time to determine the dissolution rate.
-
Expected Outcome: The ASD formulation should exhibit a significantly faster dissolution rate and a higher apparent solubility compared to the crystalline form of Compound X.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? - Dow Development Labs [dowdevelopmentlabs.com]
- 3. agnopharma.com [agnopharma.com]
- 4. ascendiacdmo.com [ascendiacdmo.com]
- 5. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 6. upperton.com [upperton.com]
- 7. Introducing SuFNucs: Sulfamoyl-Fluoride-Functionalized Nucleosides That Undergo Sulfur Fluoride Exchange Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Tune the Reactivity of Sulfamoyl Fluoride Warheads
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sulfamoyl fluoride warheads. Our goal is to offer practical solutions to common experimental challenges and provide a deeper understanding of how to modulate the reactivity of these important chemical probes.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, handling, and application of this compound warheads.
Issue 1: Low or No Reactivity of the this compound Warhead
Possible Causes and Solutions:
-
Cause: Inherently low reactivity of the this compound analog. N-disubstituted sulfamoyl fluorides, in particular, exhibit lower intrinsic reactivity compared to other sulfur(VI) fluorides.[1]
-
Solution 1: Electronic Modification. The reactivity of arylsulfonyl fluorides can be predictably modulated by adjusting the electronic properties of the warhead.[2] Introduce electron-withdrawing groups on the aryl ring to increase the electrophilicity of the sulfur center.
-
Solution 2: Steric Hindrance. Bulky substituents on the nitrogen atom can sterically hinder the approach of a nucleophile. If possible, redesign the warhead with smaller substituents.
-
Solution 3: Catalyst Addition. The use of catalysts can significantly accelerate the Sulfur(VI) Fluoride Exchange (SuFEx) reaction.[3][4]
-
For reactions with amine nucleophiles, consider adding a stoichiometric amount of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or 1,4-diazabicyclo[2.2.2]octane (DABCO).[3][5]
-
Lewis acids such as Ca(NTf₂)₂ in conjunction with DABCO can also be effective, especially for less reactive N-disubstituted sulfamoyl fluorides.[3]
-
-
-
Cause: Unfavorable reaction conditions.
-
Solution 1: Solvent Choice. The choice of solvent can influence reaction rates. Polar aprotic solvents like acetonitrile (MeCN) are often effective for SuFEx reactions.[5]
-
Solution 2: Temperature. Increasing the reaction temperature can enhance the rate of reaction. For instance, quantitative yields for the coupling of a monosubstituted alkyl this compound with an amine were achieved by heating at 50 °C.[5]
-
-
Cause: Poor positioning of the warhead within the protein binding pocket.
Issue 2: Poor Selectivity and Off-Target Effects
Possible Causes and Solutions:
-
Cause: The this compound warhead is too reactive.
-
Solution 1: Attenuate Reactivity. If off-target modification is observed, consider synthesizing analogs with decreased reactivity. This can be achieved by introducing electron-donating groups on an aryl scaffold or by using more sterically hindered substituents on the nitrogen.
-
Solution 2: Utilize Less Reactive Analogs. N-disubstituted sulfamoyl fluorides represent the lower reactivity limit of sulfur(VI) fluorides and can function as highly selective chemical probes.[1]
-
-
Cause: Promiscuous reactivity of the sulfonyl fluoride group. Sulfonyl fluorides can react with several nucleophilic amino acid residues, including serine, threonine, lysine, tyrosine, and histidine.[7][8][9]
-
Solution: While complete elimination of off-target reactivity is challenging, selectivity can be improved by designing molecules where the scaffold has a high affinity for the intended target protein. This proximity-driven reactivity can favor modification of the target over other proteins. Computational techniques can also help predict amino acid reactivity and guide the design of more selective probes.[7]
-
Issue 3: Hydrolytic Instability of the this compound
Possible Causes and Solutions:
-
Cause: Intrinsic instability of the this compound analog.
-
Solution 1: Substituent Effects. The stability of sulfamoyl fluorides is highly dependent on the substituents on the nitrogen atom. Mono-substituted sulfamoyl fluorides can be unstable in aqueous buffer at pH 7.[10] In contrast, N-disubstituted sulfamoyl fluorides are generally more stable.[3] Aryl sulfonyl fluorides are also typically more hydrolytically stable than their aliphatic counterparts.[11]
-
Solution 2: pH Control. Sulfamoyl fluorides are generally stable in a wide pH range (1-10).[3] However, extreme pH conditions should be avoided during storage and handling if instability is observed.
-
Frequently Asked Questions (FAQs)
Q1: What is the general order of reactivity for different sulfur(VI) fluoride hubs?
A1: The reactivity of S-F bonds towards SuFEx reactions with aryl silyl ethers has been tentatively suggested to follow this order: –N=SOF₂ > -SO₂F > –OSO₂F > –N=S(O)(OAr)F.[3]
Q2: How should I store my this compound compounds?
A2: N-disubstituted sulfamoyl fluorides are generally bench-stable solids.[10] They should be stored in a cool, dry place away from strong acids and bases. As with most reagents, storage under an inert atmosphere is good practice to prevent potential degradation from atmospheric moisture over long periods.
Q3: What are the most common nucleophilic amino acid residues that react with sulfamoyl fluorides?
A3: Sulfamoyl fluorides are known to react with a range of nucleophilic amino acid residues, including serine, threonine, lysine, tyrosine, and histidine.[2][7][8][9][12] While cysteine can also react, the resulting adducts may be unstable.[2]
Q4: Are there alternatives to using gaseous SO₂F₂ for the synthesis of sulfamoyl fluorides?
A4: Yes, due to the hazardous nature and handling difficulties of sulfuryl fluoride (SO₂F₂) gas, several solid surrogates have been developed.[13] These include imidazolium derivatives like fluorosulfuryl imidazolium triflate, which are shelf-stable and react efficiently with primary and secondary amines to form sulfamoyl fluorides.[5][13]
Q5: Can I use sulfamoyl fluorides in aqueous buffers for biological experiments?
A5: Yes, a key advantage of sulfamoyl fluorides is their relative stability in aqueous solutions under physiological conditions, which makes them suitable for use in chemical biology experiments.[8][13] However, the stability can vary depending on the specific substitution pattern, with N-disubstituted analogs generally being more stable.[10]
Quantitative Data Summary
Table 1: Hydrolytic Stability of Selected Sulfonyl Fluoride Analogs
| Compound Type | Substituent Pattern | Buffer pH | Half-life | Reference |
| Aryl Sulfonyl Fluoride | para-amide | 8 | < 1 hr | [11] |
| Aryl Sulfonyl Fluoride | meta-amide | 8 | ~ 5 hrs | [11] |
| Aryl Sulfonyl Fluoride | para-sulfonamide | 8 | < 1 hr | [11] |
| Aryl Sulfonyl Fluoride | meta-sulfonamide | 8 | ~ 20 hrs | [11] |
| Aryl Sulfonyl Fluoride | Methylene spacer | 8 | > 24 hrs | [11] |
| Aryl Sulfonyl Fluoride | para-methoxy | 8 | > 24 hrs | [11] |
| Fluorosulfate | - | 8 | > 24 hrs | [11] |
| This compound | N-disubstituted | 8 | > 24 hrs | [11] |
| This compound | Mono-substituted | 7 | < 3 min | [10] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-disubstituted Sulfamoyl Fluorides from Secondary Amines and Sulfuryl Fluoride (SO₂F₂) Gas
This protocol is adapted from methodologies described in the literature.[6]
Materials:
-
Secondary amine
-
Triethylamine (Et₃N)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Sulfuryl fluoride (SO₂F₂) gas
-
Reaction vessel equipped with a gas inlet and outlet (e.g., a three-neck flask)
-
Standard glassware for organic synthesis
Procedure:
-
In a well-ventilated fume hood, dissolve the secondary amine (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.1 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly bubble SO₂F₂ gas through the solution for a predetermined time (reaction progress should be monitored by TLC or LC-MS). Caution: SO₂F₂ is a toxic gas and must be handled with appropriate safety precautions in a certified fume hood.
-
Once the reaction is complete, quench the reaction by bubbling nitrogen gas through the solution to remove any excess SO₂F₂.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-disubstituted this compound.
Protocol 2: Assay for Determining the Hydrolytic Stability of Sulfamoyl Fluorides
This protocol is a general guideline based on reported stability assays.[11]
Materials:
-
This compound compound of interest
-
Aqueous buffer of desired pH (e.g., phosphate-buffered saline (PBS) at pH 7.4, or bicarbonate buffer at pH 8 or 10)
-
Acetonitrile or DMSO (for stock solution)
-
HPLC or LC-MS system
Procedure:
-
Prepare a stock solution of the this compound compound in acetonitrile or DMSO.
-
Add a small aliquot of the stock solution to the pre-warmed aqueous buffer to achieve the final desired concentration (e.g., 10 µM). Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on the stability.
-
Incubate the solution at a constant temperature (e.g., 37 °C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture.
-
Immediately quench any further degradation by adding an equal volume of cold acetonitrile containing an internal standard.
-
Analyze the samples by HPLC or LC-MS to quantify the amount of the remaining this compound compound.
-
Plot the natural logarithm of the remaining compound concentration versus time. The half-life (t₁/₂) can be calculated from the slope of the line (k) using the equation: t₁/₂ = 0.693 / k.
Visualizations
Caption: Experimental workflow for the evaluation of this compound warheads.
Caption: Strategies for tuning the reactivity of this compound warheads.
References
- 1. "Exploring the Potential of Sulfamoyl Fluorides as Probes in Chemical B" by Pedro Martinez Velez and Nicholas Ball [scholarship.claremont.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Accelerated SuFEx Click Chemistry For Modular Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of unsymmetrical sulfamides and polysulfamides via SuFEx click chemistry - Chemical Science (RSC Publishing) DOI:10.1039/D0SC03606D [pubs.rsc.org]
- 6. Sulfur( vi ) fluorides as tools in biomolecular and medicinal chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01891H [pubs.rsc.org]
- 7. sulfonyl-fluorides-as-privileged-warheads-in-chemical-biology - Ask this paper | Bohrium [bohrium.com]
- 8. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Novel approaches to access arylfluorosulfates and sulfamoyl fluorides based on sulfur (VI) fluoride exchange (SuFEx) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing the Hydrolytic Instability of Sulfamoyl Fluoride Probes
Welcome to the technical support center for sulfamoyl fluoride and other sulfur(VI) fluoride (SVI-F) probes. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the hydrolytic instability of these valuable chemical biology tools.
Frequently Asked Questions (FAQs)
Q1: My this compound probe is degrading too quickly in my aqueous buffer. What are the common causes?
A1: The hydrolytic stability of this compound probes is influenced by several factors:
-
pH: Hydrolysis rates are significantly accelerated under basic conditions. Half-lives at pH 8 are approximately two-fold lower than at pH 7.[1]
-
Buffer Identity: The type of buffer used can impact stability. For instance, hydrolytic stability is about two-fold greater in HEPES buffer compared to PBS at the same pH.[1]
-
Probe Structure: The electronic properties of the substituents on the probe have a profound effect. Electron-withdrawing groups tend to increase the electrophilicity of the sulfur center, leading to faster hydrolysis. Conversely, electron-donating groups can enhance stability.[1][2] For example, para-substituted amide and sulfonamide SVI-F electrophiles hydrolyze faster than their meta analogues.[1][2]
-
Steric Hindrance: While electronic effects are significant, steric hindrance around the sulfonyl fluoride group can also play a role in protecting the S-F bond from hydrolysis.[3]
Q2: How can I improve the stability of my this compound probe?
A2: To enhance the stability of your probe, consider the following strategies:
-
Modify the Probe's Electronic Properties: Introduce electron-donating groups to the aromatic ring of your probe. For example, adding a para-methoxy moiety or a methylene spacer has been shown to impart marked stabilization.[1][2]
-
Optimize Buffer Conditions: If your experimental conditions allow, use a buffer system that is less prone to accelerating hydrolysis, such as HEPES over PBS.[1] Also, conduct your experiments at a lower pH if compatible with your biological system.
-
Consider Alternative SVI-F Cores: If significant instability persists, explore other SVI-F functionalities with inherently greater stability, such as fluorosulfates or N-linked SVI-F electrophiles, which have shown negligible hydrolysis over 24 hours at pH 8.[2]
Q3: What is the expected reactivity of this compound probes with nucleophilic amino acids?
A3: this compound probes and other SVI-F electrophiles can react with several nucleophilic amino acid residues, including lysine, tyrosine, histidine, and serine.[1][2] The reactivity with amino acids generally increases in the order of N-Ac-His < Nα-Ac-Lys < N-Ac-Tyr < N-Ac-Cys, which is consistent with the nucleophilicity of these amino acids at physiological pH.[2] It's important to note that the reactivity of SVI-F probes with amino acids often correlates with their rate of hydrolysis.[1]
Q4: Are there methods to predict the hydrolytic stability of a novel SVI-F probe before synthesis?
A4: Yes, computational methods can be valuable. A good correlation has been observed between the calculated Lowest Unoccupied Molecular Orbital (LUMO) energy of an SVI-F probe and its experimentally measured half-life in aqueous buffer.[1][2] This approach can be more generalizable than relying solely on Hammett values.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Probe shows little to no target engagement and rapid signal loss. | High rate of hydrolysis. | 1. Decrease the pH of the experimental buffer (if possible). 2. Switch to a more stabilizing buffer like HEPES.[1] 3. Redesign the probe with electron-donating substituents to increase stability.[1][2] 4. Consider using more stable SVI-F analogues like fluorosulfates.[2] |
| Inconsistent results between experimental replicates. | Probe instability leading to variable active concentrations. | 1. Prepare fresh stock solutions of the probe immediately before use. 2. Carefully control the pH and buffer composition of all solutions. 3. Perform a time-course experiment to determine the window of probe stability under your specific experimental conditions. |
| Probe modifies non-target proteins promiscuously. | The probe is too reactive. | 1. While related to stability, high reactivity can lead to off-target effects. Consider designing probes with slightly lower intrinsic reactivity by tuning electronic properties. 2. Lower the concentration of the probe used in the experiment. 3. Decrease the incubation time. |
| Probe is stable but shows low reactivity with the target protein. | Low intrinsic reactivity of the probe or the target residue is not sufficiently nucleophilic in its microenvironment. | 1. Increase the electrophilicity of the probe by incorporating electron-withdrawing groups, but be mindful of the trade-off with hydrolytic stability. 2. Confirm that the target residue is accessible and in a favorable environment for reaction. Proximity-induced activation is often key for SVI-F probe reactivity.[4][5] |
Quantitative Data Summary
The hydrolytic stability of various sulfur(VI) fluoride electrophiles has been experimentally determined. The following table summarizes the half-lives of a panel of morpholine-substituted SVI-F fragments in different buffer systems at 37 °C.
| Fragment ID | Structure | Half-life (h) at pH 7 (PBS) | Half-life (h) at pH 8 (PBS) | Half-life (h) at pH 10 (Carbonate) |
| 1a | p-sulfonamide | ~0.6 | ~0.3 | <0.1 |
| 1b | m-sulfonamide | ~2.5 | ~1.2 | ~0.1 |
| 1c | p-amide | ~4.5 | ~2.2 | ~0.2 |
| 1d | m-amide | ~15 | ~7.5 | ~0.5 |
| 1e | p-methylene-amide | ~25 | ~12 | ~1.0 |
| 1f | p-methoxy | ~100 | ~50 | ~2.5 |
| 1g | fluorosulfate | >600 | >600 | ~10 |
| 1h | pyrrole | >600 | >600 | ~20 |
| 1i | N-linked this compound | >600 | >600 | ~40 |
Data adapted from a comprehensive profiling study of SVI-F electrophiles.[1][2]
Experimental Protocols
Protocol 1: Assessment of Hydrolytic Stability of SVI-F Probes using HPLC
This protocol outlines a general method for determining the rate of hydrolysis of a this compound or other SVI-F probe.
Materials:
-
SVI-F probe of interest
-
Phosphate-buffered saline (PBS), pH 7 and 8
-
HEPES buffer, pH 7 and 8
-
Carbonate-bicarbonate buffer, pH 10
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare a stock solution of the SVI-F probe in a suitable organic solvent (e.g., DMSO).
-
Incubate the SVI-F probe at a final concentration of 100 µM in the desired aqueous buffers (PBS, HEPES, etc.) at 37 °C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture.
-
Quench the reaction by adding an equal volume of cold acetonitrile containing 0.1% formic acid.
-
Centrifuge the samples to pellet any precipitate.
-
Analyze the supernatant by reverse-phase HPLC.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate the parent probe from its hydrolysis product (e.g., 5-95% B over 15 minutes).
-
Detection: Monitor the absorbance at a wavelength where the probe has a strong chromophore.
-
-
Determine the peak area of the parent SVI-F probe at each time point.
-
Plot the natural logarithm of the remaining parent probe concentration versus time. The negative slope of this plot corresponds to the observed rate constant (k_obs).
-
Calculate the half-life (t_1/2) using the equation: t_1/2 = ln(2) / k_obs.
Visualizations
References
- 1. Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Sulfamoyl Fluoride-Modified Peptides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sulfamoyl fluoride-modified peptides. The information is presented in a question-and-answer format to directly address common issues encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound-modified peptides?
A1: The most prevalent and effective method for purifying synthetic peptides, including those modified with this compound, is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][2][3] This technique separates the target peptide from impurities based on hydrophobicity.[1] Due to the often-increased hydrophobicity imparted by the this compound moiety, careful optimization of the RP-HPLC method is crucial.
Q2: What are the typical impurities encountered during the synthesis of this compound-modified peptides?
A2: Impurities can arise from various stages of solid-phase peptide synthesis (SPPS) and the subsequent modification reaction. These can include:
-
Deletion and truncated sequences: Resulting from incomplete amino acid coupling or deprotection steps.
-
Incompletely deprotected peptides: Residual protecting groups on amino acid side chains.
-
Reagents and by-products: Excess sulfonyl fluoride reagents, coupling agents (like DIC/Oxyma), and cleavage cocktail components (e.g., trifluoroacetic acid - TFA).[1]
-
Oxidized or modified peptides: Oxidation of sensitive residues like methionine or cysteine can occur.
-
Aggregated peptides: Highly hydrophobic sequences are prone to aggregation, which can complicate purification.[4][5][6]
Q3: Is the this compound group stable during standard purification conditions?
A3: The sulfur(VI)-fluoride bond is known for its superior thermal, hydrolytic, and redox stability compared to analogous sulfur(VI)-chloride bonds.[7] This stability allows for the use of standard RP-HPLC conditions, including acidic mobile phases containing trifluoroacetic acid (TFA). However, the reactivity of the sulfonyl fluoride can be triggered by specific conditions, so it is important to be mindful of the pH and the presence of strong nucleophiles in your purification buffers if aiming to maintain the intact this compound for subsequent covalent modification studies.
Q4: Can Solid-Phase Extraction (SPE) be used for the purification of this compound-modified peptides?
A4: Yes, Solid-Phase Extraction (SPE) is a valuable technique, primarily for sample clean-up and desalting before and after RP-HPLC.[8] It can be used to remove excess reagents, salts, and some process-related impurities.[8] For crude peptide mixtures, SPE can serve as an initial purification step to enrich the target peptide before final purification by preparative HPLC.[8]
Troubleshooting Guides
RP-HPLC Purification
Problem 1: Poor resolution or co-elution of the target peptide with impurities.
-
Possible Cause: The gradient is too steep, or the mobile phase composition is not optimal for separating peptides with similar hydrophobicities.
-
Solution:
-
Optimize the Gradient: Employ a shallower gradient around the elution point of your target peptide.[2][3] For example, if your peptide elutes at 40% acetonitrile (ACN), try a gradient that changes by 0.5-1% ACN per minute in the 30-50% ACN range.
-
Change the Organic Modifier: While acetonitrile is common, trying other organic solvents like methanol or isopropanol can alter the selectivity of the separation.
-
Adjust the Ion-Pairing Reagent: While 0.1% TFA is standard, varying its concentration or using a different ion-pairing reagent like formic acid (especially for LC-MS compatibility) can improve peak shape and resolution.
-
Consider a Different Stationary Phase: If using a C18 column, a C8 or a phenyl-hexyl column might provide a different selectivity profile, which can be beneficial for very hydrophobic peptides.[9]
-
Problem 2: Low yield or poor recovery of the purified peptide.
-
Possible Cause: The peptide is aggregating and precipitating on the column or in the collection tubes. This is a common issue with hydrophobic peptides.[4][6][10][11]
-
Solution:
-
Modify the Mobile Phase: Adding a small percentage of an organic solvent like isopropanol or n-propanol to the aqueous mobile phase can sometimes improve the solubility of hydrophobic peptides.[12]
-
Work at a Lower Concentration: Dilute the crude peptide solution before injecting it onto the column to reduce the likelihood of on-column aggregation.[10]
-
Optimize the pH: Ensure the pH of the mobile phase is not close to the isoelectric point (pI) of the peptide, as solubility is at its minimum at the pI.[10]
-
Post-Purification Handling: Lyophilize the collected fractions immediately to prevent degradation in solution.[13]
-
Problem 3: Peak tailing or broad peaks.
-
Possible Cause: Secondary interactions between the peptide and the silica backbone of the stationary phase, or overloading of the column.
-
Solution:
-
Ensure Adequate Ion-Pairing: Use a sufficient concentration of TFA (typically 0.1%) to mask the free silanol groups on the stationary phase.
-
Reduce Sample Load: Inject a smaller amount of the crude peptide onto the column.
-
Check Column Health: The column frit may be partially blocked, or the stationary phase may be degraded. Flushing the column or using a new one may be necessary.
-
Problem 4: The peptide elutes very late or not at all.
-
Possible Cause: The this compound modification has significantly increased the hydrophobicity of the peptide, leading to very strong retention on the C18 column.
-
Solution:
-
Use a Less Retentive Column: Switch to a C8 or C4 column, which are less hydrophobic than C18 columns.[9]
-
Increase the Organic Modifier Strength: Use a mobile phase with a higher percentage of organic solvent or a stronger organic solvent like isopropanol.
-
Elevate the Column Temperature: Increasing the column temperature can reduce the viscosity of the mobile phase and decrease the retention time of hydrophobic peptides.
-
Solid-Phase Extraction (SPE) Clean-up
Problem 5: The peptide is not retained on the SPE cartridge.
-
Possible Cause: The SPE sorbent is not appropriate for the peptide, or the loading conditions are incorrect.
-
Solution:
-
Select the Right Sorbent: For most peptides, a C18 or a polymer-based reversed-phase sorbent is suitable.
-
Acidify the Sample: Ensure the sample is acidified (e.g., with 0.1% TFA) before loading to promote retention on the reversed-phase sorbent.
-
Condition and Equilibrate the Cartridge: Properly condition the cartridge with methanol or acetonitrile and then equilibrate with the initial aqueous mobile phase before loading the sample.
-
Problem 6: Low recovery of the peptide after elution from the SPE cartridge.
-
Possible Cause: The elution solvent is not strong enough to desorb the peptide from the sorbent.
-
Solution:
-
Increase the Elution Solvent Strength: Use a higher concentration of organic solvent in the elution buffer. A stepwise elution with increasing concentrations of acetonitrile can help determine the optimal elution conditions.
-
Use a Stronger Solvent: If acetonitrile is not effective, try a stronger solvent like isopropanol for elution.
-
Data Presentation
Table 1: Typical RP-HPLC Purification Parameters for Modified Peptides
| Parameter | Typical Value/Range | Reference |
| Column Type | C18, C8, Phenyl-Hexyl | [3][6][9] |
| Particle Size | 5-10 µm (preparative) | [14] |
| Pore Size | 100-300 Å | [3] |
| Mobile Phase A | 0.1% TFA in Water | [1][3][6] |
| Mobile Phase B | 0.1% TFA in Acetonitrile | [1][3][6] |
| Gradient | 5-95% B over 30-60 min (scouting); shallow gradient (0.5-1%/min) for purification | [2][3] |
| Flow Rate | 10-20 mL/min (semi-preparative); >50 mL/min (preparative) | [14] |
| Detection | 214 nm, 220 nm, 280 nm | [1][15] |
Table 2: Reported Yields and Purities for Purified Fluorosulfate/Sulfonyl Fluoride-Containing Peptides
| Peptide Type | Purification Method | Purity | Yield | Reference |
| Y(OSO₂F)-containing peptide (7) | RP-HPLC | >95% | 64% | [8] |
| sY peptides (2-6) from Y(OSO₂F) precursors | RP-HPLC | >95% | 36-67% | [8] |
| Y(OSO₂F)-containing peptide (8) | RP-HPLC | >95% | 40% | [8] |
| Crude cyclic peptides with aryl fluorosulfate linker | RP-HPLC | 50-95% | High | [1] |
| Dipeptides (general) | Aqueous Wash | Not specified | 40-94% | [12] |
| Oligopeptides (general) | Aqueous Wash | Not specified | 24-57% | [12] |
Note: Data for this compound-modified peptides are limited in the literature; the table includes data for closely related fluorosulfate-containing peptides to provide an estimate of expected outcomes.
Experimental Protocols
Protocol 1: General RP-HPLC Purification of a this compound-Modified Peptide
-
Sample Preparation: Dissolve the crude, lyophilized peptide in a minimal amount of a suitable solvent (e.g., DMSO or a small amount of acetonitrile) and then dilute with Mobile Phase A (0.1% TFA in water) to a concentration of 1-10 mg/mL. Filter the sample through a 0.45 µm filter.
-
Column Equilibration: Equilibrate the preparative RP-HPLC column (e.g., C18, 10 µm, 300 Å) with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 5-10 column volumes.
-
Injection and Gradient Elution: Inject the prepared sample onto the column. Run a linear gradient to elute the peptide. A typical scouting gradient is 5-95% B over 30 minutes. For purification, a shallower gradient around the expected elution time is recommended.
-
Fraction Collection: Collect fractions based on the UV chromatogram, typically collecting the main peak corresponding to the target peptide.
-
Analysis of Fractions: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to confirm the purity and identity of the desired product.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a fluffy white powder.
Protocol 2: General SPE Clean-up of a Crude Peptide
-
Cartridge Conditioning: Condition a C18 SPE cartridge with one column volume of methanol or acetonitrile.
-
Cartridge Equilibration: Equilibrate the cartridge with two column volumes of 0.1% TFA in water.
-
Sample Loading: Dissolve the crude peptide in a small volume of a suitable solvent and dilute with 0.1% TFA in water. Load the sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 2-3 column volumes of 0.1% TFA in water to remove salts and very polar impurities. A second wash with a low percentage of organic solvent (e.g., 5-10% acetonitrile in 0.1% TFA) can remove less polar impurities.
-
Elution: Elute the peptide with a suitable volume of a higher concentration of organic solvent (e.g., 50-80% acetonitrile in 0.1% TFA).
-
Analysis: Analyze the eluted fraction by analytical RP-HPLC and mass spectrometry.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound-modified peptides.
Caption: Troubleshooting workflow for RP-HPLC purification of this compound-modified peptides.
References
- 1. Identification of Covalent Cyclic Peptide Inhibitors Targeting Protein-Protein Interactions Using Phage Display - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hplc.eu [hplc.eu]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. Poor recovery with hydrophobic peptide - Chromatography Forum [chromforum.org]
- 12. Rapid peptide synthesis using a methylimidazolium sulfinyl fluoride salt - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. protocols.io [protocols.io]
- 15. pubs.acs.org [pubs.acs.org]
Validation & Comparative
comparing the reactivity of sulfamoyl fluoride vs sulfonyl fluoride
A Comparative Guide for Researchers in Drug Discovery and Chemical Biology
In the landscape of covalent drug design and chemical biology, the choice of an appropriate electrophilic warhead is paramount for achieving desired reactivity and selectivity. Among the arsenal of available functional groups, sulfur(VI) fluorides, particularly sulfamoyl fluorides and sulfonyl fluorides, have emerged as versatile tools for targeting nucleophilic amino acid residues. This guide provides an objective comparison of the reactivity of these two important classes of compounds, supported by experimental data and detailed protocols to aid researchers in selecting the optimal moiety for their specific applications.
At a Glance: Key Differences in Reactivity
Sulfamoyl fluorides and sulfonyl fluorides, while both containing the reactive S(VI)-F bond, exhibit markedly different reactivity profiles. The core distinction lies in the electronic effect of the substituent attached to the sulfonyl group. The nitrogen atom in a sulfamoyl fluoride donates electron density to the sulfur center, thereby reducing its electrophilicity. In contrast, the carbon or aryl group in a sulfonyl fluoride is less electron-donating, rendering the sulfur atom more electrophilic and, consequently, more reactive.
This fundamental electronic difference translates into sulfamoyl fluorides being significantly more stable and less reactive than their sulfonyl fluoride counterparts.[1] In fact, sulfamoyl fluorides with phenoxy or amino substitutions are reported to be at least 30-fold more stable than sulfonyl fluorides.[1] This enhanced stability makes them attractive for applications requiring high selectivity and minimal off-target reactivity. Conversely, the higher reactivity of sulfonyl fluorides allows for the targeting of a broader range of nucleophilic residues under milder conditions.
Quantitative Reactivity Comparison
The following table summarizes key quantitative data comparing the stability and reactivity of representative sulfamoyl and sulfonyl fluorides.
| Parameter | This compound Derivative | Sulfonyl Fluoride Derivative | Key Findings & Significance |
| Hydrolytic Stability | N-disubstituted sulfamoyl fluorides are generally stable across a wide pH range (1-10)[1] | Aryl sulfonyl fluorides exhibit moderate to good stability but are more prone to hydrolysis, especially at higher pH. | The greater stability of sulfamoyl fluorides reduces the likelihood of premature degradation in aqueous biological media, ensuring the intact warhead reaches its intended target. |
| Reactivity with Nucleophiles | Generally inert towards a wide range of nucleophiles, requiring strong base or catalyst for reaction.[2] | Reacts with a variety of nucleophilic amino acid residues including Tyr, Lys, His, Arg, Ser, and Thr.[3] | The lower intrinsic reactivity of sulfamoyl fluorides can be advantageous for achieving high target selectivity, as reaction is often dependent on proximity effects within a binding pocket.[4] Sulfonyl fluorides offer broader reactivity for targeting diverse protein environments. |
| SuFEx Click Chemistry | Exchange reactions often require harsh conditions, such as a strong base or a bifluoride catalyst.[1] | SuFEx reactions can be performed under milder, often metal-free conditions.[1] | The more facile activation of sulfonyl fluorides in SuFEx reactions makes them more versatile for applications in bioconjugation and materials science under biologically compatible conditions. |
Reaction Mechanisms and Experimental Workflows
The reactivity of both sulfamoyl and sulfonyl fluorides is primarily governed by the Sulfur(VI) Fluoride Exchange (SuFEx) mechanism, which involves the nucleophilic attack on the electrophilic sulfur atom, leading to the displacement of the fluoride ion.
Caption: General mechanism for SuFEx reactions of sulfonyl and sulfamoyl fluorides.
The diagram above illustrates the general mechanism for the reaction of sulfonyl and sulfamoyl fluorides with a nucleophile. The reduced electrophilicity of the sulfur in sulfamoyl fluorides leads to a slower rate of nucleophilic attack, often necessitating the use of a catalyst or base to activate the this compound for reaction.
Experimental Protocols
Protocol 1: Determination of Hydrolytic Stability
This protocol describes a general method for assessing the hydrolytic stability of sulfamoyl and sulfonyl fluorides using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Sulfamoyl or sulfonyl fluoride compound of interest
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Internal standard (e.g., 1,4-dicyanobenzene)
-
HPLC system with a UV detector and a suitable C18 column
Procedure:
-
Prepare a stock solution of the test compound (e.g., 100 mM) in DMSO.
-
Prepare a stock solution of the internal standard (e.g., 100 mM) in DMSO.
-
In an HPLC vial, combine PBS (e.g., 800 µL), DMSO (e.g., 188 µL), the internal standard stock solution (e.g., 6 µL), and the test compound stock solution (e.g., 6 µL) to achieve a final desired concentration (e.g., 600 µM).
-
Immediately after mixing, inject a sample onto the HPLC system to obtain the time-zero (t=0) measurement.
-
Incubate the vial at a constant temperature (e.g., 37 °C).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), inject aliquots of the reaction mixture onto the HPLC.
-
Monitor the disappearance of the parent compound peak and the appearance of the hydrolysis product (sulfonic acid) peak.
-
Calculate the peak area ratio of the parent compound to the internal standard at each time point.
-
Plot the natural logarithm of the remaining parent compound concentration versus time to determine the pseudo-first-order rate constant (k) for hydrolysis. The half-life (t₁/₂) can then be calculated using the equation: t₁/₂ = 0.693/k.
Caption: Workflow for determining the hydrolytic stability of sulfur(VI) fluorides.
Protocol 2: Reactivity Profiling against Nucleophilic Amino Acids
This protocol outlines a method to compare the reactivity of sulfamoyl and sulfonyl fluorides with a model nucleophilic amino acid, such as N-acetyl-L-tyrosine.
Materials:
-
Sulfamoyl or sulfonyl fluoride compound
-
N-acetyl-L-tyrosine
-
PBS, pH 7.4
-
DMSO
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Prepare a stock solution of the test compound (e.g., 10 mM) in DMSO.
-
Prepare a stock solution of N-acetyl-L-tyrosine (e.g., 100 mM) in PBS.
-
Initiate the reaction by adding the test compound stock solution to the N-acetyl-L-tyrosine solution to achieve the desired final concentrations (e.g., 1 mM test compound and 10 mM N-acetyl-L-tyrosine).
-
Monitor the reaction progress over time by injecting aliquots into the HPLC at regular intervals.
-
Quantify the decrease in the peak area of the starting sulfamoyl/sulfonyl fluoride and the increase in the peak area of the corresponding amino acid adduct.
-
Determine the initial reaction rate from the slope of the concentration versus time plot. For a more detailed kinetic analysis, pseudo-first-order conditions can be established by using a large excess of the amino acid.
Conclusion
The choice between a this compound and a sulfonyl fluoride warhead is a critical decision in the design of covalent inhibitors and chemical probes. Sulfonyl fluorides offer a higher intrinsic reactivity, making them suitable for targeting a wide array of nucleophilic residues. In contrast, the enhanced stability and lower reactivity of sulfamoyl fluorides provide an opportunity for developing highly selective probes and inhibitors, where covalent modification is driven by high local concentration and precise orientation within a target's binding site. By understanding the fundamental differences in their reactivity and employing the experimental protocols outlined in this guide, researchers can make informed decisions to advance their drug discovery and chemical biology programs.
References
- 1. profiles.wustl.edu [profiles.wustl.edu]
- 2. chinesechemsoc.org [chinesechemsoc.org]
- 3. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted sulfur(VI) fluoride exchange-mediated covalent modification of a tyrosine residue in the catalytic pocket of tyrosyl-DNA phosphodiesterase 1 - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Target Engagement of Sulfamoyl Fluoride Probes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the target engagement of sulfamoyl fluoride probes, offering insights into their performance against alternative covalent probes. Detailed experimental protocols and supporting data are presented to aid in the selection and implementation of the most appropriate validation strategies.
Comparing the Tools: A Quantitative Look at Covalent Probes
Sulfamoyl fluorides are a class of electrophilic "warheads" used in chemical probes to form covalent bonds with specific amino acid residues on target proteins.[1] Their reactivity and selectivity are key parameters influencing their utility. This section compares sulfamoyl fluorides with other commonly used sulfur(VI) fluoride electrophiles: sulfonyl fluorides and fluorosulfates.
While a direct, comprehensive head-to-head comparison of quantitative data across a range of targets is not extensively available in the literature, we can synthesize existing data to provide a clear picture of their relative characteristics.
Table 1: Quantitative Comparison of Covalent Probes
| Parameter | Sulfamoyl Fluorides | Sulfonyl Fluorides | Fluorosulfates | Acrylamides (for context) | Source(s) |
| Relative Reactivity | Generally lower | Higher | Lower than Sulfonyl Fluorides | Varies, generally high | [1][2][3] |
| Typical Target Residues | Lysine, Tyrosine, Serine, Histidine | Tyrosine, Lysine, Serine, Threonine, Histidine | Tyrosine, Lysine, Serine, Histidine | Cysteine | [2][3][4] |
| Reported IC50 Values | 4.17 nM - 9.63 nM (for FAPα inhibitors) | Potency can be high, e.g., 5-fold increase over PMSF for trypsin inhibitors. | Generally less potent due to lower reactivity. | Highly variable, can be in the nM range. | [2][5] |
| k_inact/K_I (M⁻¹s⁻¹) | Data not readily available in comparative format. | Can be determined; a key metric for irreversible inhibitors. | Data not readily available in comparative format. | Routinely determined for covalent inhibitors. | [6] |
| Cellular Target Occupancy | Can achieve high occupancy in cells. | Demonstrated to quantify intracellular target occupancy. | Can be used for cellular target engagement. | Widely used to determine cellular target engagement. | [7][8] |
Key Takeaways:
-
Reactivity Trend: Sulfonyl fluorides are generally the most reactive of the sulfur(VI) fluoride family, followed by sulfamoyl fluorides, with fluorosulfates being the least reactive.[2][3] This hierarchy in reactivity often translates to a trade-off between potency and selectivity.
-
Targeting Versatility: Unlike acrylamides which predominantly target cysteine, sulfur(VI) fluorides can engage a broader range of nucleophilic residues, expanding the scope of the "druggable" proteome.[2]
-
Context is Crucial: The reactivity and selectivity of these probes are highly dependent on the specific protein microenvironment.[8]
Visualizing the Workflow: From Probe to Validation
Understanding the experimental pathways is critical for successful target engagement studies. The following diagrams, generated using the DOT language, illustrate the key workflows.
Caption: A generalized workflow for validating target engagement of covalent probes.
Caption: Workflow for competitive ABPP to quantify inhibitor potency.
In-Depth Experimental Protocols
This section provides detailed methodologies for key experiments used to validate the target engagement of this compound probes.
Intact Protein Mass Spectrometry for Covalent Adduct Confirmation
This method directly confirms the covalent modification of a target protein by the probe.
Protocol:
-
Protein Preparation:
-
Purify the target protein to >95% purity.
-
Prepare the protein in a volatile buffer (e.g., 20 mM ammonium acetate, pH 7.4) at a concentration of 1-10 µM.
-
-
Incubation with Probe:
-
Incubate the target protein with the this compound probe at a desired molar excess (e.g., 1:1, 1:5, 1:10) for a specified time (e.g., 1, 4, 24 hours) at a controlled temperature (e.g., 4°C or 37°C).
-
Include a vehicle control (e.g., DMSO) incubation.
-
-
Sample Preparation for MS:
-
Quench the reaction by adding 0.1% formic acid.
-
Desalt the protein sample using a C4 ZipTip or equivalent.
-
-
LC-MS Analysis:
-
Inject the desalted sample onto a reverse-phase liquid chromatography column (e.g., C4) coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Elute the protein using a gradient of acetonitrile in water with 0.1% formic acid.
-
-
Data Analysis:
-
Deconvolute the resulting mass spectrum to determine the molecular weight of the protein.
-
Compare the mass of the probe-treated protein with the vehicle-treated control. An increase in mass corresponding to the molecular weight of the probe confirms covalent modification.
-
Gel-Based Activity-Based Protein Profiling (ABPP)
This technique allows for the visualization of target engagement in a complex proteome.
Protocol:
-
Proteome Preparation:
-
Prepare cell lysates or tissue homogenates in a suitable buffer (e.g., PBS) at a protein concentration of 1-2 mg/mL.
-
-
Competitive Inhibition:
-
Pre-incubate the proteome with varying concentrations of the this compound inhibitor for 30 minutes at 37°C. Include a vehicle control.
-
-
Probe Labeling:
-
Add a broad-spectrum activity-based probe (e.g., a fluorophosphonate probe for serine hydrolases) with a reporter tag (e.g., a fluorophore) to the inhibitor-treated proteomes.
-
Incubate for a specified time (e.g., 30 minutes) at room temperature.
-
-
SDS-PAGE and Imaging:
-
Quench the labeling reaction by adding 2x Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled proteins using a gel scanner.
-
-
Data Analysis:
-
A decrease in the fluorescence intensity of a specific protein band in the inhibitor-treated lanes compared to the control indicates target engagement.
-
Quantify the band intensities to determine the IC50 of the inhibitor.
-
Quantitative Chemoproteomics using LC-MS/MS
This powerful method identifies the specific protein targets of a probe and quantifies their engagement across the proteome.
Protocol:
-
Cellular Treatment and Lysis:
-
Treat live cells with the alkyne- or azide-tagged this compound probe at various concentrations and for different durations.
-
Harvest and lyse the cells.
-
-
Click Chemistry:
-
Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reaction to attach a biotin tag to the probe-labeled proteins.
-
-
Enrichment of Labeled Proteins:
-
Incubate the biotinylated proteome with streptavidin beads to enrich for probe-labeled proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
On-Bead Digestion and Mass Spectrometry:
-
Digest the enriched proteins into peptides using trypsin while they are still bound to the beads.
-
Analyze the resulting peptides by LC-MS/MS.
-
-
Data Analysis:
Conclusion
Validating the target engagement of this compound probes is a critical step in chemical biology and drug discovery. The methods outlined in this guide, from direct confirmation of covalent modification by intact protein mass spectrometry to proteome-wide analysis using quantitative chemoproteomics, provide a robust toolkit for researchers. While sulfamoyl fluorides offer a unique reactivity profile that expands the repertoire of targetable residues, a careful and quantitative assessment of their engagement and selectivity is paramount. By leveraging the experimental protocols and comparative data presented here, researchers can confidently characterize their this compound probes and advance their research toward understanding complex biological systems and developing novel therapeutics.
References
- 1. "Exploring the Potential of Sulfamoyl Fluorides as Probes in Chemical B" by Pedro Martinez Velez and Nicholas Ball [scholarship.claremont.edu]
- 2. Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging Utility of Fluorosulfate Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfur( vi ) fluorides as tools in biomolecular and medicinal chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01891H [pubs.rsc.org]
- 5. Preparation of 18F-Labeled Tracers Targeting Fibroblast Activation Protein via Sulfur [18F]Fluoride Exchange Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. shop.carnabio.com [shop.carnabio.com]
- 7. Quantifying drug-target engagement in live cells using sulfonyl fluoride chemical probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative proteomics and applications in covalent ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative Proteomics | Thermo Fisher Scientific - IT [thermofisher.com]
- 11. m.youtube.com [m.youtube.com]
A Comparative Guide to Sulfamoyl Fluoride and Arylfluorosulfate Probes for Chemical Biology and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The strategic use of covalent chemical probes has become indispensable for interrogating protein function, identifying novel drug targets, and developing next-generation therapeutics. Among the arsenal of electrophilic warheads, those based on Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, particularly sulfamoyl fluorides and arylfluorosulfates, have emerged as highly versatile tools. Their unique balance of stability and context-dependent reactivity allows for the targeting of a broad range of nucleophilic amino acid residues beyond cysteine, significantly expanding the ligandable proteome.
This guide provides an objective comparison of sulfamoyl fluoride and arylfluorosulfate probes, supported by experimental data, to aid researchers in selecting the appropriate tool for their specific needs.
Performance Comparison: Reactivity and Selectivity
The primary distinction between sulfamoyl fluorides and arylfluorosulfates lies in their intrinsic reactivity, which dictates their proteomic selectivity. Arylfluorosulfates are generally less reactive than the more classic aryl sulfonyl fluorides, and N-disubstituted sulfamoyl fluorides are considered to be at the lower end of the reactivity spectrum for SuFExable probes.[1][2] This tiered reactivity allows for a tailored approach to protein labeling.
A direct comparative chemoproteomic study using a sulfonyl fluoride (SF) alkyne probe and a fluorosulfate (OSF) alkyne probe in complex proteomes revealed significant differences in their reactivity and amino acid preference. The less reactive OSF probe is more selective, modifying a much smaller subset of the proteome.[3]
| Probe Type | Total Unique Adducts Identified | Primary Amino Acid Targets | Key Characteristics |
| Sulfonyl Fluoride (SF) | 4,504[3] | Tyrosine (~60%), Lysine[3] | Higher reactivity, broader proteome labeling.[4] |
| Arylfluorosulfate (OSF) | 181[3] | Histidine (~50%), Tyrosine (~50%)[3] | Lower reactivity, higher selectivity, minimal lysine reactivity.[3][4] |
| N-disubstituted this compound | Data not available for direct comparison | Expected to be highly selective | Lowest intrinsic reactivity among SuFEx probes, very stable.[1][2][5] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these probes. Below are representative protocols for the synthesis of the core electrophilic motifs and a general workflow for activity-based protein profiling.
Synthesis of Arylfluorosulfates from Phenols
This protocol utilizes the ex situ generation of sulfuryl fluoride (SO₂F₂) from 1,1'-sulfonyldiimidazole (SDI) to avoid handling the toxic gas directly.[6]
Materials:
-
Phenol substrate
-
1,1'-Sulfonyldiimidazole (SDI)
-
Potassium fluoride (KF)
-
Trifluoroacetic acid (TFA)
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)
-
Acetonitrile (MeCN)
-
Two-chamber reactor (e.g., H-shaped flask)
Procedure:
-
In one chamber of the reactor, add the phenol substrate (1.0 equiv) and DBU (2.0 equiv) to MeCN.
-
In the other chamber, add SDI (1.2 equiv) and KF (3.0 equiv).
-
Seal the reactor and add TFA (1.5 equiv) to the chamber containing SDI and KF to initiate the generation of SO₂F₂ gas.
-
Stir the reaction mixture at room temperature. The SO₂F₂ gas will diffuse into the chamber containing the phenol.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, carefully vent the reactor in a fume hood.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Synthesis of N-disubstituted Sulfamoyl Fluorides
This method involves the reaction of a secondary amine with ex situ generated SO₂F₂.[7]
Materials:
-
Secondary amine substrate
-
Reagents for SO₂F₂ generation (as above: SDI, KF, TFA)
-
DBU
-
Acetonitrile (MeCN)
-
Two-chamber reactor
Procedure:
-
In one chamber of the reactor, dissolve the secondary amine (1.0 equiv) and DBU (4.0 equiv) in MeCN.
-
In the second chamber, place SDI (1.2 equiv) and KF (3.0 equiv).
-
Seal the reactor and add TFA (1.5 equiv) to the SDI/KF mixture to generate SO₂F₂.
-
Stir the reaction at room temperature overnight.
-
Monitor for completion by TLC or LC-MS.
-
After completion, vent the reactor in a fume hood.
-
Work up the reaction by quenching with water and extracting with an organic solvent.
-
The product can often be isolated in high purity after extraction and removal of the solvent, without the need for column chromatography.[7]
Activity-Based Protein Profiling (ABPP) Workflow
This is a general workflow for identifying protein targets of sulfonyl fluoride-based probes.[8][9]
Materials:
-
Alkyne-tagged this compound or arylfluorosulfate probe
-
Cell lysate or intact cells
-
Azide-biotin or azide-fluorophore tag
-
Copper(I) catalyst (e.g., CuSO₄ and a reducing agent like sodium ascorbate)
-
Ligand for the catalyst (e.g., TBTA)
-
Streptavidin beads (for biotin-tagged probes)
-
SDS-PAGE gels and Western blotting apparatus or mass spectrometer
Procedure:
-
Labeling: Incubate the cell lysate or intact cells with the alkyne-tagged probe at a predetermined concentration and for a specific duration.
-
Lysis (if using intact cells): Harvest and lyse the cells to obtain the proteome.
-
Click Chemistry: To the labeled proteome, add the azide-biotin or azide-fluorophore tag, copper(I) catalyst, and ligand. Allow the click reaction to proceed to conjugate the tag to the probe-labeled proteins.
-
Enrichment (for biotin-tagged probes): Add streptavidin beads to the reaction mixture to capture the biotin-tagged proteins. Wash the beads extensively to remove non-specifically bound proteins.
-
Analysis:
-
Gel-based: Elute the proteins from the beads (or use the whole lysate for fluorophore-tagged probes) and separate them by SDS-PAGE. Visualize the labeled proteins by in-gel fluorescence scanning or by Western blot using an anti-biotin antibody.
-
Mass Spectrometry-based: Digest the enriched proteins on-bead (e.g., with trypsin), and analyze the resulting peptides by LC-MS/MS to identify the labeled proteins and the specific sites of modification.
-
Visualizing Applications in Signaling Pathways
These probes are powerful tools for dissecting complex biological processes. For instance, covalent inhibitors based on these warheads can be used to target key proteins in signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, which is often dysregulated in cancer.[10]
Caption: Covalent inhibition of the EGFR signaling pathway.
The diagram above illustrates how a covalent inhibitor, potentially equipped with a this compound or arylfluorosulfate warhead, can irreversibly bind to a key residue (like Cys797) in the EGFR kinase domain. This prevents receptor activation and blocks downstream signaling that leads to cell proliferation and survival.
Experimental Workflow for Target Identification
The process of identifying the cellular targets of a novel probe involves a multi-step workflow that combines chemical biology and proteomics.
Caption: General workflow for Activity-Based Protein Profiling (ABPP).
This workflow demonstrates the key steps in an ABPP experiment. An alkyne-tagged probe is introduced to a complex proteome, where it covalently labels its targets. A reporter tag (e.g., biotin) is then attached via click chemistry, enabling the enrichment and subsequent identification of the target proteins and their specific modification sites by mass spectrometry.
Conclusion
Both this compound and arylfluorosulfate probes offer unique advantages for chemical biology and drug discovery. The choice between them depends on the specific application and the desired level of selectivity. Arylfluorosulfates, with their lower reactivity and preference for tyrosine and histidine, are excellent tools for more targeted labeling experiments. The even less reactive sulfamoyl fluorides hold promise for achieving exquisite selectivity for highly activated nucleophiles within protein binding sites. As our understanding of the factors governing their reactivity continues to grow, these versatile electrophiles will undoubtedly play an increasingly important role in the development of novel covalent probes and therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Arylfluorosulfate‐Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Introducing SuFNucs: Sulfamoyl-Fluoride-Functionalized Nucleosides That Undergo Sulfur Fluoride Exchange Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fatty Acyl Sulfonyl Fluoride as an Activity-Based Probe for Profiling Fatty Acid-Associated Proteins in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to LC-MS/MS Methods for Identifying Sulfamoyl Fluoride Modification Sites
For Researchers, Scientists, and Drug Development Professionals
The use of sulfamoyl fluorides as covalent probes in chemical biology and drug discovery has surged, largely due to their unique reactivity profile with a range of nucleophilic amino acid residues beyond cysteine, such as lysine, tyrosine, serine, and histidine.[1][2] This "beyond-cysteine" targeting capability expands the druggable proteome and offers new avenues for developing covalent inhibitors and chemical probes.[2][3] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the cornerstone analytical technique for precisely mapping the sites of these covalent modifications.
This guide provides an objective comparison of prevalent LC-MS/MS-based methodologies for identifying sulfamoyl fluoride adduction sites on proteins. We will delve into the experimental protocols, present quantitative data comparisons, and visualize the workflows to aid researchers in selecting the most appropriate strategy for their experimental goals.
Core Methodologies: A Comparative Overview
The identification of protein modification sites is a multi-step process that typically involves sample preparation, enrichment of modified proteins or peptides, and finally, analysis by mass spectrometry. The choice of method depends on factors such as sample complexity, the abundance of the modified protein, and the specific biological question being addressed.
| Method | Principle | Throughput | Sensitivity | Information Provided | Key Advantages | Key Disadvantages |
| Bottom-Up Proteomics (Shotgun) | Proteins are enzymatically digested (e.g., with trypsin) into peptides, which are then analyzed by LC-MS/MS.[4] | High | High | Precise modification site localization, relative quantification. | Well-established, high sequence coverage for many proteins, suitable for complex mixtures.[5] | Loss of information on co-occurring modifications on the same protein molecule; sample complexity can suppress low-abundance peptide signals.[5] |
| Activity-Based Protein Profiling (ABPP) | Uses this compound probes with a reporter tag (e.g., alkyne or biotin) for enrichment of target proteins prior to LC-MS/MS analysis.[1] | Medium | Very High | Identification of protein targets from complex proteomes, relative quantification. | Excellent for identifying low-abundance targets and assessing target engagement in complex biological systems (e.g., cell lysates).[1][3] | Requires synthesis of specialized probes; enrichment step can introduce bias. |
| Top-Down Proteomics | Intact proteins are introduced into the mass spectrometer and fragmented to identify modifications.[5] | Low | Medium-High | Precise mass of the intact modified protein, localization of modifications, and characterization of modification combinations (proteoforms).[5] | Provides a complete view of all modifications on a single protein molecule, preserving PTM crosstalk information.[5] | Technically challenging for large proteins (>30 kDa) and complex mixtures; lower throughput.[5] |
| Quantitative Proteomics (e.g., SILAC) | Stable isotope labeling (e.g., with "heavy" amino acids) is used to metabolically label proteins for comparative analysis between different experimental conditions.[1] | High | High | Precise relative quantification of modification occupancy between samples. | Highly accurate for quantitative comparisons; reduces variability between samples. | Limited to cell culture systems; can be expensive. |
Experimental Protocols
General Bottom-Up LC-MS/MS for Modification Site Mapping
This protocol outlines a standard workflow for identifying this compound modification sites on a purified protein or in a complex mixture.
a. Sample Preparation and Digestion:
-
Protein Alkylation and Reduction: The protein sample is denatured in a buffer containing 8 M urea. Cysteine residues are reduced with dithiothreitol (DTT) and then alkylated with iodoacetamide to prevent disulfide bond reformation.[6]
-
Buffer Exchange/Cleanup: The urea is diluted to less than 1 M to ensure optimal enzyme activity. This can be done through buffer exchange columns or precipitation methods (e.g., acetone precipitation).[6]
-
Proteolytic Digestion: Trypsin is added at a typical enzyme-to-protein ratio of 1:50 to 1:100 and incubated overnight at 37°C.[3][6]
-
Desalting: The resulting peptide mixture is desalted using a C18 StageTip or ZipTip to remove salts and detergents that can interfere with mass spectrometry analysis.[6]
b. LC-MS/MS Analysis:
-
Chromatography: The desalted peptides are separated on a reverse-phase HPLC column (e.g., C18) using a gradient of increasing organic solvent (typically acetonitrile) with an acidic modifier (e.g., 0.1% formic acid).[4]
-
Mass Spectrometry: The eluted peptides are ionized using electrospray ionization (ESI) and analyzed in a mass spectrometer.
-
Data-Dependent Acquisition (DDA): The mass spectrometer performs a survey scan (MS1) to detect peptide precursor ions. The most intense ions are then sequentially selected for fragmentation (MS/MS or MS2), generating fragment ion spectra.[4]
c. Data Analysis:
-
Database Searching: The raw MS/MS spectra are searched against a protein sequence database using a search engine like Mascot, Andromeda, or Sequest.[4]
-
Variable Modification: The search parameters must include the mass of the this compound probe (minus the HF leaving group) as a potential variable modification on relevant amino acid residues (e.g., K, Y, S, H).[3]
-
Site Localization: The software analyzes the fragment ion series (b- and y-ions) in the MS/MS spectra to determine the specific residue that carries the modification.[7]
-
Validation: Identified modification sites are typically filtered based on a score or probability threshold to ensure confidence in the assignment. Manual validation of MS/MS spectra is often recommended for novel sites.[8]
Activity-Based Protein Profiling (ABPP) Workflow
This protocol is designed to identify the protein targets of a this compound probe in a complex proteome, such as a cell lysate.
-
Probe Incubation: Live cells or cell lysates are incubated with an alkyne-functionalized this compound probe for a defined period.[3]
-
Lysis and Click Chemistry: If live cells were used, they are lysed. The proteome is then subjected to a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction to attach a biotin-azide reporter tag to the probe-modified proteins.[3]
-
Enrichment: The biotinylated proteins are captured and enriched from the complex mixture using streptavidin or NeutrAvidin-coated beads.[3]
-
On-Bead Digestion: The enriched proteins, while still bound to the beads, are washed extensively and then digested with trypsin.
-
LC-MS/MS Analysis and Data Processing: The resulting peptides are analyzed by LC-MS/MS as described in the bottom-up protocol to identify the enriched proteins.
Visualizations of Key Workflows
The following diagrams illustrate the logical flow of the described methodologies.
Caption: Workflow for Bottom-Up Proteomics.
Caption: Activity-Based Protein Profiling (ABPP) Workflow.
Caption: "Inverse Drug Discovery" Logic.
Conclusion
The identification of this compound modification sites is critical for validating the targets of covalent inhibitors and understanding their mechanism of action. Standard bottom-up LC-MS/MS provides a robust and high-throughput method for precise site localization.[9][10] For discovery-phase projects aimed at identifying novel protein targets from complex biological systems, an Activity-Based Protein Profiling (ABPP) approach is superior due to its ability to enrich low-abundance targets.[1] Finally, for detailed characterization of specific proteoforms and the interplay between different modifications, top-down proteomics offers unparalleled insight, albeit with lower throughput.[5] The selection of a methodology should be guided by the specific research question, balancing the need for throughput, sensitivity, and the depth of information required.
References
- 1. Sulfur( vi ) fluorides as tools in biomolecular and medicinal chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01891H [pubs.rsc.org]
- 2. Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Open Search Strategy for Inferring the Masses of Cross-Link Adducts on Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current Methods of Post-Translational Modification Analysis and Their Applications in Blood Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modification-specific proteomics: Strategies for characterization of post-translational modifications using enrichment techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Utilization of LC-MS/MS analyses to identify site-specific chemical protein adducts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of post-translational modifications by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Sulfamoyl Fluoride Binding: A Comparative Guide to Thermal Shift Assays
For researchers, scientists, and drug development professionals, confirming target engagement is a critical step in the development of covalent inhibitors. Sulfamoyl fluorides have emerged as a versatile class of electrophiles for forming covalent bonds with target proteins. This guide provides a comprehensive comparison of the use of thermal shift assays (TSA) for validating sulfamoyl fluoride binding, alongside alternative biophysical techniques, supported by experimental data and detailed protocols.
Thermal shift assays, also known as Differential Scanning Fluorimetry (DSF), offer a rapid, cost-effective, and high-throughput method to assess the binding of small molecules to a target protein.[1][2] The principle of the assay lies in the stabilization of the protein structure upon ligand binding, which leads to an increase in the protein's melting temperature (Tm).[3][4] This change in melting temperature (ΔTm) is a direct indicator of target engagement.[5]
The Power of Thermal Shift Assays for Covalent Probes
While TSA is widely used for reversible inhibitors, it is also a powerful tool for characterizing the binding of covalent inhibitors like sulfamoyl fluorides. The formation of a stable covalent bond between the this compound and the target protein typically results in a significant thermal stabilization, leading to a measurable ΔTm.[6] By measuring the denaturation thermal shift at various incubation times, TSA can provide a simple and effective method to characterize covalent binding.[6]
Experimental Workflow & Signaling Pathways
The general workflow for a thermal shift assay involves incubating the target protein with the this compound probe, followed by the addition of a fluorescent dye that binds to exposed hydrophobic regions of the unfolded protein. The sample is then heated in a real-time PCR instrument, and the fluorescence is monitored as the temperature increases. The midpoint of the resulting sigmoidal curve represents the melting temperature (Tm) of the protein.
References
- 1. researchgate.net [researchgate.net]
- 2. criver.com [criver.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eubopen.org [eubopen.org]
- 6. Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Off-Target Effects of Sulfamoyl Fluoride Probes: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the selectivity of chemical probes is paramount to generating reliable biological insights and developing safe and effective therapeutics. This guide provides a comprehensive comparison of the off-target effects of sulfamoyl fluoride (SuFEx) probes against other covalent probe technologies, supported by experimental data and detailed protocols.
Sulfamoyl fluorides are emerging as a promising class of warheads for covalent probes due to their unique reactivity profile. They are considered "latent electrophiles," meaning their reactivity is highly dependent on the local protein microenvironment, which can lead to enhanced selectivity compared to more broadly reactive electrophiles. This guide delves into the experimental assessment of their off-target profiles, offering a clear comparison with other commonly used covalent modifiers.
Quantitative Comparison of Off-Target Effects
The selectivity of a chemical probe is a critical determinant of its utility. The following tables summarize quantitative data on the off-target profiles of this compound probes and compare them with other sulfur(VI) fluoride electrophiles and the widely used acrylamide-based inhibitor, ibrutinib.
Table 1: Comparison of Kinase and Proteome-wide Enrichment by a Panel of Sulfur(VI) Fluoride Probes
This table is derived from a chemoproteomic study that evaluated a panel of nine sulfur(VI) fluoride electrophiles, including sulfonyl fluorides, fluorosulfates, and a this compound, appended to a kinase inhibitor scaffold. The data highlights the number of kinases and total proteins enriched by each probe in live cells, providing a measure of their kinome selectivity and proteome-wide promiscuity.
| Probe Number | Electrophile Type | Number of Enriched Kinases | Total Number of Enriched Proteins (Non-Kinases) |
| 5a | Aryl Sulfonyl Fluoride | 28 | 15 |
| 5b | Aryl Sulfonyl Fluoride | 25 | 10 |
| 5c | Aryl Sulfonyl Fluoride | 65 | 3 |
| 5d | Aryl Sulfonyl Fluoride | 26 | 7 |
| 5e | Aryl Sulfonyl Fluoride | 21 | 4 |
| 5f | Aryl Fluorosulfate | 19 | 2 |
| 5g | Aryl Fluorosulfate | 39 | 1 |
| 5h | Aryl Fluorosulfate | 19 | 2 |
| 5i | Aryl this compound | 3 | 0 |
Data summarized from "Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome", ACS Cent. Sci. 2023.[1]
Table 2: Off-Target Profile of a Broad-Spectrum Sulfonyl Fluoride Kinase Probe
This table presents data for the well-characterized sulfonyl fluoride probe XO44, which is designed to target a conserved lysine in the ATP binding site of kinases.
| Probe | Electrophile Type | Number of Covalently Modified Endogenous Kinases |
| XO44 | Aryl Sulfonyl Fluoride | Up to 133 |
Data from "Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes", J. Am. Chem. Soc. 2017.
Table 3: Off-Target Profile of the Acrylamide-Based BTK Inhibitor Ibrutinib
For comparison, this table provides information on the off-target profile of ibrutinib, a widely used covalent inhibitor that utilizes an acrylamide warhead.
| Inhibitor | Warhead Type | Notable Off-Targets |
| Ibrutinib | Acrylamide | CSK, EGFR, ITK, and other kinases with a homologous cysteine. |
Information compiled from various sources discussing ibrutinib's off-target effects.[2][3][4][5][6][7]
Experimental Protocols for Assessing Off-Target Effects
The following are detailed methodologies for key experiments used to evaluate the on- and off-target engagement of this compound and other covalent probes.
Activity-Based Protein Profiling (ABPP) for Target and Off-Target Identification
ABPP is a powerful chemoproteomic technique to identify the protein targets of covalent inhibitors in a complex biological system. A common workflow involves using a "clickable" version of the probe containing an alkyne or azide handle for subsequent enrichment and identification.
a) Gel-Based ABPP Workflow
This method provides a rapid visual assessment of probe labeling and selectivity.
-
Cell Culture and Treatment:
-
Culture cells of interest (e.g., HEK293T, Jurkat) to ~80-90% confluency.
-
Treat cells with the this compound probe (or other covalent inhibitor) at various concentrations and for a defined period (e.g., 1-4 hours) in serum-free media. Include a DMSO vehicle control.
-
For competition experiments, pre-incubate cells with a non-clickable version of the inhibitor before adding the clickable probe.
-
-
Cell Lysis:
-
Harvest cells by scraping and wash with cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors on ice.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
-
Click Chemistry Reaction:
-
To the proteome lysate (e.g., 50 µg of protein), add the click chemistry reagents. A common cocktail includes a fluorescent azide or biotin-azide reporter tag, copper(II) sulfate (CuSO₄), a copper ligand (e.g., TBTA), and a reducing agent (e.g., sodium ascorbate).
-
Incubate the reaction for 1 hour at room temperature.
-
-
SDS-PAGE and In-Gel Fluorescence Scanning:
-
Quench the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins on a polyacrylamide gel.
-
Visualize the fluorescently labeled proteins using a gel scanner. Labeled proteins will appear as bands, and a reduction in band intensity in the competition experiment indicates on-target engagement.
-
-
Protein Identification (for biotin-tagged probes):
-
For biotin-tagged probes, enrich the labeled proteins using streptavidin-coated beads.
-
Elute the bound proteins and identify them by mass spectrometry (LC-MS/MS).
-
b) Quantitative Mass Spectrometry-Based ABPP (e.g., isoTOP-ABPP)
This approach provides a more comprehensive and quantitative view of the probe's targets.
-
Cell Culture and Lysis: As described in the gel-based workflow.
-
Proteome Labeling and Digestion:
-
Treat the proteome lysate with the this compound probe.
-
Reduce and alkylate the proteins, followed by tryptic digestion.
-
-
Enrichment and Mass Spectrometry:
-
Enrich the probe-labeled peptides using affinity purification (e.g., streptavidin beads for biotin-tagged probes).
-
Analyze the enriched peptides by LC-MS/MS to identify the labeled proteins and the specific sites of modification.
-
Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC)
SILAC is a powerful quantitative proteomic technique to differentiate between specific interactors and non-specific background binders.[8][9][10][11][12]
-
Cell Labeling:
-
Culture one population of cells in "light" medium containing normal amino acids (e.g., L-arginine and L-lysine).
-
Culture a second population of cells in "heavy" medium containing stable isotope-labeled amino acids (e.g., ¹³C₆-L-arginine and ¹³C₆,¹⁵N₂-L-lysine) for at least five cell divisions to ensure complete incorporation.
-
-
Probe Treatment and Cell Lysis:
-
Treat the "heavy" labeled cells with the this compound probe and the "light" labeled cells with a vehicle control (or vice versa).
-
Lyse the two cell populations separately.
-
-
Protein Mixing and Enrichment:
-
Combine equal amounts of protein from the "heavy" and "light" lysates.
-
Enrich the probe-labeled proteins using an affinity tag on the probe (e.g., biotin) and streptavidin beads.
-
-
Mass Spectrometry and Data Analysis:
-
Digest the enriched proteins and analyze the resulting peptides by LC-MS/MS.
-
Proteins that are specifically captured by the probe will show a high heavy/light ratio. Non-specific binders will have a ratio close to 1.
-
Visualizing Workflows and Concepts
The following diagrams, generated using the DOT language, illustrate key experimental workflows and conceptual relationships in the assessment of off-target effects.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ibrutinib's off-target mechanism: cause for dose optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. Ibrutinib Has Time-dependent On- and Off-target Effects on Plasma Biomarkers and Immune Cells in Chronic Lymphocytic Leukemia — Olink® [olink.com]
- 6. researchgate.net [researchgate.net]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 9. Benchmarking SILAC Proteomics Workflows and Data Analysis Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. researchgate.net [researchgate.net]
- 12. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - US [thermofisher.com]
Navigating the Cellular Maze: A Comparative Guide to Sulfamoyl Fluoride Derivative Permeability
For researchers, scientists, and drug development professionals, understanding the cell permeability of sulfamoyl fluoride derivatives is a critical step in the design of effective covalent probes and therapeutics. This guide provides an objective comparison of the cell permeability of various this compound derivatives, supported by experimental data and detailed protocols to aid in your research endeavors.
The ability of a compound to traverse the cell membrane and engage its intracellular target is a fundamental determinant of its biological activity. Sulfamoyl fluorides, recognized for their utility as warheads for targeting lysine and tyrosine residues, are increasingly being incorporated into chemical probes and drug candidates. However, their efficacy is intrinsically linked to their structural properties, which govern their stability and cell permeability. This guide delves into a comparative analysis of different this compound derivatives, offering insights into how structural modifications can be tailored to enhance cellular uptake and target engagement.
Comparative Analysis of Cell Permeability and Stability
The cell permeability of this compound derivatives is significantly influenced by their structural scaffold. Modifications to the aryl ring and peptide backbone can dramatically alter their physicochemical properties, impacting their ability to cross the lipid bilayer.
Below is a summary of key quantitative data comparing different this compound derivatives. The data is extracted from a study by Pace et al. (2020), which investigated a series of peptide-based this compound inhibitors targeting the X-linked inhibitor of apoptosis protein (XIAP).
| Compound | Structure/Modification | Stability (% remaining after 5h at 37°C)[1] | Cell Permeability & Target Engagement (Qualitative)[1] | IC50 (nM) vs. XIAP BIR3[1] |
| Compound 7 | Benzamide-sulfonyl fluoride | 85% | Not reported | 150 ± 20 |
| Compound 8 | Substituted benzamide-sulfonyl fluoride | 95% | Not reported | 80 ± 10 |
| Compound 9 | Substituted benzamide-sulfonyl fluoride | 90% | Not reported | 120 ± 15 |
| Compound 10 | Benzyl-sulfonyl fluoride | >98% | Not reported | >10000 |
| Compound 11 | Substituted benzyl-sulfonyl fluoride | >98% | Not reported | 5000 ± 500 |
| Compound 12 | C-terminal Phe replaced with 4F,1-amino indane | >98% | Clear covalent adduct formation in cells | 50 ± 5 |
| Compound 13 | C-terminal Phe replaced with 4F,1-amino indane | >98% | Clear covalent adduct formation in cells | 70 ± 8 |
Key Observations:
-
Stability: Benzyl-sulfonyl fluoride derivatives (compounds 10, 11, 12, and 13) demonstrated significantly higher stability in aqueous buffer compared to the benzamide-sulfonyl fluoride derivatives (compounds 7, 8, and 9)[1].
-
Permeability: Replacement of the C-terminal phenylalanine with a 4-fluoro 1-amino indane moiety in compounds 12 and 13 dramatically increased cell permeability, as evidenced by the clear formation of covalent adducts with the target protein within cells[1]. This highlights the importance of the peptide scaffold in modulating cellular uptake.
Experimental Workflows and Signaling Pathways
To effectively assess the cell permeability and target engagement of this compound derivatives, a systematic experimental workflow is essential. The following diagram illustrates a general workflow for these studies.
Caption: Experimental workflow for assessing cell permeability and target engagement.
The signaling pathway targeted in the referenced study is the X-linked inhibitor of apoptosis protein (XIAP) pathway. XIAP is a key regulator of apoptosis, and its BIR3 domain is a critical node for protein-protein interactions. The this compound derivatives were designed to covalently bind to Lys311 within the BIR3 domain, thereby disrupting these interactions and promoting apoptosis.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are protocols for key experiments cited in the comparison of this compound derivatives.
HEK293T Cell Culture and Transfection
-
Cell Culture: Human Embryonic Kidney (HEK293T) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 IU/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection: For cell-based assays, HEK293T cells are transiently transfected with a plasmid encoding the target protein (e.g., HA-tagged XIAP BIR3 domain) using a suitable transfection reagent like Lipofectamine 2000, following the manufacturer's instructions.
Cell Permeability and Target Engagement Assay (Western Blot)
-
Cell Treatment: 24-48 hours post-transfection, the culture medium is replaced with fresh medium containing the this compound derivative at the desired concentration (e.g., 10 µM). Cells are incubated for a specified period (e.g., 4 hours).
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed in RIPA buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with a primary antibody specific for the tag on the target protein (e.g., anti-HA antibody) overnight at 4°C.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent. A band shift to a higher molecular weight indicates the formation of a covalent adduct between the this compound derivative and the target protein, confirming cell permeability and target engagement.
In Vitro Target Binding Assay (DELFIA Displacement Assay)
The Dissociation-Enhanced Lanthanide Fluorometric Immunoassay (DELFIA) is a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay used to determine the binding affinity of compounds to a target protein.
-
Plate Preparation: A microtiter plate is coated with a capture antibody that binds the target protein.
-
Binding Reaction: The purified target protein is added to the wells, followed by a biotinylated tracer ligand that is known to bind to the target. The this compound derivatives are then added at various concentrations to compete with the tracer for binding to the target protein.
-
Detection: After an incubation period, a europium-labeled streptavidin is added, which binds to the biotinylated tracer. The amount of bound europium is quantified by measuring the time-resolved fluorescence. A decrease in the fluorescence signal indicates that the this compound derivative has displaced the tracer and is binding to the target protein. The IC50 value is then calculated from the dose-response curve.
By understanding the principles outlined in this guide and utilizing the provided protocols, researchers can effectively evaluate and compare the cell permeability of different this compound derivatives, paving the way for the development of more potent and cell-penetrant chemical probes and therapeutic agents.
References
Validating SuFEx Reaction Efficiency in Complex Biological Samples: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Sulfur(VI) Fluoride Exchange (SuFEx) reaction has rapidly emerged as a powerful tool for bioconjugation, offering high efficiency and specificity in complex biological environments. This guide provides an objective comparison of SuFEx with other prominent click chemistry reactions, supported by experimental data, to aid researchers in selecting the optimal ligation strategy for their specific needs.
Quantitative Performance in Biological Samples
The efficiency of a bioconjugation reaction in a complex milieu like a cell lysate is paramount. The following tables summarize the reported performance of SuFEx and its alternatives. It is important to note that direct head-to-head comparisons under identical conditions are scarce in the literature; therefore, the data presented is collated from various studies and should be interpreted with consideration of the different experimental setups.
| Reaction | Typical Yield in Biological Samples | Reacts With | Key Advantages in Complex Media | Limitations | Reference(s) |
| SuFEx | Up to 99%[1][2] | Tyrosine, Lysine, Serine, Threonine, Histidine[3] | High yields, fast kinetics, stable in aqueous media, bioorthogonal.[3][4] | Requires specific amino acid residues; potential for off-target reactions with highly reactive nucleophiles.[5] | [1][2][3][5] |
| CuAAC | High, but can be variable in cells (e.g., ~18% on membrane proteins) | Terminal Alkynes, Azides | High reaction rates, wide applicability.[6][7] | Copper toxicity can be a concern for live-cell applications.[8][9] | [6][7][8][9] |
| SPAAC | Generally lower than CuAAC in lysates | Strained Alkynes, Azides | Copper-free, excellent for live-cell imaging.[8][9] | Slower kinetics compared to CuAAC and IEDDA.[10] | [8][9][10] |
| IEDDA | High | Dienes (e.g., Tetrazines), Dienophiles (e.g., Alkenes) | Extremely fast kinetics, highly bioorthogonal.[10] | Reagents can be sterically demanding. | [10] |
| Thiol-ene | Variable, dependent on initiator and oxygen levels | Thiols, Alkenes | Cysteine-specific, can be initiated by light. | Can be sensitive to oxygen, may require radical initiators. |
Reaction Kinetics
The speed of a bioconjugation reaction is critical, especially when studying dynamic processes. The following table provides an overview of the second-order rate constants for these reactions.
| Reaction | Second-Order Rate Constant (M⁻¹s⁻¹) | Notes | Reference(s) |
| SuFEx | 0.18 ± 0.02 (on a surface) | Proximity-enabled SuFEx in proteins follows a two-step mechanism.[11][12] | [11][12] |
| CuAAC | 10 - 100 | Ligand-accelerated. | [10] |
| SPAAC | 0.1 - 1.0 | Dependent on the strain of the cyclooctyne. | [10] |
| IEDDA | 10³ - 10⁶ | Exceptionally fast. | [10] |
| Thiol-ene | Variable | Dependent on reaction conditions and initiator. |
Experimental Protocols
Detailed methodologies are crucial for the successful application and validation of these reactions. Below are representative protocols for performing SuFEx and other click chemistry reactions for protein labeling in a complex biological sample such as a cell lysate.
SuFEx Protocol for Protein Labeling in Cell Lysate
This protocol is a general guideline for labeling proteins containing accessible tyrosine or lysine residues with a SuFEx-based probe.
Materials:
-
Cell lysate containing the protein of interest.
-
SuFEx probe (e.g., an aryl sulfonyl fluoride or fluorosulfate with a reporter tag).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Organic co-solvent (e.g., DMSO) if the probe is not fully water-soluble.
-
Quenching reagent (e.g., excess of a primary amine like Tris).
-
SDS-PAGE analysis reagents.
Procedure:
-
Prepare Cell Lysate: Lyse cells using a suitable buffer (e.g., RIPA buffer) containing protease inhibitors. Determine the total protein concentration of the lysate.
-
Labeling Reaction:
-
To a microcentrifuge tube, add the cell lysate (e.g., 50 µL at 1-5 mg/mL).
-
Add the SuFEx probe to a final concentration of 10-100 µM. If necessary, prepare a stock solution of the probe in DMSO and add a small volume to the lysate.
-
Incubate the reaction at 37°C for 1-2 hours with gentle agitation.
-
-
Quench Reaction: Add a quenching reagent (e.g., Tris buffer to a final concentration of 50 mM) to consume any unreacted probe. Incubate for 15 minutes at room temperature.
-
Analysis:
-
Add SDS-PAGE loading buffer to the quenched reaction mixture.
-
Analyze the labeled proteins by SDS-PAGE followed by in-gel fluorescence scanning or western blotting for the reporter tag.
-
Alternative Bioconjugation Protocols
For comparison, here are summarized protocols for other common click chemistry reactions.
Materials:
-
Azide- or alkyne-modified protein in cell lysate.
-
Corresponding alkyne- or azide-containing reporter probe.
-
Copper(II) sulfate (CuSO₄).
-
Reducing agent (e.g., sodium ascorbate).
-
Copper-chelating ligand (e.g., THPTA or TBTA).
-
PBS, pH 7.4.
Procedure:
-
Prepare Reagents: Prepare stock solutions of the reporter probe, CuSO₄, sodium ascorbate, and the ligand.
-
Labeling Reaction:
-
To the cell lysate, add the reporter probe.
-
Sequentially add the copper ligand, CuSO₄, and finally sodium ascorbate to initiate the reaction. A typical final concentration would be 1 mM CuSO₄, 1 mM sodium ascorbate, and 0.1 mM ligand.
-
Incubate at room temperature for 30-60 minutes.
-
-
Analysis: Analyze the labeled proteins by SDS-PAGE.
Materials:
-
Azide- or strained alkyne-modified protein in cell lysate.
-
Corresponding strained alkyne- or azide-containing reporter probe.
-
PBS, pH 7.4.
Procedure:
-
Labeling Reaction: Add the reporter probe to the cell lysate.
-
Incubate at 37°C for 1-4 hours, or at 4°C overnight.
-
Analysis: Analyze the labeled proteins by SDS-PAGE.
Materials:
-
Tetrazine- or strained alkene-modified protein in cell lysate.
-
Corresponding strained alkene- or tetrazine-containing reporter probe.
-
PBS, pH 7.4.
Procedure:
-
Labeling Reaction: Add the reporter probe to the cell lysate.
-
Incubate at room temperature for 5-30 minutes. The reaction is typically very fast.
-
Analysis: Analyze the labeled proteins by SDS-PAGE.
Materials:
-
Cysteine-containing protein in cell lysate.
-
Alkene-containing reporter probe.
-
Radical initiator (e.g., a photoinitiator like LAP).
-
UV light source (if using a photoinitiator).
-
PBS, pH 7.4.
Procedure:
-
Labeling Reaction:
-
Add the alkene probe and the radical initiator to the cell lysate.
-
If using a photoinitiator, expose the mixture to UV light for a defined period.
-
-
Analysis: Analyze the labeled proteins by SDS-PAGE.
Visualizing the Chemistry and Workflows
Diagrams generated using Graphviz provide a clear visual representation of the chemical principles and experimental processes.
Caption: Mechanism of the SuFEx reaction with a nucleophilic amino acid residue.
Caption: General experimental workflow for protein labeling in cell lysate.
Caption: Comparison of key attributes of different click chemistry reactions.
References
- 1. Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF4) Derived Connective Hubs For Bioconjugation to DNA and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. SuFEx:次世代クリック反応として期待のスルホニルフルオリド [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Specific and quantitative labeling of biomolecules using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A comparative study of bioorthogon ... | Article | H1 Connect [archive.connect.h1.co]
- 9. A comparative study of bioorthogonal reactions with azides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The proximity-enabled sulfur fluoride exchange reaction in the protein context - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative and Orthogonal Formation and Reactivity of SuFEx Platforms - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the X-ray Crystallography of Proteins Covalently Modified by Sulfamoyl Fluorides
For Researchers, Scientists, and Drug Development Professionals
The irreversible modification of proteins by sulfamoyl fluorides and related sulfur(VI) fluoride exchange (SuFEx) chemistries represents a burgeoning field in chemical biology and drug discovery. This approach allows for the formation of stable covalent bonds with a variety of amino acid residues, including lysine, tyrosine, and serine, expanding the druggable proteome beyond traditional cysteine-targeting strategies. Elucidating the precise structural details of these covalent protein-inhibitor complexes is paramount for understanding their mechanism of action and for guiding structure-based drug design. X-ray crystallography has historically been the gold standard for obtaining high-resolution structural information of biological macromolecules. This guide provides an objective comparison of X-ray crystallography with alternative techniques for the characterization of proteins covalently modified by sulfamoyl fluorides, supported by experimental data and detailed protocols.
Performance Comparison of Structural Biology Techniques
The choice of a structural biology technique for studying sulfamoyl fluoride-modified proteins depends on several factors, including the size and properties of the protein, the nature of the covalent modification, and the specific research question being addressed. While X-ray crystallography provides unparalleled atomic-level detail, other techniques such as cryo-electron microscopy (cryo-EM), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) offer complementary advantages.
| Technique | Resolution | Protein Size Limitations | Sample Requirements | Key Advantages for Covalent Adducts | Key Disadvantages for Covalent Adducts |
| X-ray Crystallography | Typically 1.5 - 3.5 Å; can reach sub-atomic resolution[1] | No theoretical limit, but crystallization can be challenging for very large or flexible proteins[2] | Requires high-purity, homogenous protein that can form well-ordered crystals (mg quantities)[3] | Unambiguous identification of the modified residue and precise characterization of the covalent bond geometry.[4][5] | Crystal packing can sometimes influence the conformation of the protein-ligand complex. The crystallization process itself can be a significant bottleneck.[6] |
| Cryo-Electron Microscopy (Cryo-EM) | Typically 2 - 5 Å; can achieve near-atomic resolution for ideal samples[7][8][9] | Best suited for larger proteins and complexes (>50 kDa)[10] | Requires smaller amounts of protein compared to crystallography (µg quantities); does not require crystallization.[10] | Can visualize large, flexible, or heterogeneous complexes that are difficult to crystallize. Provides a snapshot of the protein in a near-native state.[8][9] | Resolution may not always be sufficient to precisely define the covalent bond geometry. Smaller proteins can be challenging to visualize.[7] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides an ensemble of structures in solution | Generally limited to smaller, soluble proteins (< 50 kDa)[2] | Requires isotopically labeled protein (¹⁵N, ¹³C) in mg quantities.[2][11] | Provides information on protein dynamics and conformational changes upon covalent modification in solution. Can detect and characterize weak or transient interactions. | Not suitable for high-resolution structure determination of large proteins. Requires specialized expertise for data interpretation.[12] |
| Mass Spectrometry (MS) | Does not provide 3D structural information | Wide applicability across a range of protein sizes | Highly sensitive, requiring only µg to ng of protein | Can rapidly confirm covalent modification and determine the stoichiometry of binding. Tandem MS can identify the specific modified residue(s).[3][4] | Does not provide information on the 3D structure of the protein-ligand complex. Can be challenging to pinpoint the exact site of modification in complex samples.[13] |
Experimental Protocols
X-ray Crystallography of a this compound-Modified Protein (Co-crystallization)
This protocol outlines the key steps for determining the crystal structure of a protein covalently modified with a this compound via co-crystallization.
1. Protein Expression and Purification:
-
Express the target protein using a suitable expression system (e.g., E. coli, insect, or mammalian cells).
-
Purify the protein to >95% homogeneity using a combination of chromatography techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).[14]
-
Concentrate the purified protein to a concentration suitable for crystallization, typically 5-20 mg/mL.
2. Formation of the Covalent Adduct:
-
Incubate the purified protein with a molar excess (e.g., 2- to 10-fold) of the this compound compound.
-
The incubation time and temperature will depend on the reactivity of the this compound and the target protein and should be optimized. Reaction progress can be monitored by mass spectrometry to confirm covalent modification.[13]
-
Remove excess, unreacted this compound by size-exclusion chromatography or dialysis.
3. Crystallization:
-
Set up crystallization trials using the purified covalent adduct. High-throughput robotic screening of hundreds of different crystallization conditions is recommended.[15]
-
Common crystallization methods include sitting-drop and hanging-drop vapor diffusion.[16]
-
Crystals typically appear within a few days to several weeks.
4. X-ray Data Collection:
-
Cryo-protect the crystals by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) before flash-cooling in liquid nitrogen.[6][17]
-
Collect X-ray diffraction data at a synchrotron beamline.[18]
5. Structure Determination and Refinement:
-
Process the diffraction data to obtain a set of structure factor amplitudes.
-
Determine the initial phases using molecular replacement if a homologous structure is available.[19]
-
Build an atomic model of the protein-ligand complex into the resulting electron density map.
-
Refine the model against the experimental data to improve its accuracy and agreement with the observed diffraction pattern. The quality of the final model is assessed using metrics such as R-factor and R-free.[20][21]
Visualizations
Experimental Workflow for X-ray Crystallography of a Covalently Modified Protein
Caption: Workflow for determining the X-ray crystal structure of a protein covalently modified by a this compound.
General Signaling Pathway Inhibition by a Covalent Modifier
Caption: A generic signaling pathway illustrating the inhibition of a kinase by a covalent this compound modifier.
References
- 1. mdpi.com [mdpi.com]
- 2. nmr-bio.com [nmr-bio.com]
- 3. Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Technologies for Direct Detection of Covalent Protein-Drug Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | X-ray structures of metal-protein adducts at body temperature: concepts, examples and perspectives [frontiersin.org]
- 7. Breaking Cryo-EM Resolution Barrie ... | Article | H1 Connect [archive.connect.h1.co]
- 8. Resolution advances in cryo-EM enable application to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural Analysis of Protein Complexes by Cryo Electron Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cryo-EM Services for Drug Discovery & Structural Biology | Shuimu Bio [shuimubio.com]
- 11. Smoothening the Bumpy Road of Covalent Drug Discovery with Protein NMR - ZoBio - Drug Discovery Technology [zobio.com]
- 12. researchgate.net [researchgate.net]
- 13. Sulfur( vi ) fluorides as tools in biomolecular and medicinal chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01891H [pubs.rsc.org]
- 14. Process | Graphviz [graphviz.org]
- 15. manoa.hawaii.edu [manoa.hawaii.edu]
- 16. researchgate.net [researchgate.net]
- 17. frontiersin.org [frontiersin.org]
- 18. The Application of Fluorine-Containing Reagents in Structural Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. creative-biostructure.com [creative-biostructure.com]
- 20. researchgate.net [researchgate.net]
- 21. Validation and Quality Assessment of X-ray Protein Structures [proteinstructures.com]
A Comparative Guide to the Characterization of Sulfamoyl Fluoride-Amino Acid Adducts Using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and other analytical techniques for the characterization of sulfamoyl fluoride-amino acid adducts. It includes detailed experimental protocols, data presentation, and a discussion of the strengths and limitations of each method, with a focus on providing actionable insights for researchers in drug development and chemical biology.
Introduction
Sulfamoyl fluorides are an important class of reactive electrophiles used in chemical biology and drug discovery. They can form covalent bonds with nucleophilic amino acid residues such as lysine, tyrosine, serine, and histidine, making them valuable tools for developing covalent inhibitors and chemical probes. The characterization of these covalent adducts is crucial for understanding their mechanism of action, selectivity, and stability. While several analytical techniques can be employed for this purpose, NMR spectroscopy, particularly ¹⁹F NMR, offers unique advantages due to its sensitivity to the local chemical environment and the absence of background signals in biological samples.[1][2][3] This guide will focus on the application of NMR spectroscopy for characterizing this compound-amino acid adducts and compare its performance with alternative methods like mass spectrometry.
NMR Spectroscopy for Adduct Characterization
NMR spectroscopy is a powerful technique for elucidating the structure and dynamics of molecules in solution.[4] For the study of this compound-amino acid adducts, both ¹H and ¹⁹F NMR are highly informative.
-
¹⁹F NMR: The presence of the fluorine atom in the this compound moiety provides a unique spectroscopic handle. ¹⁹F NMR is characterized by a wide chemical shift range and high sensitivity, making it an excellent tool for monitoring the formation of adducts and characterizing their electronic environment.[5][6] Changes in the ¹⁹F chemical shift upon covalent modification can provide information about the local environment of the adduct within a protein.[1]
-
¹H NMR: Proton NMR can be used to observe changes in the chemical shifts of amino acid side-chain protons upon adduction. This can help identify the site of modification and provide information about the conformation of the adduct.
Key NMR Parameters for Characterization:
-
Chemical Shift (δ): The chemical shift of the ¹⁹F nucleus is highly sensitive to its local electronic environment. Upon formation of a covalent bond with an amino acid, the ¹⁹F chemical shift of the this compound will change significantly, providing direct evidence of adduct formation.
-
Coupling Constants (J): Scalar couplings between the ¹⁹F nucleus and nearby protons (e.g., on the amino acid side chain) can provide through-bond connectivity information, confirming the structure of the adduct.
-
Nuclear Overhauser Effect (NOE): NOEs between the protons of the this compound moiety and the protein can provide through-space distance restraints, which are valuable for determining the three-dimensional structure of the adduct in the context of a protein.[3]
Data Presentation
While specific, publicly available quantitative NMR data for a wide range of individual this compound-amino acid adducts is limited, the following table illustrates the type of data that would be collected and presented. The values are hypothetical and for illustrative purposes only.
| Adduct | Technique | Observed Nucleus | Chemical Shift (ppm) | Key Coupling Constants (Hz) |
| This compound-Lysine | ¹⁹F NMR | ¹⁹F | +55 to +65 | |
| ¹H NMR | Lysine ε-CH₂ | Shift from ~3.0 to ~3.2 | ||
| This compound-Tyrosine | ¹⁹F NMR | ¹⁹F | +60 to +70 | |
| ¹H NMR | Tyrosine aromatic H | Significant perturbation | ||
| This compound-Serine | ¹⁹F NMR | ¹⁹F | +50 to +60 | |
| ¹H NMR | Serine β-CH₂ | Shift from ~3.9 to ~4.1 |
Note: The exact chemical shifts will be highly dependent on the specific this compound, the amino acid, and the local environment (e.g., within a protein).
Experimental Protocols
1. Sample Preparation for NMR Analysis of a this compound-Protein Adduct
-
Protein Expression and Purification: Express and purify the target protein. If observing protein signals, uniform ¹⁵N or ¹³C/¹⁵N labeling may be required, which is typically achieved by growing the expression host (e.g., E. coli) in a minimal medium containing ¹⁵NH₄Cl and/or ¹³C-glucose as the sole nitrogen and carbon sources, respectively.[4]
-
Reaction with this compound:
-
Dissolve the purified protein in a suitable NMR buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4) containing 5-10% D₂O.
-
Prepare a stock solution of the this compound inhibitor in a deuterated organic solvent (e.g., DMSO-d₆) to a final concentration of 1-5%.
-
Add the this compound stock solution to the protein solution to the desired final concentration. The reaction can be monitored in real-time by acquiring a series of 1D ¹⁹F NMR spectra.
-
-
Sample for NMR Measurement:
-
Concentrate the reaction mixture to the desired volume for the NMR experiment (typically 500-600 µL).
-
Transfer the sample to a high-quality NMR tube.
-
Add a reference standard for ¹⁹F NMR if necessary (e.g., trifluoroacetic acid).
-
2. NMR Data Acquisition
-
Spectrometer: Use a high-field NMR spectrometer equipped with a cryoprobe for optimal sensitivity.
-
¹⁹F NMR:
-
Acquire 1D ¹⁹F NMR spectra to monitor the reaction and observe the formation of the adduct. A simple pulse-acquire sequence is usually sufficient.
-
Use a spectral width appropriate for the expected chemical shift range of the this compound and its adduct.
-
Proton decoupling is typically used to simplify the spectra and improve sensitivity.
-
-
¹H-¹⁵N HSQC (for labeled proteins):
-
Acquire a 2D ¹H-¹⁵N HSQC spectrum of the protein before and after the reaction with the this compound.
-
Chemical shift perturbations (CSPs) in the HSQC spectrum can identify the amino acid residues affected by the covalent modification.
-
-
Other NMR Experiments: Depending on the research question, other experiments such as NOESY (for structural information) or relaxation experiments (for dynamics) can be performed.
Mandatory Visualization
Caption: Experimental workflow for NMR characterization.
Comparison with Alternative Techniques
While NMR spectroscopy is a powerful tool, other techniques, particularly mass spectrometry, are also widely used for the characterization of covalent adducts.
| Feature | NMR Spectroscopy | Mass Spectrometry |
| Information Provided | - Atomic-level structural information in solution[4]- Dynamics of the adduct- Site of modification (via CSPs)[4]- Kinetic and thermodynamic data | - Precise mass of the adduct[7]- Stoichiometry of modification[4]- Site of modification (via peptide mapping and MS/MS)[7]- Can be coupled with liquid chromatography for separation |
| Sensitivity | Lower sensitivity, requires higher sample concentrations (µM to mM)[8] | Higher sensitivity, can detect low abundance species (pM to fM)[8] |
| Sample Requirements | Requires soluble, stable samples; may require isotopic labeling[4] | Can analyze complex mixtures; less stringent purity requirements |
| Throughput | Lower throughput, experiments can be time-consuming | Higher throughput, suitable for screening |
| Structural Information | Provides detailed 3D structural information in solution | Provides connectivity information but limited 3D structural detail |
| Quantitative Analysis | Inherently quantitative[8] | Can be quantitative with appropriate standards and methods |
Synergy between NMR and Mass Spectrometry:
NMR and mass spectrometry are often used as complementary techniques.[7] Mass spectrometry can rapidly identify the formation of an adduct and pinpoint the exact amino acid that has been modified.[7] NMR can then be used to provide detailed structural and dynamic information about the adduct in its native solution state.
Signaling Pathways and Logical Relationships
The formation of a this compound-amino acid adduct is a key event in the mechanism of action of covalent inhibitors. The following diagram illustrates the logical relationship in the process of covalent modification and its characterization.
Caption: Covalent modification and characterization.
Conclusion
NMR spectroscopy, particularly ¹⁹F NMR, is an invaluable tool for the detailed characterization of this compound-amino acid adducts. It provides rich structural and dynamic information that is complementary to the data obtained from other techniques like mass spectrometry. While challenges such as lower sensitivity and the need for higher sample concentrations exist, the atomic-level insights gained from NMR are crucial for understanding the molecular basis of covalent inhibition and for the rational design of more effective and selective therapeutic agents. The integration of NMR and mass spectrometry offers a powerful approach for a comprehensive characterization of these important covalent modifications in drug discovery.
References
- 1. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Smoothening the Bumpy Road of Covalent Drug Discovery with Protein NMR - ZoBio - Drug Discovery Technology [zobio.com]
- 5. 19F chemical library and 19F-NMR for a weakly bound complex structure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
A Head-to-Head Battle of Warheads: Sulfamoyl Fluorides vs. Michael Acceptors in Covalent Inhibition
For researchers, scientists, and drug development professionals, the choice of a covalent warhead is a critical decision in the design of targeted inhibitors. This guide provides an objective comparison of two prominent classes of electrophiles: sulfamoyl fluorides and Michael acceptors, supported by experimental data and detailed methodologies.
Covalent inhibitors have gained significant traction in drug discovery due to their potential for enhanced potency, prolonged duration of action, and the ability to target challenging binding sites. At the heart of these molecules lies the "warhead," an electrophilic group that forms a stable covalent bond with a nucleophilic amino acid residue on the target protein. Among the diverse arsenal of warheads, sulfamoyl fluorides and Michael acceptors, particularly acrylamides, have emerged as popular choices. This guide delves into a detailed comparison of their performance characteristics to aid in the rational design of next-generation covalent therapies.
Mechanism of Action: A Tale of Two Chemistries
The fundamental difference between sulfamoyl fluorides and Michael acceptors lies in their reaction mechanisms and the amino acid residues they predominantly target.
Sulfamoyl Fluorides: These electrophiles react via a sulfur(VI)-fluoride exchange (SuFEx) mechanism. The sulfur atom is attacked by a nucleophilic amino acid side chain, leading to the displacement of the fluoride ion and the formation of a stable sulfonamide or sulfonate ester bond. A key advantage of sulfamoyl fluorides is their ability to react with a broader range of nucleophilic residues, including lysine, tyrosine, serine, and histidine, in addition to cysteine. This versatility expands the scope of druggable targets beyond those containing a reactive cysteine.
Michael Acceptors: This class of warheads, most commonly represented by α,β-unsaturated carbonyl compounds like acrylamides, reacts through a conjugate addition mechanism. A nucleophile, typically the thiolate of a cysteine residue, attacks the β-carbon of the unsaturated system, leading to the formation of a stable thioether bond. While highly effective for targeting cysteines, their reactivity towards other nucleophilic residues is generally much lower.
Reactivity and Selectivity: A Balancing Act
The ideal covalent inhibitor possesses sufficient reactivity to rapidly engage its target while maintaining high selectivity to minimize off-target effects.
Sulfamoyl Fluorides: The reactivity of sulfamoyl fluorides can be tuned by modifying the electronic properties of the aryl ring to which they are attached. Electron-withdrawing groups generally increase reactivity, while electron-donating groups decrease it. While they can react with multiple nucleophilic residues, their inherent reactivity is often lower than that of many Michael acceptors, which can contribute to greater selectivity. The broader targeting scope, however, necessitates careful design to avoid promiscuous binding.
Michael Acceptors: The reactivity of Michael acceptors is also tunable. For instance, acrylamides are generally considered "soft" electrophiles, exhibiting moderate reactivity that can be modulated by substituents on the acrylamide nitrogen or the β-carbon. This allows for the design of inhibitors that are reactive enough to bind their target efficiently but not so reactive that they indiscriminately modify other proteins. However, their strong preference for cysteine can be a limitation if a target protein lacks a suitably positioned cysteine residue.
On-Target Potency: A Quantitative Look
The efficiency of a covalent inhibitor is often quantified by the second-order rate constant, k_inact/K_i, which reflects both the initial non-covalent binding affinity (K_i) and the maximal rate of inactivation (k_inact). While direct head-to-head comparisons in single studies are scarce, we can compile representative data from the literature for well-studied targets like Bruton's tyrosine kinase (BTK) and Epidermal Growth Factor Receptor (EGFR), which are primarily targeted by Michael acceptor-based drugs.
| Target | Inhibitor (Warhead) | k_inact/K_i (M⁻¹s⁻¹) | Reference |
| BTK | Ibrutinib (Acrylamide) | 2.4 x 10⁴ | [1] |
| Acalabrutinib (Acrylamide) | 1.9 x 10⁶ | [2] | |
| EGFR | Osimertinib (Acrylamide) | 6.3 - 23 x 10⁶ | [3] |
| Dacomitinib (Acrylamide) | 6.3 - 23 x 10⁶ | [3] | |
| Carbonic Anhydrase II | 4-carboxybenzenesulfonamide derivative (Sulfamoyl fluoride) | 1.1 x 10³ | [4] |
Note: The data presented is compiled from different studies and experimental conditions may vary. Direct comparison should be made with caution.
The data indicates that Michael acceptors have been successfully developed into highly potent inhibitors for kinase targets. The k_inact/K_i values for this compound-based inhibitors are emerging as this class of warheads gains more attention in drug discovery.
Off-Target Profiling: The Selectivity Landscape
Minimizing off-target interactions is paramount to reducing potential toxicity. Chemoproteomic methods are powerful tools for assessing the selectivity of covalent inhibitors on a proteome-wide scale.
Sulfamoyl Fluorides: Studies have shown that this compound-based probes can be highly selective, with their reactivity being significantly enhanced within the binding pocket of the target protein. However, their ability to react with multiple nucleophilic residues means that off-target interactions with lysines, tyrosines, and other residues are a potential concern that must be carefully evaluated.
Michael Acceptors: The off-target profiles of several approved drugs containing Michael acceptors have been extensively studied. For example, the BTK inhibitor ibrutinib is known to have a number of off-target kinases, which may contribute to some of its observed side effects.[5][6] In contrast, second-generation inhibitors like acalabrutinib were designed to have improved selectivity profiles.[2] This highlights that while the warhead itself has inherent reactivity preferences, the overall selectivity of the inhibitor is heavily influenced by the non-covalent interactions of the entire molecule.
Experimental Protocols
A variety of experimental techniques are employed to characterize and compare covalent inhibitors. Below are summaries of key protocols.
Determination of k_inact and K_i
This protocol is used to determine the kinetic parameters of irreversible inhibition.
Principle: The enzyme is incubated with various concentrations of the inhibitor, and the enzyme activity is measured over time. The observed rate of inactivation (k_obs) is determined at each inhibitor concentration. A plot of k_obs versus inhibitor concentration is then fitted to the Michaelis-Menten equation for irreversible inhibitors to determine k_inact and K_i.
Detailed Methodology:
-
Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and a suitable substrate in an appropriate assay buffer.
-
Inhibitor Preparation: Prepare a stock solution of the covalent inhibitor in a suitable solvent (e.g., DMSO) and create a dilution series.
-
Kinetic Assay:
-
Initiate the enzymatic reaction by adding the substrate to a solution containing the enzyme and varying concentrations of the inhibitor.
-
Monitor the reaction progress (e.g., by measuring absorbance or fluorescence) continuously over a set period.
-
For each inhibitor concentration, fit the progress curve to an exponential decay equation to determine the observed rate of inactivation (k_obs).
-
-
Data Analysis:
-
Plot the calculated k_obs values against the corresponding inhibitor concentrations.
-
Fit the data to the following equation: k_obs = k_inact * [I] / (K_i + [I]) where [I] is the inhibitor concentration. This will yield the values for k_inact and K_i.
-
Mass Spectrometry-Based Covalent Adduct Identification
This protocol is used to confirm the formation of a covalent bond and identify the specific amino acid residue that has been modified.
Principle: The target protein is incubated with the covalent inhibitor, and the resulting protein-inhibitor adduct is analyzed by mass spectrometry. The mass increase of the protein or a specific peptide fragment confirms covalent modification.
Detailed Methodology:
-
Protein-Inhibitor Incubation: Incubate the purified target protein with an excess of the covalent inhibitor for a sufficient time to ensure adduct formation. A control sample with the protein and vehicle (e.g., DMSO) should be prepared in parallel.
-
Sample Preparation for Mass Spectrometry:
-
Intact Protein Analysis: Desalt the protein-inhibitor mixture and analyze it directly by LC-MS.
-
Peptide-level (Bottom-up) Analysis:
-
Denature the protein and reduce and alkylate the cysteine residues (optional, depending on the experimental goal).
-
Digest the protein into smaller peptides using a protease such as trypsin.
-
Desalt the resulting peptide mixture.
-
-
-
Mass Spectrometry Analysis:
-
Analyze the samples using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
For intact protein analysis, compare the deconvoluted mass spectra of the inhibitor-treated sample and the control to identify the mass shift corresponding to the inhibitor.
-
For peptide-level analysis, use LC-MS/MS to identify and sequence the modified peptide. The MS/MS spectrum will show a mass shift on the fragment ions containing the modified amino acid.
-
Chemoproteomic Profiling for Off-Target Analysis
This protocol allows for the proteome-wide identification of off-targets of a covalent inhibitor.
Principle: A cellular lysate or intact cells are treated with the covalent inhibitor. The proteome is then digested, and peptides containing modified residues are enriched and identified by mass spectrometry.
Detailed Methodology:
-
Cell Treatment: Treat cultured cells with the covalent inhibitor at a desired concentration for a specific duration. A vehicle-treated control is essential.
-
Cell Lysis and Protein Digestion: Lyse the cells and digest the proteome into peptides using a protease like trypsin.
-
Enrichment of Modified Peptides (Optional but Recommended): Use an affinity-based method to enrich for peptides that have been covalently modified. This can involve using a tagged version of the inhibitor or antibodies that recognize the modification.
-
LC-MS/MS Analysis: Analyze the peptide samples by high-resolution mass spectrometry.
-
Data Analysis: Use specialized software to search the MS/MS data against a protein database to identify the proteins and specific sites of modification. Compare the results from the inhibitor-treated and control samples to identify specific off-targets.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the general mechanism of covalent inhibition within a signaling pathway and a typical experimental workflow for characterizing these inhibitors.
Caption: General mechanism of covalent inhibition in a kinase signaling pathway.
Caption: Experimental workflow for the characterization of covalent inhibitors.
Conclusion
Both sulfamoyl fluorides and Michael acceptors are valuable warheads in the design of covalent inhibitors, each with its own set of advantages and disadvantages. Michael acceptors, particularly acrylamides, are well-established for targeting cysteine residues and have a proven track record in approved drugs. Their reactivity is readily tunable, allowing for a balance between on-target potency and selectivity. Sulfamoyl fluorides represent a newer, yet promising, class of warheads that expand the covalent inhibitor toolbox beyond cysteine-dependent targets. Their broader reactivity profile opens up new avenues for drugging proteins that lack a suitably positioned cysteine.
The choice between a this compound and a Michael acceptor will ultimately depend on the specific target, the nature of its binding pocket, and the desired selectivity profile. A thorough understanding of the principles outlined in this guide, coupled with rigorous experimental characterization, will be crucial for the successful development of the next generation of covalent medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of a Potent, Covalent BTK Inhibitor for B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Characterization of Covalent-Reversible EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Sulfamoyl Fluoride
For researchers, scientists, and professionals in drug development, the safe handling of reactive chemical compounds is paramount. Sulfamoyl fluoride and its derivatives are valuable reagents, but their hazardous nature demands strict adherence to safety protocols to ensure the well-being of laboratory personnel and the integrity of research. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound.
Hazard Analysis and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance with the following GHS classifications: Acute toxicity, oral (Category 4), Skin corrosion/irritation (Category 2), Serious eye damage/eye irritation (Category 2A), and Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3).[1] Some sources also indicate it can cause severe skin burns and eye damage.[2] Therefore, a comprehensive PPE strategy is crucial.
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][3]
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[3]
Personal Protective Equipment (PPE) Summary:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[1][4] Use equipment tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1][4] | Protects against splashes and vapors that can cause serious eye irritation or damage.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., Neoprene).[3] Inspect gloves for integrity before each use.[1] A flame-resistant lab coat, full-length pants, and closed-toe shoes are also required.[3] | Prevents skin contact which can cause irritation or burns.[1][2] Contaminated gloves must be disposed of properly after use.[1] |
| Respiratory Protection | For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be used. For higher-level protection, use an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator with cartridges.[4] In case of fire or high concentrations, a self-contained breathing apparatus (SCBA) is necessary.[1][5] | Protects against inhalation of dust, vapors, or aerosols which can cause respiratory tract irritation.[1] |
Operational Plan for Handling this compound
This step-by-step guide ensures a safe workflow from preparation to post-handling procedures.
1. Pre-Handling Preparation:
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[3]
-
Assemble all necessary PPE: Ensure all required PPE is available, in good condition, and fits correctly.
-
Prepare the workspace: Work must be conducted in a designated area within a chemical fume hood. The work surface should be clean and uncluttered.
-
Emergency preparedness: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.
2. Handling the Chemical:
-
Personal Protective Equipment: Don all required PPE before handling the chemical.
-
Dispensing: Carefully dispense the required amount of this compound, avoiding the creation of dust or aerosols.[1]
-
Avoid contact: Take extreme care to avoid contact with skin and eyes.[1]
-
Ventilation: Ensure the fume hood is operating correctly throughout the handling process.
3. Post-Handling Procedures:
-
Decontamination: Wipe down the work surface and any equipment used with an appropriate decontaminating agent.
-
Glove Removal: Use the proper glove removal technique to avoid skin contact with any residual chemical on the gloves.[1]
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[1]
-
Storage: Store this compound in a tightly closed container in a dry, well-ventilated place, away from incompatible materials such as acids.[6]
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure safety.
Waste Segregation and Collection:
-
Chemical Waste: Collect all surplus and non-recyclable this compound in a suitable, closed, and properly labeled container for disposal.[1]
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste in accordance with applicable laws and good laboratory practices.[1]
-
Empty Containers: Treat empty containers as unused product and dispose of them accordingly.[1]
Disposal Method:
-
Licensed Professional Service: All waste containing this compound must be disposed of by a licensed professional waste disposal service.[1] Do not pour down the drain.[1][4]
Workflow for Safe Handling and Disposal
Caption: Logical workflow for handling and disposing of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
